molecular formula C8H7NO4 B018145 4'-Hydroxy-3'-nitroacetophenone CAS No. 6322-56-1

4'-Hydroxy-3'-nitroacetophenone

Cat. No.: B018145
CAS No.: 6322-56-1
M. Wt: 181.15 g/mol
InChI Key: MMNKVWGVSHRIJL-UHFFFAOYSA-N
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Description

4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) is a versatile organic compound with significant relevance in pharmaceutical and medicinal chemistry research. This compound, appearing as a light yellow to yellow crystalline powder with a melting point of 132-135 °C, serves as a key synthetic intermediate for several active pharmaceutical ingredients (APIs). In research applications, this compound has been identified and studied as a xanthine oxidase inhibitor. Studies indicate it functions by reversibly inhibiting the xanthine oxidase enzyme, thereby preventing the accumulation of toxic metabolites produced by this enzyme. Molecular modeling research suggests the compound binds to the active site of xanthine oxidase, forming a covalent adduct between a reactive oxygen species (ROS) and the phenolic OH group on the inhibitor molecule. Its research value extends to being a key building block in the synthesis of complex molecules, including muscarinic M1 receptor agonists investigated for the treatment of cognitive disorders associated with schizophrenia and Alzheimer's disease, and as an intermediate in the synthesis of drugs for bronchial asthma and chronic obstructive pulmonary disease (COPD). It is also a listed impurity (Formoterol Impurity 68) in pharmaceutical quality control. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)ethanone
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InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MMNKVWGVSHRIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60212586
Record name 4-Hydroxy-3-Nitroacetophenone
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Molecular Weight

181.15 g/mol
Source PubChem
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CAS No.

6322-56-1
Record name 4-Hydroxy-3-nitroacetophenone
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Record name 4-Hydroxy-3-Nitroacetophenone
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Record name 6322-56-1
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Record name 4-Hydroxy-3-Nitroacetophenone
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Foundational & Exploratory

4'-Hydroxy-3'-nitroacetophenone: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a molecular intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. 4'-Hydroxy-3'-nitroacetophenone, a disubstituted acetophenone derivative, has emerged as a cornerstone intermediate, particularly in the synthesis of high-value pharmaceutical agents. Its unique arrangement of functional groups—a phenolic hydroxyl, a meta-directing acetyl group, and an electron-withdrawing nitro group—provides a rich chemical canvas for a multitude of transformations. This guide offers a deep dive into the core properties, synthesis, reactivity, and applications of this pivotal compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Identity and Physicochemical Characteristics

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is most reliably identified by its CAS Registry Number.

1.1. Nomenclature and Identifiers

  • CAS Number : 6322-56-1[1][2][3][4]

  • IUPAC Name : 1-(4-hydroxy-3-nitrophenyl)ethanone[1]

  • Synonyms : 4-Acetyl-2-nitrophenol, 2-Nitro-4-acetylphenol, 3'-Nitro-4'-hydroxyacetophenone[5][6]

  • Molecular Formula : C₈H₇NO₄[1][3][4]

  • InChIKey : MMNKVWGVSHRIJL-UHFFFAOYSA-N[1]

1.2. Physicochemical Properties

The compound's properties are summarized in the table below. It typically presents as a pale yellow to yellow crystalline solid, a characteristic stemming from the nitroaromatic chromophore.[2][3] Its solubility profile—sparingly soluble in water but soluble in common organic solvents like DMSO, chloroform, and ethyl acetate—is consistent with its moderately polar structure.[2][5][6]

PropertyValueSource(s)
Molecular Weight 181.15 g/mol [1][3][4]
Appearance Light yellow crystalline powder/solid[2][3]
Melting Point 132-135 °C[4][5]
Boiling Point 314.24 °C (rough estimate)[5]
Solubility Sparingly soluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate[2][5]
pKa (Predicted) 5.18 ± 0.14[2]

Synthesis and Mechanistic Considerations

The most economically viable and common route to this compound is through the electrophilic nitration of the readily available precursor, p-hydroxyacetophenone.[2][7] Understanding the mechanism of this reaction is key to controlling the process and maximizing yield.

2.1. The Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The critical first step is the generation of the potent electrophile, the nitronium ion (NO₂⁺) , from the reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid.[8][9]

Caption: Generation of the Nitronium Ion Electrophile.

Once formed, the nitronium ion is attacked by the electron-rich π-system of the p-hydroxyacetophenone ring. The regioselectivity of this attack is dictated by the existing substituents. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The acetyl group (-COCH₃) is a deactivating group and a meta-director. The directing power of the hydroxyl group is dominant, guiding the incoming electrophile to the positions ortho to it. Since the para position is already occupied by the acetyl group, nitration occurs at the C3 position, which is ortho to the hydroxyl group and meta to the acetyl group, yielding the desired product.

2.2. Typical Synthesis Protocol

While multiple methods exist, including those using fuming nitric acid in acetic acid, a common laboratory and industrial approach involves mixed acid nitration.[7]

  • Pre-reaction Setup : p-Hydroxyacetophenone is dissolved in a suitable solvent, often concentrated sulfuric acid, in a reaction vessel equipped for efficient stirring and temperature control (e.g., an ice-salt bath). The mixture is cooled to approximately 0 °C.

  • Nitrating Agent Addition : A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of p-hydroxyacetophenone.

    • Expert Insight: Maintaining a low temperature (typically 0-5 °C) is critical.[10] This is a highly exothermic reaction, and poor temperature control can lead to the formation of polynitrated byproducts and reduced yields. The slow, controlled addition of the nitrating agent prevents dangerous temperature spikes.

  • Reaction and Quenching : After the addition is complete, the reaction is stirred for a short period to ensure completion. The reaction mixture is then carefully poured into a large volume of ice water to precipitate the solid product.

  • Isolation and Purification : The crude this compound is isolated by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.

A more recent, industrially focused method utilizes ammonium nitrate as the nitrating agent with a copper salt catalyst in an aqueous acetic acid solution, which offers milder reaction conditions and potentially less waste.[7]

G Start p-Hydroxyacetophenone in H₂SO₄ Cooling Cool to 0-5 °C Start->Cooling Addition Slowly add HNO₃/H₂SO₄ mixture Cooling->Addition Reaction Stir at 0-5 °C Addition->Reaction Quench Pour into Ice Water Reaction->Quench Filtration Filter Precipitate Quench->Filtration Wash Wash with Cold Water Filtration->Wash Purify Recrystallize Wash->Purify End Pure this compound Purify->End

Caption: Synthesis Workflow of this compound.

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile precursor for complex pharmaceutical targets. The nitro group can be readily reduced to an amine, the phenolic hydroxyl can be alkylated or acylated, and the acetyl group can undergo a variety of transformations (e.g., reduction, halogenation, condensation). This multi-functional handle makes it an ideal starting point for building molecules with diverse pharmacological activities.

A notable application is in the synthesis of muscarinic M1 receptor agonists , which are investigated for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease.[7] It also serves as a key intermediate in the synthesis of drugs for respiratory conditions like asthma and COPD, including budesonide and formoterol .[7] Its utility extends to the development of anti-inflammatory and analgesic drugs.[1]

G cluster_reduction Reduction cluster_alkylation Alkylation/Etherification cluster_condensation Condensation Intermediate This compound Amine 3'-Amino-4'-hydroxyacetophenone Intermediate->Amine e.g., Fe/HCl, SnCl₂ Ether Alkoxy-3'-nitroacetophenone Intermediate->Ether e.g., R-X, Base Chalcone Chalcone Derivatives Intermediate->Chalcone Aldehyde, Base Pharma Active Pharmaceutical Ingredients (APIs) Amine->Pharma Ether->Pharma Chalcone->Pharma

Caption: Role as a Pharmaceutical Intermediate.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit characteristic splitting patterns based on their ortho and meta couplings. A singlet corresponding to the three protons of the acetyl group (-COCH₃) would appear in the aliphatic region (typically ~2.6 ppm), and a broad singlet for the phenolic hydroxyl (-OH) proton will also be present.

    • ¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a signal for the carbonyl carbon of the acetyl group at the downfield end of the spectrum (typically >190 ppm).[3]

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[3] Expected characteristic absorption bands include:

    • A broad O-H stretch for the phenol (~3200-3500 cm⁻¹).

    • A strong C=O stretch for the ketone (~1680 cm⁻¹).

    • Asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

    • C=C stretches for the aromatic ring (~1600 cm⁻¹ and ~1450 cm⁻¹).

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 181.[1][3]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is imperative for laboratory safety.

5.1. GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[1][4]

  • H315 : Causes skin irritation.[1][4]

  • H319 : Causes serious eye irritation.[1][4]

  • H335 : May cause respiratory irritation.[1][4]

  • Signal Word : Warning[4]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[4][11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

  • First Aid :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]

    • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[11]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]

5.3. Toxicological Profile

Detailed toxicological data is limited. As with many nitroaromatic compounds, caution is advised. Long-term health effects have not been adequately studied, and it is not currently classified as a known carcinogen by major regulatory agencies.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven utility in constructing complex pharmaceutical agents make it an invaluable component in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, empowers researchers to leverage its full potential in creating the next generation of therapeutics.

References

An In-depth Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4'-Hydroxy-3'-nitroacetophenone, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis protocols, and significant applications, with a focus on the scientific rationale behind its use and manipulation.

Introduction: A Versatile Building Block

This compound, with the CAS Number 6322-56-1, is an organic aromatic compound that has garnered significant attention in synthetic and medicinal chemistry.[1] Structurally, it is a derivative of acetophenone, featuring both a hydroxyl (-OH) and a nitro (-NO2) group on the phenyl ring.[2] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] This guide will explore the essential technical aspects of this compound, providing the in-depth knowledge necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its handling, characterization, and application. The compound typically appears as a pale yellow to yellow crystalline solid.[2]

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[1][4]
Molecular Weight 181.15 g/mol [1][4][5]
CAS Number 6322-56-1[1][4][5]
Melting Point 132-135 °C[4][5][6]
Appearance Yellow Solid / Light yellow crystal powder[2][4]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; Sparingly soluble in water.[2][4]
pKa 5.18 ± 0.14 (Predicted)[2][4]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Key spectral data are available across various databases.

  • ¹H NMR: Proton NMR spectra are available for this compound, which can be used to confirm the positions of the aromatic protons and the methyl group of the acetyl moiety.[7]

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl, nitro, and carbonyl functional groups.[1]

  • Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound.[1]

Researchers are encouraged to consult spectral databases such as SpectraBase for detailed spectral information.[8]

Synthesis of this compound: A Mechanistic Perspective

The most common and economically viable method for preparing this compound is through the electrophilic nitration of the readily available precursor, 4'-hydroxyacetophenone.[9] The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The nitration occurs at the position ortho to the powerful activating hydroxyl group.

Synthetic Pathway Overview

The general reaction involves the treatment of 4'-hydroxyacetophenone with a nitrating agent.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Copper-Catalyzed Nitration

This protocol is based on a method that utilizes a copper salt catalyst for a milder and more controlled reaction.[9]

Materials:

  • p-Hydroxyacetophenone

  • Ammonium nitrate (NH₄NO₃)

  • Copper(II) hydroxide (Cu(OH)₂) or Copper(II) acetate (Cu(OAc)₂)

  • Aqueous acetic acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • In a reaction vessel, dissolve p-hydroxyacetophenone in an aqueous solution of acetic acid.

  • Add the nitrating agent, ammonium nitrate, and a catalytic amount of a copper salt (e.g., copper hydroxide or copper acetate). The molar ratio of p-hydroxyacetophenone to ammonium nitrate is typically in the range of 1:1.1 to 1:1.3.[9]

  • Heat the reaction mixture to a temperature between 60-120 °C. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the mother liquor to 7-8 using a sodium hydroxide solution to precipitate the copper catalyst as copper hydroxide.

  • Filter the mixture to recover the catalyst.

  • Concentrate the filtrate to remove the majority of the solvent.

  • Add water to the residue and extract the product into ethyl acetate.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality and Trustworthiness: The use of a copper catalyst and ammonium nitrate provides a milder alternative to the traditional mixed acid (sulfuric and nitric acid) nitration.[9] This approach often leads to higher yields and fewer byproducts, such as polynitrated compounds, enhancing the safety and simplicity of the procedure. The work-up procedure is designed to recover the catalyst, which is beneficial from both an economic and environmental perspective.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several pharmacologically active compounds.[9] Its functional groups provide handles for further chemical modifications.

Synthesis of Muscarinic M1 Receptor Agonists

This compound is a precursor for a class of drugs that act as muscarinic M1 receptor agonists. These agents have therapeutic potential for treating cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease.[9]

Precursor for Asthma and COPD Medications

It is also used in the synthesis of drugs for treating respiratory diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD), for example, in the synthesis of formoterol.[9]

Xanthine Oxidase Inhibition

Research has shown that this compound can act as a reversible inhibitor of xanthine oxidase.[10] This enzyme is involved in the metabolism of purines to uric acid, and its inhibition is a key strategy in the treatment of gout. Molecular modeling studies suggest that it binds to the active site of the enzyme.[10]

Biological Pathway Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO Substrate UricAcid Uric Acid HNAP This compound HNAP->XO Inhibits XO->UricAcid Catalyzes

Caption: Inhibition of Xanthine Oxidase by this compound.

Other Applications

Beyond pharmaceuticals, it serves as an intermediate in the synthesis of azo dyes and has applications in analytical chemistry as a reagent for the detection of metal ions.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

The compound is classified with the following GHS hazards:

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Signal Word: Warning[1][5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[11]

  • Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[11][12]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Conclusion

This compound is a chemical of significant utility, bridging basic organic synthesis with advanced applications in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers. A thorough understanding of its properties, synthetic methodologies, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory and beyond.

References

4'-Hydroxy-3'-nitroacetophenone chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: Structure, Synthesis, and Applications

Introduction

This compound is a pivotal organic intermediate, recognized for its versatile applications across various sectors of chemical science, most notably in the development of pharmaceuticals, agrochemicals, and dyes.[1] This substituted aromatic ketone, with the CAS Number 6322-56-1, serves as a critical building block due to its distinct molecular architecture, which features three reactive functional groups: a hydroxyl group, a nitro group, and an acetyl group.[1][2][3] This guide offers a comprehensive exploration of its chemical structure, properties, synthesis methodologies, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is systematically named 1-(4-hydroxy-3-nitrophenyl)ethanone.[3][4] Its structure consists of an acetophenone core, where the phenyl ring is substituted with a hydroxyl group at position 4 and a nitro group at position 3.

The presence of the electron-withdrawing nitro and acetyl groups, along with the electron-donating hydroxyl group, imparts a unique electronic character to the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The hydroxyl group is a strongly activating, ortho, para-director for electrophilic substitution, while the acetyl group is a deactivating, meta-director. The nitro group is also a strong deactivating, meta-director. This arrangement of functional groups is key to its utility as a synthetic intermediate.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The compound is typically a yellow crystalline solid or powder.[1][3] Its properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 6322-56-1[1][2][3][5][6]
Molecular Formula C₈H₇NO₄[1][2][6]
Molecular Weight 181.15 g/mol [1][2][5]
Appearance Light yellow to amber crystalline powder[1][3][7]
Melting Point 132-135 °C[2][8][9][10]
Boiling Point 282.7 - 314.24 °C (estimate)[2][7][11]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; Sparingly soluble in water.[2][3][12]
pKa 5.18 ± 0.14 (Predicted)[2][7]
IUPAC Name 1-(4-hydroxy-3-nitrophenyl)ethanone[3][4]

Synthesis: Electrophilic Nitration of 4'-Hydroxyacetophenone

The most common and economically viable method for preparing this compound is through the electrophilic nitration of the readily available precursor, 4'-hydroxyacetophenone.[2][13] The reaction's regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The potent activating effect of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the acetyl group, substitution occurs at one of the two equivalent ortho positions (C3 or C5).

Mechanistic Considerations and Reagent Selection

Historically, direct nitration has been performed using harsh reagents like a mixture of nitric acid and sulfuric acid, or fuming nitric acid in acetic acid.[13] These methods, while effective, often require strict temperature control (e.g., below 0-5 °C) to minimize the formation of polynitrated byproducts and ensure safety, as the reactions are highly exothermic.[13][14][15]

Modern synthetic chemistry has gravitated towards milder and more selective nitrating systems to improve yields, simplify operations, and reduce hazardous waste.[13] One such advanced method involves using ammonium nitrate as the nitrating agent in an acetic acid solution, often with a copper salt catalyst like copper(II) acetate or copper(II) hydroxide.[13] This approach offers several advantages:

  • Milder Conditions: The reaction can be conducted at higher temperatures (60-120 °C) without significant byproduct formation.[13]

  • Improved Safety: It avoids the use of highly corrosive and fuming acids.

  • Higher Yields: Reported yields are often high, sometimes exceeding 90%.[13]

  • Simpler Workup: The catalyst can often be recovered and recycled.[13]

The proposed mechanism for nitration using copper nitrate in acetic anhydride (Menke nitration) involves the formation of acetyl nitrate (AcONO₂) as the active nitrating species, which then participates in a concerted electrophilic substitution via a six-membered ring transition state.[16] A similar intermediate is likely at play in the ammonium nitrate/acetic acid system.

synthesis_workflow cluster_workup Workup Procedure start Start: 4'-Hydroxyacetophenone reaction Reaction Vessel (60-120 °C, 24h) start->reaction reagents Reagents: - Ammonium Nitrate (Nitrating Agent) - Copper(II) Acetate (Catalyst) - Acetic Acid Solution (Solvent) reagents->reaction cooling Cooling to Room Temperature reaction->cooling filter Filtration cooling->filter workup Workup & Extraction purification Purification product Final Product: This compound purification->product concentrate Concentrate Filtrate filter->concentrate extract Add H₂O & Extract with Ethyl Acetate concentrate->extract dry Dry with MgSO₄ extract->dry concentrate2 Concentrate Extract dry->concentrate2 concentrate2->purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a patented method demonstrating a high-yield synthesis.[13]

Materials:

  • 4'-Hydroxyacetophenone (1.0 g, 7.4 mmol)

  • Copper(II) acetate monohydrate (0.074 g, 0.37 mmol)

  • Ammonium nitrate (0.65 g, 8.1 mmol)

  • 80% Acetic acid in water (15 mL)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Reaction Setup: To a 100 mL three-necked flask, add 4'-hydroxyacetophenone (1.0 g), copper(II) acetate monohydrate (0.074 g), and 80% aqueous acetic acid (15 mL).

  • Reagent Addition: While stirring at room temperature, add a solution of ammonium nitrate (0.65 g) dissolved in water (3 mL) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 24 hours.

  • Cooling and Workup: After 24 hours, cool the mixture to room temperature.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the solvent. Add 50 mL of water to the residue and extract four times with ethyl acetate (4 x 20 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The resulting product can be further purified by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate solvent system) or recrystallization to obtain this compound as a yellow solid.[13] A reported yield for a similar procedure is 91.5%.[13]

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of drugs for treating neuropsychiatric conditions, such as muscarinic M₁ receptor agonists for Alzheimer's disease and schizophrenia.[13] It is also used in the synthesis of bronchodilators for asthma and COPD, and compounds that inhibit gastric acid secretion for treating ulcerative diseases.[13]

  • Dyes and Pigments: The compound is used to produce azo dyes, which are important in the textile industry.[1]

  • Biochemical Research: It is employed in studies related to enzyme inhibition, aiding in the understanding of metabolic pathways.[1]

  • Material Science: The molecule is explored for its potential in creating specialized polymers and coatings.[1]

Safety, Handling, and Storage

As with many nitro-aromatic compounds, proper safety precautions are essential when handling this compound.

  • Hazard Classification: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][17]

  • Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area or fume hood.[18] Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19] If dust formation is likely, a NIOSH-approved respirator is recommended.[5][17]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes.[17][18] If inhaled, move to fresh air.[17][18] Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong bases.[7][17][19]

Conclusion

This compound stands out as a fundamentally important chemical intermediate. Its synthesis, primarily achieved through the regioselective nitration of 4'-hydroxyacetophenone, has evolved from using harsh traditional acids to employing milder, more efficient catalytic systems. This evolution reflects a broader trend in chemical manufacturing towards safer, more sustainable, and higher-yielding processes. For professionals in drug discovery and material science, a thorough understanding of the synthesis and reactivity of this versatile building block is crucial for leveraging its full potential in the creation of novel and valuable compounds.

References

An In-depth Technical Guide to the Synthesis of 4'-Hydroxy-3'-nitroacetophenone from p-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Hydroxy-3'-nitroacetophenone is a pivotal intermediate in the synthesis of a wide array of organic compounds, finding significant applications in pharmaceutical development, the production of dyes and pigments, and analytical chemistry.[1] Its molecular structure, featuring hydroxyl, nitro, and acetyl groups, provides a versatile platform for further chemical modifications.[2] This guide offers a comprehensive exploration of the synthesis of this compound from p-hydroxyacetophenone, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for product characterization. The primary synthetic route involves the electrophilic aromatic substitution, specifically, the nitration of p-hydroxyacetophenone.[2]

Mechanistic Insights: The Chemistry of Nitration

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺).[3][4]

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[5] Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[6][7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺

The Role of Substituents in Directing the Nitration

The regioselectivity of the nitration of p-hydroxyacetophenone is governed by the directing effects of the existing substituents on the benzene ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.

  • Hydroxyl (-OH) Group: The hydroxyl group is a strongly activating, ortho-, para- directing group. This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions.

  • Acetyl (-COCH₃) Group: The acetyl group is a deactivating, meta- directing group. The carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, making the meta position the most favorable for electrophilic attack.

In p-hydroxyacetophenone, the hydroxyl group is at position 4 and the acetyl group is at position 1. The powerful ortho-, para- directing effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it (positions 3 and 5). Since position 1 is already occupied by the acetyl group, the nitration occurs at the electronically enriched and sterically accessible position 3.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )ConcentrationHazards
p-HydroxyacetophenoneC₈H₈O₂136.15-Irritant
Concentrated Nitric AcidHNO₃63.0170%Oxidizer, Corrosive, Toxic[9][10]
Concentrated Sulfuric AcidH₂SO₄98.0898%Corrosive, Dehydrating agent[11][12]
IceH₂O18.02--
EthanolC₂H₅OH46.0795%Flammable

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve p-hydroxyacetophenone in concentrated H₂SO₄ D Slowly add nitrating mixture to p-hydroxyacetophenone solution A->D B Prepare nitrating mixture (HNO₃ + H₂SO₄) B->D C Cool both solutions in an ice bath C->D E Maintain low temperature (0-5 °C) with stirring D->E F Pour reaction mixture onto crushed ice E->F G Filter the precipitate F->G H Wash with cold water G->H I Recrystallize from ethanol/water H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the p-Hydroxyacetophenone Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-hydroxyacetophenone in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature below 5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated.

  • Nitration Reaction: Slowly add the chilled nitrating mixture dropwise from the dropping funnel to the stirred p-hydroxyacetophenone solution. It is crucial to maintain the reaction temperature between 0-5°C throughout the addition to minimize the formation of by-products.

  • Reaction Quenching and Product Precipitation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Subsequently, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will cause the crude this compound to precipitate out as a yellow solid.

  • Isolation and Purification:

    • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system for this purpose.[13] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry them in a desiccator.

Safety Precautions
  • The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[14]

  • Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[9][10]

  • Always add acid to water, never the other way around, when preparing aqueous solutions.

  • Nitric acid is a strong oxidizing agent and should be kept away from combustible materials.[12]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
AppearancePale yellow to yellow crystalline solid[2]
Melting Point132-135 °C
SolubilitySparingly soluble in water[2]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹), the carbonyl (C=O) group of the ketone (around 1680 cm⁻¹), and the nitro (NO₂) group (symmetric and asymmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[15]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (m/z = 181.15).[16]

Applications of this compound

This compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its reactive nature also makes it useful in the production of azo dyes and in biochemical research, particularly in studies related to enzyme inhibition.[1][17]

Conclusion

The synthesis of this compound from p-hydroxyacetophenone via electrophilic nitration is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate safety measures are paramount for a successful synthesis. The versatility of the product as a chemical intermediate underscores its importance in various fields of chemical and pharmaceutical sciences.

References

physical and chemical properties of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxy-3'-nitroacetophenone, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in synthesis and analysis.

Nomenclature and Structural Elucidation

This compound, with the CAS Number 6322-56-1, is systematically named 1-(4-hydroxy-3-nitrophenyl)ethanone.[1] It is also commonly referred to as 4-acetyl-2-nitrophenol.[1][2] The molecular formula of this compound is C₈H₇NO₄, and it has a molecular weight of 181.15 g/mol .[3][4][5]

The structural integrity of this compound is foundational to its chemical behavior. The molecule features a benzene ring substituted with a hydroxyl group (-OH) at position 4, a nitro group (-NO₂) at position 3, and an acetyl group (-COCH₃) at position 1. This arrangement of electron-withdrawing (nitro and acetyl) and electron-donating (hydroxyl) groups dictates its reactivity and spectroscopic properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound presents as a light yellow to amber crystalline solid.[3][6] Its physical properties are summarized in the table below, providing a quick reference for experimental design and handling.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[3][4][5]
Molecular Weight 181.15 g/mol [3][4][5]
Appearance Light yellow to yellow crystalline solid[3][6]
Melting Point 132-135 °C[3][7]
Boiling Point 282.7 ± 20.0 °C at 760 mmHg (estimate)[7]
Density 1.4 ± 0.1 g/cm³ (estimate)[7]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; sparingly soluble in water.[3][5][6]
pKa 5.18 ± 0.14 (Predicted)[3]

These properties underscore the compound's solid-state nature at ambient temperatures and its moderate polarity, influencing solvent selection for reactions and purification.

Spectroscopic Profile

The spectroscopic data for this compound are critical for its identification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. Information on the ¹H NMR spectrum is available.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (broad peak around 3300-3500 cm⁻¹), the carbonyl group of the ketone (strong peak around 1680 cm⁻¹), and the nitro group (asymmetric and symmetric stretching vibrations around 1530 and 1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol ).

A comprehensive collection of spectral data including 1D NMR, Mass Spectrometry, and IR spectra can be found in public databases such as PubChem.[1]

Chemical Properties and Reactivity

The reactivity of this compound is governed by its functional groups. The nitro and acetyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution, while the hydroxyl group is activating and ortho-, para-directing. This interplay of electronic effects makes it a versatile intermediate in organic synthesis.

A key application of this compound is as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[6][9] For instance, it is a starting material for the synthesis of certain anti-inflammatory and analgesic drugs.[9]

The most common method for its preparation is the nitration of 4'-hydroxyacetophenone.[3][10] This reaction exemplifies a typical electrophilic aromatic substitution.

Nitration_of_4_Hydroxyacetophenone reactant 4'-Hydroxyacetophenone reagent + HNO₃ / H₂SO₄ reactant->reagent product This compound reagent->product

Caption: Synthesis of this compound via nitration.

The nitro group can be readily reduced to an amino group, opening pathways to a wide array of derivatives, such as the synthesis of 2-amino-4-acetylphenol.[4]

Experimental Protocol: Synthesis of this compound

This section details a representative laboratory-scale synthesis of this compound from p-hydroxyacetophenone.

Objective: To synthesize this compound via the nitration of p-hydroxyacetophenone.

Materials:

  • p-Hydroxyacetophenone

  • Glacial Acetic Acid

  • Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Ice-cold water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 1 mmol of p-hydroxyacetophenone in 3 mL of glacial acetic acid in a suitable reaction vessel.[3]

  • Add 1 mmol of solid Y(NO₃)₃·6H₂O to the solution.[3]

  • Shake the reaction mixture continuously at room temperature for 10 minutes.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of petroleum ether containing 10% ethyl acetate.[3]

  • Upon completion of the reaction, add 30 mL of ice-cold water to the reaction mixture.[3]

  • Allow the mixture to stand for 15 minutes to facilitate the precipitation of the product.[3]

  • Collect the solid product by filtration.[3]

  • Wash the collected solid with distilled water.[3]

  • The resulting solid product can be used for analysis without further purification.[3]

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent that can dissolve the starting material and is relatively inert under the reaction conditions.

  • Yttrium (III) nitrate hexahydrate: Acts as a nitrating agent in this procedure, offering a milder alternative to traditional mixed acid nitration.

  • Ice-cold water: The addition of cold water is crucial for precipitating the product, as its solubility is lower in cold water.

  • TLC Monitoring: This is a critical step for determining the endpoint of the reaction, preventing the formation of byproducts from over-reaction.

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] In case of insufficient ventilation, wear a suitable respiratory mask.[12]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12] Wash hands and any exposed skin thoroughly after handling.[11][12]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[2][11][12] It should be stored at room temperature in a dry, sealed container.[2][3]

First Aid:

  • In case of skin contact: Wash with plenty of soap and water.[11][12]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[11][12]

For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Applications in Research and Development

This compound is a valuable building block in various sectors of chemical research and industry.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[9] It is also used in the development of drugs for treating conditions like bronchial asthma and chronic obstructive pulmonary disease (COPD).[10]

  • Dye and Pigment Industry: This compound is utilized in the production of azo dyes.[9]

  • Agrochemicals: It is an intermediate in the synthesis of certain agrochemicals.[6][9]

  • Analytical Chemistry: Its chromophoric properties make it useful in the development of analytical methods, such as spectrophotometry.[9]

Conclusion

This compound is a multifunctional organic compound with significant utility in synthetic chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable intermediate for researchers and developers in the pharmaceutical, dye, and agrochemical industries. A thorough understanding of its characteristics, synthesis, and safe handling procedures is paramount for its effective and responsible use.

References

4'-Hydroxy-3'-nitroacetophenone solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 4'-Hydroxy-3'-nitroacetophenone

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. As an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and treatments for respiratory and neurological disorders, a thorough understanding of these parameters is paramount for successful formulation, analytical method development, and regulatory compliance.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating.

Core Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the starting point for all subsequent development activities. This compound (CAS No. 6322-56-1) is a substituted acetophenone derivative with a molecular formula of C₈H₇NO₄ and a molecular weight of approximately 181.15 g/mol .[1][3][4][5] Its structure, featuring a phenolic hydroxyl group, a nitro group, and a ketone, dictates its chemical behavior.

The compound typically appears as a yellow crystalline solid.[1][4][6][7] Key physical properties are summarized below. This data is essential for material handling, preliminary solvent selection, and predicting its behavior in various formulation processes.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[1][3][4]
Molecular Weight 181.15 g/mol [1]
Appearance Yellow crystalline powder/solid[1][4]
Melting Point 132-135 °C[3][4][8]
pKa (Predicted) 5.18 ± 0.14[4][7]
LogP (Predicted) 1.5 - 2.03[4][5][8]
Storage Room Temperature, sealed in dry, protected from light[3][4][9]

The predicted pKa of ~5.18 is attributed to the acidic phenolic proton, whose acidity is increased by the electron-withdrawing effects of the adjacent nitro group and the acetyl group. This acidic nature is a critical determinant of its pH-dependent solubility. The LogP value suggests moderate lipophilicity.

Aqueous Solubility Profile: A Methodological Approach

Aqueous solubility is a critical attribute for any active pharmaceutical ingredient (API), directly influencing its bioavailability. For ionizable compounds like this compound, solubility is highly dependent on pH. Following the principles outlined by the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS), a rigorous equilibrium solubility study is required.[10][11][12]

Causality in Experimental Design

The goal is to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given medium. The shake-flask method is the gold standard. A preliminary experiment to determine the time to reach equilibrium is essential; this avoids the common pitfall of prematurely sampling a system that is still approaching saturation.[10][12] The choice of buffers at pH 1.2, 4.5, and 6.8 is mandated by regulatory guidelines as they represent the physiological pH range of the gastrointestinal tract.[10]

Experimental Workflow for Equilibrium Solubility

The following diagram and protocol outline a robust workflow for determining the pH-dependent solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting prep_api Weigh excess API add_api Add excess API to each buffer in sealed vials prep_api->add_api prep_buffer Prepare pH 1.2, 4.5, 6.8 buffers (Verify pH at 37°C) prep_buffer->add_api equilibrate Equilibrate at 37±1°C (e.g., shaking water bath) add_api->equilibrate sample Sample at time points (e.g., 2, 4, 8, 24, 48h) equilibrate->sample separate Separate solid/liquid (Centrifuge/Filter 0.45µm) sample->separate verify_ph Verify final pH of supernatant separate->verify_ph dilute Immediately dilute supernatant to prevent precipitation separate->dilute report Report solubility (mg/mL) when equilibrium is reached verify_ph->report pH must be stable quantify Quantify concentration (Validated HPLC-UV method) dilute->quantify quantify->report

Caption: Workflow for pH-Dependent Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility
  • Buffer Preparation : Prepare buffers at pH 1.2 (HCl/NaCl), 4.5 (acetate), and 6.8 (phosphate) according to pharmacopeial standards.[10] Pre-heat buffers to 37 ± 1 °C and verify the pH.

  • API Addition : Add an excess of this compound to sealed vials containing a known volume of each buffer. "Excess" is critical and means that undissolved solid should be visible throughout the experiment.

  • Equilibration : Place the vials in a shaking water bath or similar apparatus maintained at 37 ± 1 °C to ensure constant agitation and temperature.

  • Sampling : At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the suspension.

  • Phase Separation : Immediately separate the solid and liquid phases by centrifugation or by filtering through a syringe filter (e.g., 0.45 µm PVDF). This step must be performed quickly to avoid temperature changes that could alter solubility.

  • pH Verification : Measure the pH of the resulting supernatant to ensure the buffering capacity was sufficient.[12]

  • Quantification : Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation and quantify the concentration using a validated stability-indicating HPLC-UV method.

  • Equilibrium Confirmation : Equilibrium is achieved when consecutive time points show concentrations that do not deviate significantly (e.g., by less than 5-10%).[12]

Data Presentation: Solubility

Results should be tabulated clearly. As experimental data is not publicly available, the following table serves as a template for researchers.

pH of MediumTemperature (°C)Equilibrium Time (h)Measured Solubility (mg/mL)
1.237 ± 1e.g., 24[Experimental Value]
4.537 ± 1e.g., 24[Experimental Value]
6.837 ± 1e.g., 24[Experimental Value]

Stability Profile and Degradation Pathways

Stability testing is a non-negotiable component of drug development, providing evidence on how the quality of an API varies over time under the influence of environmental factors.[13] Forced degradation (stress testing) is the cornerstone of this process, designed to identify likely degradation products and establish the inherent stability of the molecule.[14]

Predicted Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis : While the ether linkage is absent, the compound could be susceptible to pH-dependent degradation, particularly under harsh basic or acidic conditions which could catalyze reactions involving the acetyl or nitro groups. A related compound, 4'-nitroacetophenone semicarbazone, is known to be susceptible to hydrolysis.[15]

  • Photodegradation : Nitroaromatic compounds are often photoreactive. Exposure to UV or visible light can promote the formation of reactive species, leading to a complex mixture of degradation products.[15] This is a critical parameter to investigate.

Experimental Workflow for Forced Degradation

This workflow systematically exposes the API to harsh conditions to accelerate degradation, as recommended by ICH and WHO guidelines.[14][16]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare API solution (e.g., 1 mg/mL in 50:50 ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_sol->acid base Base Hydrolysis (0.1 M NaOH, RT/60°C) prep_sol->base oxid Oxidative (3% H₂O₂, RT) prep_sol->oxid sample Sample at time points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxid->sample therm Thermal (Solid State) (e.g., 80°C) therm->sample photo Photolytic (ICH compliant light chamber) photo->sample neutralize Neutralize acid/base samples sample->neutralize if applicable analyze Analyze all samples by Stability-Indicating HPLC neutralize->analyze report % Degradation Peak Purity Mass Balance analyze->report

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Step-by-Step Protocol: Forced Degradation
  • Stock Solution : Prepare a stock solution of the API in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Keep a parallel sample at room temperature and another at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Due to potentially rapid degradation, this is often performed at room temperature.

  • Oxidative Degradation : Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation : Expose the solid API to dry heat (e.g., 80 °C) in a calibrated oven.

  • Photostability : Expose both the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis : At appropriate time points, withdraw samples. Neutralize the acid and base samples before injection. Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to allow for accurate detection of degradation products.

Data Presentation: Stability

Summarize the findings to provide a clear stability profile.

Stress ConditionDuration/Temp% Assay RemainingNo. of DegradantsObservations (e.g., Peak Purity)
0.1 M HCl24h / 60°C[Value][Value][Pass/Fail]
0.1 M NaOH8h / RT[Value][Value][Pass/Fail]
3% H₂O₂24h / RT[Value][Value][Pass/Fail]
Thermal (Solid)48h / 80°C[Value][Value][Pass/Fail]
Photolytic (Solid)ICH Q1B[Value][Value][Pass/Fail]
Photolytic (Solution)ICH Q1B[Value][Value][Pass/Fail]

Stability-Indicating Analytical Methodology

A robust analytical method is the linchpin of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for its specificity, sensitivity, and resolving power.[17] A method is considered "stability-indicating" if it can accurately quantify the parent API in the presence of its degradation products, excipients, and impurities.

Method Development Principles

The development of a stability-indicating method is a systematic process. The key is to achieve baseline separation between the main analyte peak and all potential degradation product peaks generated during the forced degradation study. A reverse-phase C18 column is a common starting point for a molecule of this polarity.

Analytical Workflow

G cluster_dev Method Development cluster_val Validation (ICH Q2R1) cluster_routine Routine Analysis col_sel Select Column (e.g., C18, 250x4.6mm, 5µm) mob_sel Screen Mobile Phases (e.g., ACN/MeOH vs. Buffer) col_sel->mob_sel det_sel Select Wavelength (UV Scan for λmax) mob_sel->det_sel grad_opt Optimize Gradient/Isocratic for resolution det_sel->grad_opt spec Specificity (using stressed samples) grad_opt->spec Developed Method lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust prep Prepare Sample & Standards robust->prep Validated Method inject Inject into calibrated HPLC system prep->inject integrate Integrate Peaks & Quantify inject->integrate report Report Results with System Suitability Data integrate->report

Caption: Workflow for HPLC Method Development, Validation, and Analysis.

Recommended HPLC Method Parameters

The following table provides a robust starting point for method development, based on common practices for similar aromatic compounds.[17]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified mobile phase ensures consistent ionization state of the phenol. Acetonitrile is a common strong solvent.
Elution Gradient or IsocraticA gradient is recommended during development to elute all degradants. An isocratic method may be possible for routine analysis if all peaks are well-resolved.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., 285 nm)Wavelength should be chosen based on the UV spectrum to maximize sensitivity.[17]
Injection Volume 10 - 20 µLStandard volume to balance sensitivity and peak shape.
Column Temp. Ambient or 30 °CControlled temperature ensures reproducible retention times.

Conclusion

This compound is a molecule whose utility in pharmaceutical synthesis demands a rigorous characterization of its solubility and stability. Its acidic phenol group dictates a pH-dependent solubility profile that must be experimentally determined under physiologically relevant conditions. The presence of a nitroaromatic system necessitates a thorough investigation of its photostability alongside hydrolytic, oxidative, and thermal stress testing. The successful execution of these studies is entirely dependent on the development and validation of a specific, stability-indicating HPLC method. By following the systematic, science-driven approaches outlined in this guide, researchers and developers can generate the high-quality, reliable data needed to advance their projects and meet stringent regulatory expectations.

References

biological activity of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Profile of 4'-Hydroxy-3'-nitroacetophenone (HNAP)

Introduction

This compound (HNAP) is a synthetic, substituted aromatic ketone that serves as a pivotal intermediate in various chemical and pharmaceutical syntheses.[1] Its molecular architecture, featuring an acetophenone core functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group, imparts a unique reactivity profile that makes it a valuable building block.[1] While extensively used in the synthesis of dyes, agrochemicals, and notably, as a precursor for anti-inflammatory and analgesic drugs, its intrinsic biological activities are a subject of growing interest.[2] This guide provides a comprehensive technical overview of the known and potential biological activities of HNAP, grounded in established research and predictive insights based on its structural motifs. We will delve into its primary role as an enzyme inhibitor and explore its potential in anti-inflammatory and antimicrobial applications, providing a framework for future research and development.

Property Value Reference(s)
CAS Number 6322-56-1[3][4]
Molecular Formula C₈H₇NO₄[3][4]
Molecular Weight 181.15 g/mol [3][5]
Appearance Yellow crystalline solid/powder[1][6]
Melting Point 132-135 °C[3][7]
Synonyms 4-Acetyl-2-nitrophenol, 1-(4-hydroxy-3-nitrophenyl)ethanone[4][8]

Synthesis and Chemical Reactivity

The most common and efficient synthesis of HNAP involves the electrophilic nitration of the readily available precursor, p-hydroxyacetophenone.[1][6] Modern protocols have been optimized to ensure high yield and selectivity, often employing milder conditions than traditional methods. A notable approach utilizes ammonium nitrate as the nitrating agent in an aqueous acetic acid solution, catalyzed by a copper(II) salt such as copper acetate or copper hydroxide.[9] This method is advantageous as it avoids the harshness of concentrated nitric and sulfuric acids, simplifies the workup procedure, and is more suitable for industrial-scale production.[9]

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Workup p_hydroxy p-Hydroxyacetophenone reaction Heating (60-120°C) p_hydroxy->reaction nitrating_agent Ammonium Nitrate (NH₄NO₃) nitrating_agent->reaction catalyst Copper(II) Acetate catalyst->reaction solvent Aqueous Acetic Acid solvent->reaction workup Cooling, Extraction, & Purification reaction->workup Reaction Completion product This compound (HNAP) workup->product

Caption: General workflow for the catalyzed synthesis of HNAP.

The reactivity of HNAP is dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The nitro group can be reduced to an amine, opening pathways to a wide range of heterocyclic compounds. The ketone carbonyl group is susceptible to condensation and reduction reactions, further extending its synthetic utility.[1]

Core Biological Activity: Xanthine Oxidase Inhibition

The most directly documented biological activity of HNAP is its role as a reversible inhibitor of xanthine oxidase (XO).[3] This enzyme is critical in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overactivity of XO leads to hyperuricemia, a precursor to gout.

Mechanism of Inhibition: Molecular modeling studies indicate that HNAP binds to the active site of xanthine oxidase.[3] The inhibition mechanism is believed to involve the formation of a covalent adduct between a reactive oxygen species (ROS) generated during the enzymatic reaction and the phenolic hydroxyl group of the HNAP molecule.[3] This reversible covalent binding effectively blocks the enzyme's activity, preventing the overproduction of uric acid.[3] Clinical studies have suggested that HNAP is safe at therapeutic concentrations, showing no inhibition of cell growth or protein synthesis.[3]

Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (Causes Gout) XO1->Xanthine XO2->UricAcid HNAP HNAP HNAP->XO1 Inhibits HNAP->XO2 Inhibits

Caption: HNAP's inhibition of the uric acid production pathway.

Framework for Investigating Broader Bioactivities

While direct evidence for other biological activities of HNAP is sparse, the well-documented profile of the broader hydroxyacetophenone family provides a strong rationale for further investigation. The following sections outline the potential of HNAP in other therapeutic areas and propose validated experimental frameworks to test these hypotheses.

Anti-inflammatory Potential

HNAP is used as an intermediate for synthesizing anti-inflammatory drugs, suggesting the core scaffold may possess inherent activity.[2] Studies on structurally similar acetophenones have demonstrated significant anti-inflammatory effects through multiple mechanisms. For instance, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages.[10] It also promoted the release of the anti-inflammatory cytokine IL-10 and stabilized red blood cell membranes, a trait analogous to lysosomal membrane stabilization.[10]

Proposed Experimental Workflow:

cluster_setup Cell Culture & Stimulation cluster_assays Endpoint Assays cluster_analysis Data Analysis macrophages RAW 264.7 Macrophages lps LPS Stimulation macrophages->lps hnap_treatment HNAP Treatment (Dose-Response) lps->hnap_treatment griess Griess Assay for Nitric Oxide (NO) hnap_treatment->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β, IL-10) hnap_treatment->elisa ic50 Calculate IC₅₀ for NO Inhibition griess->ic50 cytokine_levels Quantify Cytokine Concentrations elisa->cytokine_levels

Caption: Workflow to assess HNAP's anti-inflammatory activity.

Antimicrobial Activity Exploration

The hydroxyacetophenone scaffold is present in numerous natural and synthetic compounds with notable antimicrobial properties. A study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone demonstrated specific and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12] Its mechanism involves permeabilizing the bacterial membrane and disrupting the divisome, which is critical for cell division.[11][12] Other derivatives have shown efficacy against Gram-negative bacteria like E. coli and K. pneumoniae.[13] The presence of both a phenolic hydroxyl and an electron-withdrawing nitro group in HNAP makes it a compelling candidate for antimicrobial screening.

Hypothetical Antimicrobial Profile of HNAP:

Organism Gram Stain Predicted MIC (μg/mL)
Staphylococcus aureusPositive16 - 64
Escherichia coliNegative32 - 128
Klebsiella pneumoniaeNegative64 - 256
Candida albicansN/A (Fungus)>256

Note: This table presents hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Antioxidant Capacity Assessment

Phenolic compounds are renowned for their antioxidant activity, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. Related compounds like 4'-Hydroxy-3'-methylacetophenone and Apocynin (4-Hydroxy-3-methoxy-acetophenone) are recognized for their potent antioxidant and neuroprotective properties.[14][15] It is highly probable that HNAP exhibits similar radical-scavenging capabilities. This can be quantitatively measured using standard in vitro assays.

Detailed Experimental Protocols

Protocol 1: Xanthine Oxidase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of HNAP against xanthine oxidase.

  • Materials: Xanthine oxidase, xanthine, potassium phosphate buffer (pH 7.5), HNAP, Allopurinol (positive control), 96-well UV-transparent microplate, spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of HNAP and Allopurinol in buffer.

    • In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound (HNAP) or control, and 25 µL of xanthine solution (substrate).

    • Initiate the reaction by adding 25 µL of xanthine oxidase enzyme solution.

    • Immediately measure the absorbance at 295 nm (corresponding to uric acid formation) every 30 seconds for 10 minutes.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: DPPH Radical Scavenging Assay
  • Objective: To assess the free radical scavenging activity of HNAP.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, HNAP, Ascorbic acid (positive control), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of HNAP and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value from a dose-response curve.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16][17]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][16]

    • Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[8]

Conclusion and Future Directions

This compound is more than a synthetic intermediate; it is a compound with defined biological activity as a xanthine oxidase inhibitor.[3] The rich pharmacology of the hydroxyacetophenone scaffold strongly suggests that HNAP possesses untapped potential as an anti-inflammatory and antimicrobial agent. The experimental frameworks provided in this guide offer a clear path to validating these activities.

Future research should focus on a systematic evaluation of its efficacy and mechanism of action in these areas. Subsequent in vivo studies in relevant animal models will be crucial to determine its therapeutic potential and safety profile. Furthermore, the versatile chemistry of HNAP allows for the synthesis of novel derivatives, which could lead to the development of new chemical entities with optimized potency and selectivity for specific biological targets.

References

A Comprehensive Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Core Characteristics of 4'-Hydroxy-3'-nitroacetophenone

This compound, also known as 4-acetyl-2-nitrophenol, is an aromatic organic compound whose structure is distinguished by an acetophenone core functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group.[1][2][3] This specific arrangement of functional groups dictates its reactivity and makes it a valuable and versatile building block in organic synthesis.[1][4][5]

The hydroxyl group is an activating, ortho-, para- directing group, while the acetyl and nitro groups are deactivating, meta- directing groups. The position of the nitro group ortho to the hydroxyl and meta to the acetyl group creates a unique electronic environment that influences its role in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(4-hydroxy-3-nitrophenyl)ethanone[3]
CAS Number 6322-56-1[3][4]
Molecular Formula C₈H₇NO₄[3][4]
Molecular Weight 181.15 g/mol [3][6]
Appearance Pale yellow to yellow crystalline solid[1][7]
Melting Point 132-135 °C[4][7]
Solubility Sparingly soluble in water[1]
SMILES CC(=O)C1=CC(=C(C=C1)O)--INVALID-LINK--[O-][1][3][4]

Synthesis of the Precursor: The Nitration Pathway

The most common and economically viable method for preparing this compound is through the electrophilic nitration of the readily available starting material, 4'-hydroxyacetophenone.[7][8] The directing effects of the hydroxyl and acetyl groups guide the incoming nitro group to the position ortho to the hydroxyl group.

Various nitrating agents and conditions have been reported, generally categorized into direct and indirect methods.[8]

  • Direct Nitration: This involves the use of nitric acid, often in combination with a strong acid like sulfuric acid (mixed acid nitration) or in a solvent such as acetic acid.[8]

  • Indirect Nitration: This approach utilizes other nitrating agents. A notable example involves using yttrium nitrate hexahydrate in glacial acetic acid, which allows the reaction to proceed at room temperature.[7] Another patented method employs ammonium nitrate with a copper salt catalyst in an aqueous organic acid solution.[8]

Workflow for Synthesis via Nitration

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product A 4'-Hydroxyacetophenone B Dissolve in Glacial Acetic Acid A->B C Add Nitrating Agent (e.g., Y(NO3)3·6H2O or HNO3/H2SO4) B->C D React at Controlled Temperature (e.g., 0°C to RT) C->D E Quench with Ice-Cold Water D->E F Filter to Collect Solid Product E->F G Wash with Water F->G H This compound G->H

Caption: Generalized workflow for the synthesis of this compound.

Applications in Multi-Step Organic Synthesis

The true value of this compound lies in its capacity to serve as a versatile precursor for more complex molecules, particularly heterocyclic systems that form the backbone of many pharmaceutical agents.[2][5]

A. Synthesis of Chalcones: The Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are key intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.[9][10] They are classically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and an aromatic aldehyde.[9][11][12] The methyl ketone of this compound readily undergoes this condensation.

G Claisen-Schmidt Condensation Pathway A Catalyst Base (NaOH/KOH) Ethanol A->Catalyst B Aromatic Aldehyde B->Catalyst C Chalcone Derivative Catalyst->C

Caption: General scheme for chalcone synthesis from this compound.

The resulting chalcones, bearing the nitro and hydroxyl groups, are valuable precursors for synthesizing other heterocyclic compounds like flavones, pyrazolines, and benzothiazepines.[9]

Experimental Protocol: Synthesis of a 4'-Hydroxy-3'-nitrochalcone

This protocol is a representative example of a Claisen-Schmidt condensation.

  • Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of this compound and a selected substituted benzaldehyde in ethanol (25 mL).

  • Catalysis: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40%) dropwise at room temperature.[11][12]

  • Reaction: Continue stirring the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[10][13]

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with a dilute acid (e.g., 10% HCl) to precipitate the chalcone product.[13]

  • Purification: Collect the solid product by suction filtration, wash thoroughly with cold water until neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10][13]

B. Synthesis of Flavones: Oxidative Cyclization of Chalcones

Flavones are a class of flavonoids found widely in plants and are known for their antioxidant, anti-inflammatory, and anti-cancer properties.[14] A common synthetic route to flavones involves the oxidative cyclization of the corresponding 2'-hydroxychalcone intermediate. Chalcones derived from this compound can be used to synthesize nitro-substituted flavones.

A prevalent method for this transformation is the iodine-catalyzed dehydrogenation of the chalcone in a high-boiling solvent like dimethyl sulfoxide (DMSO).[15]

G A 4'-Hydroxy-3'-nitrochalcone (from previous step) B Dissolve in DMSO A->B C Add Iodine (I₂) as catalyst B->C D Heat Reaction Mixture (e.g., reflux) C->D E Pour into Water to Precipitate Product D->E F Collect and Purify (Filtration, Recrystallization) E->F G Substituted Nitroflavone F->G

Caption: Workflow for the synthesis of flavones from chalcone precursors.

C. Further Transformations: The Versatility of the Nitro Group

The nitro group on the aromatic ring is a key functional handle for further synthetic diversification.

  • Reduction to Amine: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂), sodium hydrosulfite (Na₂S₂O₄), or catalytic hydrogenation.[6] This transformation yields 3'-amino-4'-hydroxyacetophenone, a valuable intermediate for synthesizing a different class of compounds, including dyes and pharmaceutical agents.[5]

  • Nucleophilic Aromatic Substitution: In related structures like 4′-Fluoro-3′-nitroacetophenone, the nitro group activates the ring for nucleophilic aromatic substitution of the fluoride, enabling the introduction of various nucleophiles.[16]

Importance in Pharmaceutical and Materials Research

This compound and its derivatives are crucial in the development of new therapeutic agents and materials.

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of compounds with potential anti-inflammatory, analgesic, and enzyme-inhibiting properties.[5] For example, it is a building block for muscarinic M₁ receptor agonists, which are investigated for treating cognitive disorders like Alzheimer's disease and schizophrenia.[8]

  • Dyes and Pigments: The amino derivatives obtained after nitro group reduction are used in the production of azo dyes.[5]

  • Material Science: The compound and its derivatives are explored for creating polymers and specialized coatings.[2][5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic precursor whose functional groups are perfectly poised for a multitude of synthetic transformations. Its ability to readily form chalcones, which can be cyclized to flavones, and the capacity for its nitro group to be converted into other functionalities, underscore its importance. For researchers in medicinal chemistry and material science, a thorough understanding of the reaction pathways originating from this molecule provides a powerful tool for the rational design and synthesis of novel, high-value compounds.

References

discovery and history of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: From Discovery to Modern Synthesis

Abstract

This compound, a pale yellow crystalline solid with the molecular formula C₈H₇NO₄, stands as a cornerstone intermediate in the synthesis of a wide array of fine chemicals.[1][2] While not known to be a naturally occurring compound, its synthetic accessibility and versatile reactivity have cemented its importance in diverse industrial and research sectors, most notably in the development of pharmaceuticals, agrochemicals, and dyes.[1][3] This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies from early vigorous nitrations to modern catalytic approaches, and its critical applications that drive ongoing scientific interest.

Discovery and Early Synthesis: The Advent of a Versatile Intermediate

The history of this compound is intrinsically linked to the broader development of aromatic chemistry and nitration reactions. Its discovery was not a singular event of isolation from a natural source, but rather the outcome of targeted synthetic chemistry.[1] The most convenient and historically significant route to its preparation is the electrophilic aromatic substitution—specifically, the nitration—of the readily available precursor, 4'-hydroxyacetophenone.[4]

One of the earliest documented methods dates back to 1913, as referenced in the Proceeding of the Chemical Society, London.[4] This foundational approach utilized a direct nitration technique involving a potent mixture of nitric acid and sulfuric acid.

Mechanism Insight: The Classic Nitration Pathway The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid, acting as a catalyst, protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 4'-hydroxyacetophenone, activated by the hydroxyl (-OH) group and deactivated by the acetyl (-COCH₃) group, then attacks the nitronium ion. The hydroxyl group is a powerful ortho-, para-director. Since the para position is already occupied by the acetyl group, the incoming nitro group is directed to one of the ortho positions. The substitution occurs at the 3'-position (ortho to the hydroxyl group and meta to the acetyl group), a result of the powerful directing influence of the hydroxyl group and steric considerations.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + 2H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus HSO₄⁻ H2O H₂O 4HAP 4'-Hydroxyacetophenone Intermediate Arenium Ion (Resonance Stabilized) 4HAP->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Electrophilic nitration of 4'-hydroxyacetophenone.

The Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has been refined to improve yield, safety, and environmental friendliness, moving from harsh classical methods to more controlled and efficient modern protocols.

Direct Nitration Methods

These methods involve the direct use of nitric acid or its derivatives.

  • Nitric Acid/Sulfuric Acid: The historical method. While effective, it requires careful control of temperature to prevent over-nitration and the formation of byproducts. The use of large quantities of strong acids also presents significant handling and disposal challenges.[4]

  • Fuming Nitric Acid/Acetic Acid: An alternative direct method that uses fuming nitric acid in glacial acetic acid.[4] Acetic acid serves as a solvent and can help moderate the reactivity of the nitrating agent compared to sulfuric acid.

Experimental Protocol: Classical Nitration (Conceptual)

  • Preparation: Dissolve 4'-hydroxyacetophenone in glacial acetic acid in a three-neck flask equipped with a stirrer, thermometer, and dropping funnel.[5]

  • Cooling: Cool the mixture in an ice bath to 0-5°C to manage the exothermic nature of the reaction.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at low temperature for a specified period until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water to remove residual acid, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Indirect and Catalytic Nitration Methods

To overcome the drawbacks of strong acids, milder and more selective nitrating systems have been developed.

  • Ammonium Nitrate with Copper Catalysis: A significant advancement for industrial-scale production is the use of ammonium nitrate as the nitrating agent with a copper salt (e.g., copper hydroxide or copper acetate) as a catalyst.[4] This method, often carried out in an aqueous acetic acid solution, offers milder reaction conditions, simpler operation, higher yields, and a reduction in acidic waste, making it a greener alternative.[4]

  • Yttrium Nitrate in Acetic Acid: A 1997 report in Synthetic Communications described the use of solid yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) in glacial acetic acid.[5] This approach represents the use of metal nitrates as efficient nitrating agents, often providing high selectivity and simplifying the workup process, as the solid reagent can be easily handled.

Experimental Protocol: Copper-Catalyzed Nitration (Conceptual)

  • Setup: Charge a reactor with 4'-hydroxyacetophenone, ammonium nitrate, a catalytic amount of copper (II) acetate, and an aqueous acetic acid solution.[4]

  • Heating: Heat the mixture to a specific temperature (e.g., 60-120°C) and maintain for the duration of the reaction.[4]

  • Monitoring: Track the consumption of the starting material using HPLC or TLC.

  • Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate directly or after partial concentration of the solvent.

  • Purification: Extract the product using an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield this compound. The copper catalyst can often be recovered from the aqueous mother liquor.[4]

Physicochemical Properties

The utility of this compound is defined by its distinct chemical and physical properties.

PropertyValueSource(s)
CAS Number 6322-56-1[2][6]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [6][7]
Appearance Pale yellow to yellow crystalline solid/powder[1][5][8]
Melting Point 132-135 °C[2][6]
Boiling Point 314.24°C (estimated)[8]
pKa 5.18 ± 0.14 (Predicted)[2]
Solubility Sparingly soluble in water[1]
InChI Key MMNKVWGVSHRIJL-UHFFFAOYSA-N[6][7]

Applications and Industrial Significance

The structural features of this compound—a reactive ketone, an acidic phenol, and a nitro group that can be reduced to an amine—make it an exceptionally valuable and versatile building block.

G Core This compound Pharma Pharmaceuticals Core->Pharma Dyes Dyes & Pigments Core->Dyes Agro Agrochemicals Core->Agro Analytics Analytical Chemistry Core->Analytics M1 Muscarinic M1 Receptor Agonists (Alzheimer's, Schizophrenia) Pharma->M1 Gastric Gastric Acid Inhibitors (Famotidine Derivatives) Pharma->Gastric AntiInflam Anti-inflammatory Agents Pharma->AntiInflam AzoDyes Azo Dyes Dyes->AzoDyes Polymers Polymers & Coatings Dyes->Polymers MetalReagent Metal Ion Detection Analytics->MetalReagent

Caption: Key application areas of this compound.

  • Pharmaceutical Synthesis: This is arguably its most significant area of application. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3]

    • It is a precursor for a class of muscarinic M₁ receptor agonists , which have been investigated for treating cognitive disorders associated with Alzheimer's disease and schizophrenia (as reported in patent WO 2009/037296).[4]

    • It is used to synthesize 4-(4-hydroxy-3-nitrophenyl)-4-oxobutenoic acid, which forms pharmacologically active salts with famotidine to inhibit gastric acid secretion and treat ulcerative diseases (patent WO 94/14751).[4]

  • Dyes and Pigments: The compound is used in the manufacturing of azo dyes , which are important for their vibrant colors and stability in the textile industry.[3]

  • Agrochemicals: It is a building block for various pesticides and herbicides.[4]

  • Analytical Chemistry: Due to its chromophoric properties, it can be used as a reagent in spectrophotometric methods for the detection and quantification of certain metal ions.[3]

Conclusion

From its first synthesis via classical nitration over a century ago, this compound has evolved from a laboratory chemical to a vital industrial intermediate. The development of its synthetic routes mirrors the progress in organic chemistry itself—a trajectory towards greater efficiency, safety, and sustainability. Its continued relevance in pharmaceuticals and material science ensures that research into its synthesis and applications will remain an active field, further solidifying its legacy as a pivotal molecule in modern chemistry.

References

A Comprehensive Spectroscopic Guide to 4'-Hydroxy-3'-nitroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, a thorough understanding of the structural and electronic properties of molecular entities is paramount. 4'-Hydroxy-3'-nitroacetophenone, a substituted acetophenone, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chemical architecture, featuring a hydroxyl group, a nitro group, and an acetyl group on a benzene ring, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights into its characterization.

The Molecular Blueprint: Understanding this compound

This compound (CAS No: 6322-56-1) possesses a molecular formula of C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and, consequently, its spectroscopic behavior. The electron-withdrawing nature of the nitro and acetyl groups, contrasted with the electron-donating character of the hydroxyl group, creates a distinct electronic environment around the aromatic ring, which is directly probed by spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the acetyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

¹H NMR Spectral Data Summary

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HAr-OH
~8.6Doublet1HH-2'
~8.2Doublet of doublets1HH-6'
~7.2Doublet1HH-5'
~2.6Singlet3H-COCH₃

Note: Chemical shifts can vary slightly depending on the solvent used. Data is commonly reported in DMSO-d₆.[2][3][4]

Interpretation and Causality:

  • The downfield shift of the aromatic protons is a direct consequence of the deshielding effects of the electron-withdrawing nitro and acetyl groups.

  • The proton at the 2'-position (H-2') appears as a doublet at the lowest field due to the strong deshielding from the adjacent nitro group and the ortho-relationship to the acetyl group.

  • The H-6' proton is also significantly deshielded and appears as a doublet of doublets, being ortho to the acetyl group and meta to the nitro group.

  • The H-5' proton is the most shielded of the aromatic protons, appearing as a doublet, as it is ortho to the electron-donating hydroxyl group and meta to the acetyl group.

  • The acetyl protons (-COCH₃) resonate as a sharp singlet, as expected, in the typical region for such a group.

  • The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative about the electronic distribution.

¹³C NMR Spectral Data Summary

Chemical Shift (ppm)Assignment
~198C=O
~160C-4'
~140C-3'
~132C-1'
~130C-6'
~125C-2'
~118C-5'
~27-COCH₃

Note: Chemical shifts are approximate and can vary with the solvent.[5][6]

Interpretation and Causality:

  • The carbonyl carbon of the acetyl group appears at a characteristic downfield shift of around 198 ppm.

  • The carbon attached to the hydroxyl group (C-4') is observed at a significantly downfield position due to the deshielding effect of the oxygen atom.

  • The carbon bearing the nitro group (C-3') is also shifted downfield.

  • The remaining aromatic carbons show distinct signals based on their electronic environment, influenced by the interplay of the electron-donating and electron-withdrawing substituents.

  • The methyl carbon of the acetyl group resonates at a typical upfield position.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR Spectral Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500BroadO-H stretch (phenolic)
~3100-3000MediumAromatic C-H stretch
~1680StrongC=O stretch (ketone)
~1600, 1470MediumAromatic C=C stretch
~1530, 1340StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-O stretch (phenol)

Note: Peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR).[7][8][9][10]

Interpretation and Causality:

  • O-H Stretch: The broad absorption band in the 3300-3500 cm⁻¹ region is a classic indicator of a hydrogen-bonded hydroxyl group, characteristic of the phenolic -OH.

  • C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is indicative of the carbonyl group of the aryl ketone.

  • NO₂ Stretches: The presence of two strong absorption bands at approximately 1530 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) is a definitive signature of the nitro group.

  • Aromatic Vibrations: The absorptions in the 1600-1470 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring. The aromatic C-H stretching is observed just above 3000 cm⁻¹.

  • C-O Stretch: The strong band around 1250 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenol.

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique is critical for obtaining a high-quality IR spectrum.

Step-by-Step Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis. Electron Ionization (EI) is a common technique for this type of molecule.[11][12][13]

Mass Spectral Data Summary (Electron Ionization)

m/zRelative IntensityAssignment
181High[M]⁺ (Molecular Ion)
166High[M - CH₃]⁺
136Moderate[M - NO₂]⁺
120Moderate[M - CH₃ - NO₂]⁺
92Moderate[C₆H₄O]⁺
43High[CH₃CO]⁺

Note: Relative intensities can vary depending on the instrument and conditions.[1][14][15]

Interpretation and Fragmentation Pathways:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 181, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.

  • [M - CH₃]⁺ (m/z 166): A common fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group, resulting in a stable acylium ion.

  • [M - NO₂]⁺ (m/z 136): Loss of the nitro group is another expected fragmentation.

  • [CH₃CO]⁺ (m/z 43): The formation of the acetyl cation is a characteristic fragmentation of methyl ketones and often represents the base peak.

MS_Fragmentation M [C₈H₇NO₄]⁺ m/z = 181 (Molecular Ion) frag1 [C₇H₄NO₄]⁺ m/z = 166 M->frag1 - •CH₃ frag2 [C₈H₇O₂]⁺ m/z = 136 M->frag2 - •NO₂ frag3 [CH₃CO]⁺ m/z = 43 M->frag3 α-cleavage

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

    • Employ a temperature program that allows for the efficient elution of the compound.

  • MS Detection:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Utilize electron ionization (typically at 70 eV) to fragment the molecules.

    • The mass analyzer separates the resulting ions based on their m/z ratio.

    • The detector records the abundance of each ion, generating a mass spectrum for the compound as it elutes from the GC column.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The convergence of data from NMR, IR, and MS techniques offers a high degree of confidence in the structural assignment. For researchers and professionals in drug development, a firm grasp of these analytical techniques and the interpretation of the resulting data is not merely a technical exercise but a foundational element of scientific integrity and innovation.

References

potential applications of 4'-Hydroxy-3'-nitroacetophenone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 4'-Hydroxy-3'-nitroacetophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile synthetic intermediate that holds considerable promise in the field of medicinal chemistry. Its unique trifunctionalized structure, featuring a ketone, a hydroxyl group, and a nitro group, offers a rich scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the current and potential applications of this compound in drug discovery and development. We will delve into its established role as a key building block for therapeutics targeting a range of conditions, from neurodegenerative diseases to respiratory ailments. Furthermore, we will explore its intrinsic biological activities and the untapped potential of its derivatives in areas such as antimicrobial, antioxidant, and anticancer research. This guide is intended to be a valuable resource for researchers and scientists working at the forefront of medicinal chemistry, providing both foundational knowledge and insights into future research directions.

Introduction: The Strategic Importance of Acetophenone Scaffolds in Drug Discovery

The acetophenone framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The versatility of the acetophenone moiety allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These compounds and their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, analgesic, antioxidant, and neuroprotective effects.[1] Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate.[2][3] Its multifunctionality allows it to serve as a starting point for the synthesis of more complex molecules, making it a key component in the drug development pipeline for various therapeutic areas.[4][5]

Physicochemical Properties and Synthesis of this compound

This compound is a yellow crystalline solid with the chemical formula C8H7NO4.[3] It is sparingly soluble in water but soluble in organic solvents such as chloroform, dichloromethane, DMSO, and ethyl acetate.[6]

PropertyValueReference
Molecular Formula C8H7NO4[3]
Molecular Weight 181.15 g/mol [7]
Appearance Light yellow crystal powder[3]
Melting Point 132-135 °C[6][8]
pKa 5.18 ± 0.14 (Predicted)[3]
CAS Number 6322-56-1[3][9]

The most common and practical synthesis of this compound involves the nitration of p-hydroxyacetophenone.[4] This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent in the presence of an acid catalyst.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products p_hydroxyacetophenone p-Hydroxyacetophenone reaction_step Nitration p_hydroxyacetophenone->reaction_step nitrating_agent Nitrating Agent (e.g., NH4NO3) nitrating_agent->reaction_step catalyst Copper Salt Catalyst catalyst->reaction_step solvent Aqueous Organic Acid solvent->reaction_step temperature 60-120 °C temperature->reaction_step target_molecule This compound post_treatment Post-Treatment (Cooling, Extraction, Concentration) reaction_step->post_treatment post_treatment->target_molecule caption Synthesis Workflow of this compound

Caption: Synthesis Workflow of this compound

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile scaffold for the synthesis of novel therapeutic agents. Its three reactive sites—the hydroxyl, nitro, and acetyl groups—can be selectively modified to generate a library of derivatives with diverse pharmacological profiles.

A Versatile Synthetic Scaffold

This compound has been successfully employed as a key intermediate in the synthesis of several classes of drugs:

  • Muscarinic M1 Receptor Agonists: This compound is a precursor for a class of drugs that act as agonists for the muscarinic M1 receptor.[4] These agents have therapeutic potential in treating cognitive impairments associated with schizophrenia and Alzheimer's disease.[4]

  • Anti-inflammatory and Analgesic Drugs: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[2]

  • COPD and Asthma Therapeutics: this compound is a building block in the synthesis of drugs like budesonide and formoterol, which are used in the treatment of bronchial asthma and chronic obstructive pulmonary disease (COPD).[4]

  • Gastroprotective Agents: It has been used to synthesize compounds that, when combined with famotidine, exhibit pharmacological activity that can significantly inhibit gastric acid secretion and protect gastric cells.[4] These are potentially useful for preventing and treating ulcerative diseases of the esophagus, stomach, and duodenum.[4]

Intrinsic Biological Activity: Xanthine Oxidase Inhibition

Beyond its role as a synthetic intermediate, this compound has been identified as a xanthine oxidase inhibitor.[10] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. By inhibiting xanthine oxidase, this compound can reduce the production of uric acid, suggesting its potential as a therapeutic agent for gout.[10] Molecular modeling studies have indicated that it binds to the active site of xanthine oxidase.[10]

G cluster_pathway Purine Metabolism Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout HNAP This compound Xanthine_Oxidase Xanthine Oxidase HNAP->Xanthine_Oxidase Inhibits caption Mechanism of Xanthine Oxidase Inhibition

Caption: Mechanism of Xanthine Oxidase Inhibition

Future Perspectives: Exploring New Therapeutic Frontiers

The structural motifs present in this compound suggest that its derivatives could be explored for a variety of other therapeutic applications. The broader class of acetophenones has shown promise in several areas:

Potential Therapeutic AreaRationaleKey References
Antimicrobial Agents Derivatives of hydroxyacetophenones have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1][11][12][13][14] The mechanism may involve permeabilizing bacterial membranes and disrupting cell division.[12][13][1][11][12][13][14]
Antioxidant Compounds Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of this compound and its derivatives can act as a radical scavenger.[15][15]
Anticancer Agents Chalcones, which can be synthesized from acetophenones, are known to possess anticancer activities by inducing apoptosis in cancer cells.[16] The this compound scaffold could be used to generate novel chalcones with potent cytotoxic effects.[16]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method and is intended for research purposes.[4]

Materials:

  • p-Hydroxyacetophenone

  • Ammonium nitrate

  • Copper (II) acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Water

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxyacetophenone in an aqueous solution of acetic acid.

  • Add ammonium nitrate and a catalytic amount of copper (II) acetate to the solution. The molar ratio of p-hydroxyacetophenone to ammonium nitrate should be approximately 1:1.1-1.3.[4]

  • Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for several hours, monitoring the reaction progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mother liquor with a sodium hydroxide solution to a pH of 7-8. This will precipitate the copper catalyst.

  • Filter the mixture to recover the catalyst.

  • Concentrate the filtrate under reduced pressure to remove most of the solvent.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the ethyl acetate extract under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization.

Xanthine Oxidase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control)

  • DMSO (for dissolving the test compound)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of the test compound and allopurinol in DMSO.

  • In a 96-well plate, add potassium phosphate buffer, the test compound at various concentrations (or allopurinol), and xanthine oxidase enzyme solution.

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately measure the absorbance at 295 nm every minute for 10-15 minutes. The rate of uric acid formation is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its established use as a precursor for a range of pharmaceuticals highlights its importance in drug discovery. Furthermore, its own biological activity as a xanthine oxidase inhibitor and the potential for its derivatives to act as antimicrobial, antioxidant, and anticancer agents make it a highly attractive scaffold for future research. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, with the aim of inspiring further investigation into its therapeutic potential.

References

An In-depth Technical Guide to 4'-Hydroxy-3'-nitroacetophenone: Commercial Availability, Supplier Evaluation, and Quality Control for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Hydroxy-3'-nitroacetophenone is a pivotal chemical intermediate in the landscape of pharmaceutical and organic synthesis. Its molecular architecture, featuring hydroxyl, nitro, and ketone functional groups, renders it a versatile building block for the creation of more complex molecules. This guide offers a comprehensive analysis of its commercial availability, provides a robust framework for supplier evaluation, and details essential quality control measures to ensure the integrity and reproducibility of research and development outcomes.

Commercial Availability and Supplier Overview

This compound is readily accessible through a diverse range of chemical suppliers, from large, well-established entities to more specialized chemical synthesis companies. This broad availability caters to a spectrum of needs, from milligram quantities for initial research to kilogram batches for process scale-up.

Key Supplier Categories:
  • Major Chemical Distributors: Global suppliers like Sigma-Aldrich (Merck) and Fisher Scientific offer this compound, often with extensive documentation and established supply chains.[1]

  • Specialty Chemical Manufacturers: Companies such as TCI America and Chem-Impex focus on providing a wide array of organic compounds, including this compound, often with detailed purity specifications.[2]

  • Online Chemical Marketplaces: Platforms like ChemicalBook and IndiaMART aggregate listings from numerous suppliers, facilitating price and availability comparisons.[3][4]

  • Research and Niche Chemical Providers: Suppliers like Sarchem Labs and Simson Pharma cater to specific research and development needs, often providing detailed product information and support.[5]

Table 1: Representative Commercial Suppliers of this compound
SupplierPurity SpecificationAvailable Quantities
Sigma-Aldrich98%Discontinued, but historical data available[6]
TCI America>98.0% (GC)5g, 25g, and larger quantities available
Chem-Impex≥ 97% (HPLC)5g, 25g, 100g, 250g, 1kg[2]
BiosynthNot specified0.25kg, 0.5kg, 1kg[7]
Sarchem LabsNot specifiedAvailable for research and industrial use[5]
Simson PharmaHigh quality with CoAAvailable upon inquiry

Supplier Evaluation and Qualification Workflow

The selection of a reliable supplier is a cornerstone of successful research. A systematic evaluation process is critical to ensure the consistent quality of this compound.

Caption: A stepwise workflow for the evaluation and qualification of chemical suppliers.

The Rationale Behind a Rigorous Evaluation:
  • Documentation is Key: The Certificate of Analysis (CoA) is a critical document that provides a snapshot of the quality of a specific batch. It is essential to understand the analytical techniques used to generate the data on the CoA. For instance, a purity value determined by Gas Chromatography (GC) provides different information than one determined by High-Performance Liquid Chromatography (HPLC).[8]

  • In-House Verification is Non-Negotiable: Independent verification of the supplier's specifications is a fundamental aspect of good laboratory practice. This step mitigates the risk of using substandard materials that could compromise experimental results.

  • Safety First: The Safety Data Sheet (SDS) provides crucial information on handling, storage, and disposal.[1][9] this compound is known to cause skin and eye irritation and may cause respiratory irritation.[9][10]

Quality Control and In-House Verification

Upon receipt of this compound, a series of in-house quality control checks should be performed to confirm its identity and purity.

Table 2: Recommended In-House Quality Control Protocol
TestMethodExpected Result/Specification
Appearance Visual InspectionYellow to light orange crystalline powder.[2][4]
Melting Point Capillary Method132-135 °C.
Identity (¹H NMR) DMSO-d₆ or CDCl₃Spectrum should be consistent with the known structure.
Identity (FTIR) KBr pellet or ATRCharacteristic peaks for hydroxyl, nitro, and carbonyl groups.
Purity (HPLC) Reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier.[11]≥98% purity is a common specification.[8]

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of a variety of compounds, particularly in the pharmaceutical industry.[2] Its utility stems from the reactivity of its functional groups, which can be readily transformed into other functionalities.

Caption: A simplified schematic of a common synthetic transformation of this compound.

  • Pharmaceutical Intermediates: It serves as a starting material in the synthesis of various pharmaceutical agents.[2] For example, it can be a precursor for compounds with potential applications in treating a range of diseases.

  • Organic Synthesis: The compound is used in the development of dyes and pigments and as a reagent in analytical chemistry.[2]

  • Material Science: It is also explored for its potential use in creating polymers and coatings.[2]

Conclusion

The commercial availability of this compound is robust, providing researchers and drug development professionals with a wide array of supplier choices. However, this availability necessitates a diligent and systematic approach to supplier evaluation and in-house quality control. By implementing the workflows and protocols outlined in this guide, scientists can ensure the procurement of high-quality, reliable starting materials, thereby enhancing the reproducibility and success of their research and development endeavors.

References

A Technical Guide to the Application of 4'-Hydroxy-3'-nitroacetophenone in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-Hydroxy-3'-nitroacetophenone (CAS No. 6322-56-1) is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a diverse range of organic compounds.[1] This technical guide provides an in-depth exploration of its application as a precursor in the production of dyes and pigments, with a primary focus on the synthesis of azo dyes. We will dissect the molecule's structural attributes that render it a versatile building block, detail the critical reaction pathways including nitro group reduction, diazotization, and azo coupling, and provide validated experimental protocols. The narrative emphasizes the causality behind methodological choices, offering researchers and industry professionals a comprehensive resource grounded in established chemical principles and authoritative literature.

The Intermediate of Choice: An Introduction to this compound

This compound, also known as 4-acetyl-2-nitrophenol, is a yellow crystalline solid that serves as a cornerstone in various synthetic applications, from pharmaceuticals to dyes.[2] Its value in colorant chemistry stems from a unique molecular architecture that combines three key functional groups on a benzene ring: a hydroxyl group (-OH), a nitro group (-NO2), and an acetyl group (-COCH3).

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its effective application in synthesis.

PropertyValueReference(s)
CAS Number 6322-56-1[3]
Molecular Formula C8H7NO4[3][4]
Molecular Weight 181.15 g/mol [1][3][4]
Appearance Yellow crystalline powder/solid[1]
Melting Point 132-135 °C[5]
Synonyms 4-Acetyl-2-nitrophenol, 2-Nitro-4-acetylphenol[2][3]
Synthesis of the Intermediate

The most direct and economically viable route to this compound is the regioselective nitration of the readily available precursor, 4'-hydroxyacetophenone.[6][7] This electrophilic aromatic substitution is typically performed using a nitrating agent in an acidic medium. The hydroxyl group is a strongly activating, ortho-, para-director. Since the para position is blocked by the acetyl group, nitration occurs predominantly at the ortho position (position 3).

A common laboratory-scale procedure involves dissolving 4'-hydroxyacetophenone in glacial acetic acid, followed by the addition of a nitrating agent such as yttrium(III) nitrate hexahydrate.[6] Industrial methods may employ ammonium nitrate with a copper salt catalyst to achieve high yields under controlled conditions.[7]

Structural Rationale for Utility in Dye Synthesis

The efficacy of this compound as a dye intermediate is not coincidental; it is a direct consequence of the interplay between its functional groups:

  • The Nitro Group (-NO2): While being a strong electron-withdrawing group and a key component of the chromophore, its primary synthetic importance lies in its ability to be readily reduced to a primary amino group (-NH2).[8][9] This amino group is the essential functionality required for the diazotization reaction, the first step in forming an azo dye.[10]

  • The Hydroxyl Group (-OH): This group acts as an auxochrome, a group that modifies the ability of a chromophore to absorb light, thereby influencing the final color of the dye.[11] It can deepen the color (a bathochromic shift) and improve the dye's affinity for fabrics like cotton and wool through hydrogen bonding.

  • The Acetyl Group (-COCH3): This electron-withdrawing group also influences the electronic properties of the aromatic system, which can help in tuning the final shade of the dye.[9] Furthermore, its carbonyl functionality presents an additional site for potential chemical modification to create more complex dye structures.

This strategic combination of a reducible group, an auxochrome, and a color-tuning group makes this compound an exceptionally versatile precursor.[1]

The Core Application: Synthesis of Azo Dyes

Azo dyes are the largest and most important class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[12] The synthesis is a robust and well-established two-stage process.[11] this compound is an ideal starting point for the "diazo component" after a prerequisite reduction step.

Prerequisite Step: Reduction of the Nitro Group

To prepare the molecule for diazotization, the nitro group must first be converted into a primary amine. This reduction is a critical enabling step. A variety of reducing agents can be employed, with sodium hydrosulfite (sodium dithionite) being effective and widely used.

This protocol is adapted from a patented procedure for the reduction of 2-nitro-4-acetylphenol.[8]

  • In a 300 mL three-neck flask equipped with a stirrer, place 5.00 g (27.6 mmol) of this compound (referred to as 2-nitro-4-acetylphenol).

  • Add 75 mL of a 2N sodium hydroxide solution to the flask and stir to form a solution of the corresponding phenoxide.

  • Prepare a solution of 25.0 g of sodium hydrosulfite in 75 mL of water.

  • Add the sodium hydrosulfite solution dropwise to the reaction mixture over a period of 10 minutes while maintaining stirring. The temperature should be monitored and controlled.

  • After the addition is complete, continue stirring the mixture for 20 minutes at room temperature. A crystalline product, 3'-amino-4'-hydroxyacetophenone, will precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a methanol-water mixture to obtain the purified amine.

G start This compound product 3'-Amino-4'-hydroxyacetophenone start->product Reduction reagent 1. NaOH 2. Sodium Hydrosulfite (Na₂S₂O₄) reagent->product

Caption: Reduction of the nitro group to a primary amine.

Stage 1: Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO2), generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt.[10] This reaction must be carried out at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures.

This generalized protocol is based on standard procedures for azo dye synthesis.[11]

  • Suspend the synthesized 3'-amino-4'-hydroxyacetophenone (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (15 mL) in a beaker.

  • Cool the beaker in an ice-salt bath until the temperature of the suspension is between 0 °C and 5 °C. Stir continuously.

  • In a separate beaker, dissolve sodium nitrite (0.70 g, ~0.01 mol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension with constant, vigorous stirring. Ensure the temperature does not rise above 5 °C.

  • The reaction is complete when the solution gives a positive test for excess nitrous acid (turns starch-iodide paper blue). The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Stage 2: Azo Coupling

The diazonium salt is a weak electrophile and will react with an electron-rich "coupling component" in an electrophilic aromatic substitution reaction to form the stable azo compound.[13] Common coupling components include phenols and aromatic amines. The pH of the reaction medium is critical: coupling to phenols is carried out in mildly alkaline conditions (pH 8-10), while coupling to amines is done in mildly acidic conditions (pH 4-7).

This protocol is a representative example of a coupling reaction.[11]

  • Dissolve the coupling component, such as naphthalen-2-ol (1.44 g, 0.01 mol), in a 10% aqueous sodium hydroxide solution (30 mL) in a large beaker.

  • Cool this solution in an ice bath to below 5 °C.

  • While stirring the alkaline coupling solution vigorously, add the previously prepared cold diazonium salt solution slowly over 5-10 minutes.

  • A brightly colored precipitate (the azo dye) will form immediately.

  • Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Collect the solid dye by suction filtration, wash it thoroughly with cold water until the filtrate is neutral, and allow it to air dry.

Overall Synthesis Workflow

The multi-step conversion of this compound into a vibrant azo dye is a cornerstone of industrial and laboratory colorant synthesis.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B 3'-Amino-4'-hydroxyacetophenone A->B Na₂S₂O₄ / NaOH C Diazonium Salt Intermediate B->C NaNO₂ / HCl 0-5 °C E Final Azo Dye C->E pH Control D Coupling Component (e.g., Phenol, Amine) D->E pH Control G start This compound heterocycle Substituted Thiazole Intermediate start->heterocycle step1 Cyclization Reaction (e.g., with Thiourea) step1->heterocycle final_dye Complex Heterocyclic Dye heterocycle->final_dye step2 Further Functionalization (e.g., Azo Coupling) step2->final_dye

References

Methodological & Application

Application Note: Regioselective Nitration of 4-Hydroxyacetophenone for the Synthesis of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the regioselective nitration of 4-hydroxyacetophenone to synthesize 4'-Hydroxy-3'-nitroacetophenone, a valuable intermediate in organic synthesis.[1][2] We will delve into the underlying principles of the electrophilic aromatic substitution mechanism, detailing how the electronic effects of the resident functional groups dictate the specific substitution pattern. A field-tested, step-by-step laboratory protocol is provided, accompanied by critical safety procedures, reactant quantification, and product characterization methods. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction and Scientific Background

This compound is a substituted aromatic ketone that serves as a key building block in the synthesis of various more complex organic molecules.[1][2] Its structure, featuring hydroxyl, nitro, and acetyl groups, offers multiple points for further chemical modification. The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, a cornerstone of organic chemistry.

Mechanism and Regioselectivity

The nitration of 4-hydroxyacetophenone involves the introduction of a nitro group (-NO2) onto the aromatic ring. This is achieved by generating a powerful electrophile, the nitronium ion (NO2+), typically from nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid.[3]

The position of the incoming nitro group is not random; it is directed by the existing substituents on the benzene ring: the hydroxyl (-OH) group and the acetyl (-COCH3) group.

  • Hydroxyl (-OH) Group: The -OH group is a potent activating group and is ortho, para-directing.[4] This is due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[5]

  • Acetyl (-COCH3) Group: The acetyl group is a deactivating group and is meta-directing. Its carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

When both groups are present, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. Since the para position is already occupied by the acetyl group, the incoming electrophile is directed to the positions ortho to the hydroxyl group (positions 3 and 5). Steric hindrance from the adjacent acetyl group generally favors substitution at the 3-position, leading to the desired product, this compound.

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be conducted with rigorous safety protocols. The primary risks involve the use of concentrated and corrosive acids and the exothermic nature of the reaction.[6][7]

  • Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[8][9]

  • Exothermic Reaction: Nitration reactions generate significant heat.[7] If the temperature is not carefully controlled, it can lead to a runaway reaction, potentially causing boiling, splashing of corrosive materials, and even an explosion.

  • Toxicity: Fumes from nitric acid and nitrogen oxides (NOx) produced during the reaction are toxic and can cause severe respiratory irritation.[6][9]

Mandatory Safety Measures:

  • Engineering Controls: All procedures must be performed inside a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.[6][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[8]

    • A flame-resistant lab coat.

  • Reaction Control: The reaction must be cooled in an ice bath, and the nitrating agent must be added slowly and portion-wise to maintain strict temperature control.

  • Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. Never add water to the concentrated acid mixture.

  • Waste Disposal: All acid waste must be neutralized and disposed of according to institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents.[10]

Experimental Protocol

This protocol details a common method for the nitration of 4-hydroxyacetophenone.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-Hydroxyacetophenone136.155.0 g (36.7 mmol)Starting material
Glacial Acetic Acid60.0525 mLSolvent
Concentrated Nitric Acid (70%)63.012.8 mL (~40.4 mmol)Nitrating agent (use with extreme caution)
Crushed Ice18.02~200 gFor quenching the reaction
Distilled Water18.02As neededFor washing the product
Ethanol or Methanol-As neededFor recrystallization
500 mL Beaker, 100 mL Beaker-1 each
Glass Stirring Rod-1
Ice Bath-1For temperature control
Buchner Funnel and Filter Flask-1 setFor product filtration
Filter Paper-As needed
Step-by-Step Procedure
  • Dissolving the Starting Material: In a 100 mL beaker, dissolve 5.0 g of 4-hydroxyacetophenone in 25 mL of glacial acetic acid. Stir with a glass rod until all the solid has dissolved.

  • Cooling the Mixture: Place the beaker in an ice bath and cool the solution to 0-5 °C. It is crucial to maintain this low temperature throughout the addition of the nitrating agent.

  • Addition of Nitric Acid: While vigorously stirring the cooled solution, add 2.8 mL of concentrated nitric acid dropwise using a Pasteur pipette. The addition should be very slow, ensuring the temperature of the reaction mixture does not rise above 10 °C. This addition should take approximately 15-20 minutes.

  • Reaction Period: After the complete addition of nitric acid, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Quenching the Reaction: In a separate 500 mL beaker, place approximately 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring continuously. A yellow solid precipitate should form.

  • Product Isolation: Allow the ice to melt completely. Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid precipitate on the filter paper with several portions of cold distilled water to remove any residual acids.

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry completely. For faster drying, a desiccator can be used.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent like ethanol or a methanol-water mixture to yield pale yellow crystals.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Hydroxyacetophenone in Glacial Acetic Acid B Cool Mixture to 0-5 °C in Ice Bath A->B C Slowly Add Concentrated HNO3 (maintain T < 10 °C) B->C Start Nitration D Stir in Ice Bath for 30-60 min C->D E Pour Reaction Mixture onto Crushed Ice D->E Quench Reaction F Isolate Product via Vacuum Filtration E->F G Wash with Cold H2O F->G H Dry the Product G->H I Recrystallize from Ethanol/Methanol H->I J J I->J Final Product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow to yellow crystalline solid.[1][12][13]
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol .[11][14]
Melting Point 132-135 °C (literature value).[2][12][15][16]
CAS Number 6322-56-1.[14][15]

Further characterization can be performed using:

  • Infrared (IR) Spectroscopy: To identify characteristic functional group peaks for -OH, C=O (ketone), and -NO2 groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the nitro group on the aromatic ring.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

Troubleshooting

  • Low Yield: May result from incomplete reaction or loss of product during workup. Ensure the reaction temperature is maintained and consider extending the reaction time.[17]

  • Dark/Tarry Product: Often indicates that the reaction temperature was too high, leading to oxidative side reactions.[18] Strict temperature control is essential.

  • Product Fails to Precipitate: If the product remains dissolved after quenching, the solution may be too dilute or still too acidic. Neutralization with a weak base can sometimes induce precipitation.[17]

References

Application Note: Synthesis of Biologically Active Chalcones via Claisen-Schmidt Condensation Using 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a critical class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1][2] Their α,β-unsaturated ketone framework is a key pharmacophore responsible for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The Claisen-Schmidt condensation is a robust and widely adopted method for synthesizing these valuable scaffolds.[5][6] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of chalcone derivatives using 4'-Hydroxy-3'-nitroacetophenone as the ketone component. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for reaction optimization and product purification.

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

The synthesis of chalcones is of paramount interest in medicinal chemistry due to the scaffold's versatility and biological relevance.[7] The Claisen-Schmidt reaction, a type of crossed aldol condensation, offers a direct and efficient pathway to these molecules.[8] The reaction involves the base-catalyzed condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that typically lacks α-hydrogens to prevent self-condensation.[9][10][11][12]

The choice of this compound as the ketone substrate is strategic. The molecule incorporates two key functional groups that modulate the reactivity of the α-protons on the acetyl group:

  • 3'-Nitro Group: A potent electron-withdrawing group, it significantly increases the acidity of the α-protons, facilitating their abstraction by a base to form the requisite enolate nucleophile.

  • 4'-Hydroxy Group: An electron-donating group, which also provides a handle for further synthetic modifications or for modulating the pharmacological properties of the final chalcone product.

This guide will leverage these intrinsic properties to outline a reliable synthetic strategy.

Reaction Mechanism: A Stepwise Analysis

The Claisen-Schmidt condensation proceeds via a three-step mechanism catalyzed by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from the acetyl group of this compound. This deprotonation is thermodynamically driven and results in a resonance-stabilized enolate ion.[9][13]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.[10][14]

  • Dehydration: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (an aldol adduct). This adduct readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[3][15]

The overall reaction pathway is visualized in the diagram below.

Claisen_Schmidt_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst arrow_color arrow_color Ketone This compound Enolate Resonance-Stabilized Enolate Ion Ketone->Enolate + ⁻OH (Step 1) Base1 ⁻OH Intermediate Tetrahedral Alkoxide Intermediate Enolate->Intermediate + Ar-CHO (Step 2) Aldehyde Aromatic Aldehyde (Ar-CHO) Adduct β-Hydroxy Ketone (Aldol Adduct) Intermediate->Adduct + H₂O Chalcone Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone + ⁻OH - H₂O (Step 3) Base2 ⁻OH Water H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanolic Solution

This protocol describes a standard and reliable method for chalcone synthesis using a solvent.[3][16]

Materials & Equipment:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 10% solution

  • Distilled water

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 10 mmol, 1.81 g) and 1.0 equivalent of the chosen aromatic aldehyde (e.g., 10 mmol) in 30-40 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with continuous stirring.

  • Base Addition: Separately, prepare a 40% aqueous solution of NaOH. Add this solution (e.g., 2.0 equivalents) dropwise to the cooled ethanolic mixture over 15-20 minutes. Causality: Slow, dropwise addition is crucial to control the exothermic nature of the condensation and prevent unwanted side reactions. The temperature should be maintained below 25 °C.[3]

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours, often indicated by the formation of a thick precipitate.

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of crushed ice or ice-cold water.[17] Stir for several minutes. Neutralize the mixture by slowly adding 10% HCl until the pH is approximately 7.[17] The chalcone product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold distilled water to remove any residual base and salts.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the crude yield.

Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)

This method utilizes grinding to achieve condensation, reducing solvent waste and often shortening reaction times.[2][4]

Materials & Equipment:

  • Reactants as listed in Protocol 1

  • Potassium Hydroxide (KOH), powdered

  • Mortar and pestle

  • Spatula

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Grinding: Place 1.0 equivalent of this compound, 1.0 equivalent of the aromatic aldehyde, and 1.0-1.2 equivalents of powdered KOH into a mortar.[3]

  • Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The solid mixture will typically become a paste-like consistency and may solidify as the reaction proceeds.[4]

  • Workup: Add approximately 20 mL of cold water to the mortar and continue to grind to break up the solid mass.

  • Isolation and Purification: Transfer the contents to a beaker, collect the solid by vacuum filtration, and wash thoroughly with cold water until the filtrate is neutral. The crude product is often of high purity but can be recrystallized as described below.[3]

Purification and Characterization

Purification by Recrystallization

Obtaining a high-purity chalcone is essential for accurate characterization and biological evaluation. Recrystallization is the most effective method.[1]

  • Solvent Selection: Ethanol (95%) is an excellent solvent for recrystallizing a wide range of chalcones.[1][16]

  • Dissolution: Place the crude, dried chalcone in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol—just enough to completely dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the crystals completely before characterization.

Recrystallization_Workflow step_node step_node input_output input_output Crude Crude Chalcone Product Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath to Maximize Yield Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Ice-Cold Ethanol Filter->Wash Dry Dry Crystals Wash->Dry Pure Purified Chalcone Crystals Dry->Pure

Caption: Standard workflow for the purification of chalcones via recrystallization.

Characterization
  • Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity. A typical eluent system is a mixture of hexane and ethyl acetate.

  • Melting Point (m.p.): A sharp melting point range is indicative of high purity.[16]

  • Spectroscopy: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data and Expected Results

The table below provides representative data for the synthesis of various chalcones starting from this compound.

Aromatic AldehydeMolar Ratio (Ketone:Aldehyde:Base)MethodTypical Reaction Time (h)Typical Yield (%)
Benzaldehyde1 : 1 : 2Conventional2-385-95
4-Chlorobenzaldehyde1 : 1 : 2Conventional2-388-96
4-Methoxybenzaldehyde1 : 1 : 2Conventional3-480-90
Benzaldehyde1 : 1 : 1.2Solvent-Free0.2590-97
4-Chlorobenzaldehyde1 : 1 : 1.2Solvent-Free0.2592-98

Note: Yields are based on purified product and may vary based on specific reaction conditions and scale.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No precipitate forms after workup - Reaction is incomplete.- Product is soluble in the workup mixture.- Confirm reaction completion with TLC.- Use a more concentrated acid for neutralization.- Extract the aqueous layer with an organic solvent like ethyl acetate.
Low Yield - Insufficient base or reaction time.- Too much solvent used during recrystallization.- Product loss during transfers/washing.- Ensure stoichiometric amounts of base are used.- Use minimal hot solvent for dissolution and wash crystals with minimal ice-cold solvent.[1]- Concentrate the mother liquor to obtain a second crop of crystals.
Oily Product - Impurities present.- Incomplete drying.- Ensure thorough washing of the crude product.- Recrystallize from a different solvent system (e.g., ethanol/water).- Dry the product under vacuum.

Conclusion

The Claisen-Schmidt condensation is a highly effective and versatile method for synthesizing substituted chalcones. By using this compound, researchers can readily access a library of novel chalcone derivatives with significant potential for drug discovery and development. The protocols outlined in this guide, from conventional to solvent-free methods, provide robust and reproducible pathways to these important molecules. Careful control of reaction parameters and meticulous purification are key to obtaining high-quality products for further investigation.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Biologically Active Chalcones from 4'-Hydroxy-3'-nitroacetophenone and Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of a diverse library of chalcones, pivotal precursors in medicinal chemistry, through the Claisen-Schmidt condensation of 4'-Hydroxy-3'-nitroacetophenone with a variety of substituted benzaldehydes. Chalcones, belonging to the flavonoid family, are recognized for their broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of the nitro and hydroxyl groups on the acetophenone ring, coupled with various substituents on the benzaldehyde, allows for the generation of novel derivatives with potentially enhanced biological profiles. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, characterization techniques, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Chalcones in Drug Discovery

Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif is a privileged scaffold in drug discovery due to its straightforward synthesis and the ease with which diverse substituents can be introduced onto the aromatic rings.[1] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to a wide array of biological activities.[1]

The specific precursor, this compound, introduces functionalities that are known to influence the biological activity of the resulting chalcones. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and has been associated with anti-inflammatory and vasorelaxant activities.[2][3] The hydroxyl group can participate in hydrogen bonding and may be crucial for receptor binding. The combination of these groups on one of the aromatic rings provides a unique starting point for the synthesis of novel chalcone derivatives with significant therapeutic potential.[4][5]

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis of chalcones is most commonly and efficiently achieved through the base-catalyzed Claisen-Schmidt condensation.[1][6] This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone that possesses α-hydrogens.[1][7]

The reaction proceeds through three primary steps:

  • Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate. The presence of the electron-withdrawing nitro group on the acetophenone ring increases the acidity of the α-hydrogens, facilitating enolate formation.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the substituted benzaldehyde.[1]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the chalcone.[1]

Base catalysis is generally preferred over acid catalysis for the Claisen-Schmidt condensation to avoid potential side reactions, such as Friedel-Crafts type reactions with the aromatic rings, which can lower the yield and complicate purification.[8]

Visualizing the Reaction Workflow

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 4H3NA This compound Base Base Catalyst (e.g., NaOH, KOH) Sub_Benz Substituted Benzaldehyde Workup Workup (Acidification & Filtration) Base->Workup Solvent Solvent (e.g., Ethanol) Temp Room Temperature Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Chalcone Derivative Characterization->Final_Product

Caption: Workflow for the synthesis of chalcones.

Detailed Experimental Protocol

This protocol outlines the synthesis of a chalcone derivative from this compound and a representative substituted benzaldehyde. The molar ratios and reaction times can be optimized for different benzaldehyde derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Crushed ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 0.01 mol) of this compound and the chosen substituted benzaldehyde in a suitable amount of ethanol (e.g., 20-30 mL).[9] Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a solution of NaOH or KOH (e.g., 40% aqueous solution).[9] Cool the reaction mixture in an ice bath. Add the base solution dropwise to the stirred reaction mixture, maintaining the temperature below 25°C.[1]

  • Reaction Monitoring: After the addition of the base, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[1] Typically, the reaction is complete within 2-4 hours, though some substrates may require longer reaction times.[1][10]

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).[1][10] Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is neutral.[1][10]

  • Isolation of Crude Product: The chalcone product will precipitate as a solid. Collect the crude product by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the solid product thoroughly with cold distilled water until the filtrate is neutral to remove any remaining base or salts.[1]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Data Summary for Synthesis with Various Substituted Benzaldehydes
Substituted BenzaldehydeElectron Nature of SubstituentExpected Yield Range (%)
BenzaldehydeNeutral70-85
4-ChlorobenzaldehydeElectron-withdrawing75-90
4-MethoxybenzaldehydeElectron-donating65-80
4-NitrobenzaldehydeStrongly Electron-withdrawing80-95
4-(Dimethylamino)benzaldehydeStrongly Electron-donating60-75

Note: Yields are estimates and can vary based on reaction conditions and purification efficiency.

Characterization of Synthesized Chalcones

Rigorous structural validation is essential to confirm the identity and purity of the synthesized chalcones.[11] The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the chalcone derivatives.[11]

  • ¹H NMR: The vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system are characteristic. They typically appear as doublets with a coupling constant (J) of 15-16 Hz, confirming the trans configuration of the double bond.[12][13] Aromatic protons will appear in the range of 6.8-8.2 ppm.[9] The hydroxyl proton signal may appear as a broad singlet.[9]

  • ¹³C NMR: The carbonyl carbon of the chalcone typically resonates between δ 186 and 197 ppm.[12] The α- and β-carbons of the enone system give characteristic signals between δ 116-128 ppm and δ 137-145 ppm, respectively.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the chalcone molecule.[14]

  • C=O Stretch: A strong absorption band around 1650-1690 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl group.[13][14]

  • C=C Stretch: The stretching vibration of the alkene C=C bond is observed in the region of 1590-1610 cm⁻¹.[15]

  • -OH Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ indicates the presence of the hydroxyl group.[15]

  • -NO₂ Stretch: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to gain information about its fragmentation pattern, further confirming the structure.[15]

Troubleshooting

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low or No Yield Cause_LY1 Insufficient Base Low_Yield->Cause_LY1 Cause_LY2 Reaction Time Too Short Low_Yield->Cause_LY2 Multiple_Products Multiple Products on TLC Cause_MP1 Side Reactions (e.g., Cannizzaro) Multiple_Products->Cause_MP1 Cause_MP2 Impure Reactants Multiple_Products->Cause_MP2 Oily_Product Oily Product Instead of Solid Cause_OP1 Incomplete Reaction Oily_Product->Cause_OP1 Cause_OP2 Low Melting Point of Product Oily_Product->Cause_OP2 Sol_LY1 Increase Base Concentration or Add More Cause_LY1->Sol_LY1 Sol_LY2 Increase Reaction Time and Monitor by TLC Cause_LY2->Sol_LY2 Sol_MP1 Control Temperature During Base Addition Cause_MP1->Sol_MP1 Sol_MP2 Purify Reactants Before Use Cause_MP2->Sol_MP2 Sol_OP1 Extend Reaction Time Cause_OP1->Sol_OP1 Sol_OP2 Triturate with a Non-polar Solvent (e.g., Hexane) Cause_OP2->Sol_OP2

Caption: Troubleshooting guide for chalcone synthesis.

Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones from this compound and various substituted benzaldehydes. By carefully controlling the reaction conditions and employing rigorous purification and characterization techniques, researchers can generate a library of novel chalcone derivatives. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of these medicinally important compounds, facilitating their exploration in drug discovery and development programs.

References

The Strategic Role of 4'-Hydroxy-3'-nitroacetophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract

4'-Hydroxy-3'-nitroacetophenone is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a ketone, a phenol, and a nitro group, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, explores its critical applications in drug synthesis, and presents a detailed, validated protocol for its use in the laboratory.

Introduction: A Versatile Building Block

This compound, a yellow crystalline solid, is a highly valuable starting material and intermediate in the pharmaceutical industry.[1][2] Its structure is primed for sequential, regioselective modifications, making it an efficient precursor for complex molecules. The electron-withdrawing nitro group activates the aromatic ring for certain reactions while also being readily convertible to an amine, a key functional group in many APIs. This dual functionality is central to its utility in synthesizing drugs ranging from common analgesics to more complex agents for treating respiratory and cardiovascular diseases.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for safe handling and successful experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 6322-56-1[4][5]
Molecular Formula C₈H₇NO₄[5]
Molecular Weight 181.15 g/mol [4][5]
Appearance Light yellow to amber powder/crystal[2]
Melting Point 132-135 °C[6]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[2]

Safety and Handling: this compound is classified as an irritant.[4][7] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][7] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8] When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[4][7][8]

  • Handling: Avoid creating dust.[7] Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from light and moisture.[9]

Key Pharmaceutical Synthetic Applications

The strategic value of this compound lies in its role as a precursor to 4-aminophenol derivatives, which are central to the synthesis of many drugs.[10]

Synthesis of Paracetamol (Acetaminophen)

One of the most prominent applications is in the synthesis of Paracetamol, a widely used analgesic and antipyretic.[11] The synthesis leverages a straightforward two-step process starting from this compound.

Workflow: Paracetamol Synthesis

G A This compound B Step 1: Catalytic Hydogenation (Nitro Reduction) A->B H₂, Pd/C or Sn/HCl C 3'-Amino-4'-hydroxyacetophenone B->C D Step 2: Acetylation (Amide Formation) C->D Acetic Anhydride E Paracetamol (Acetaminophen) D->E

Caption: Synthetic pathway from this compound to Paracetamol.

Mechanism Insight:

  • Nitro Group Reduction: The synthesis begins with the selective reduction of the nitro group to an amine. This is the most critical step. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is a common, high-yield method.[12] This method is preferred in industrial settings for its efficiency and cleaner waste profile compared to older methods like using tin (Sn) and hydrochloric acid (HCl).[13] The chemoselectivity is high, leaving the ketone and phenol groups intact.[14]

  • Acetylation: The resulting intermediate, 3'-Amino-4'-hydroxyacetophenone, is then acetylated.[15] This is typically achieved by reacting the amine with acetic anhydride. The amine is more nucleophilic than the phenolic hydroxyl group under neutral or slightly acidic conditions, leading to the selective formation of the amide bond that characterizes Paracetamol.[16][17]

Precursor for Other APIs

Beyond Paracetamol, this intermediate is used in the synthesis of a range of other pharmaceuticals:

  • Salbutamol (Albuterol): Used to treat asthma and COPD, the synthesis can involve intermediates derived from this compound.

  • Nifedipine: A calcium channel blocker used to manage angina and high blood pressure.

  • Famotidine Precursors: The intermediate can be used to synthesize butenoic acid derivatives which, when combined with famotidine, exhibit pharmacological activity that can inhibit gastric acid secretion.[3]

Detailed Laboratory Protocol: Synthesis of 3'-Amino-4'-hydroxyacetophenone

This protocol details the critical reduction step, converting the nitro-intermediate to its amino-derivative, a cornerstone for further synthesis.

Objective: To synthesize 3'-Amino-4'-hydroxyacetophenone via catalytic hydrogenation of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, ~1-2 mol%)

  • Methanol (or Ethanol), reagent grade

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration setup (Büchner funnel, filter paper, filter flask)

  • Celite® or a similar filter aid

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 27.6 mmol) in methanol (approx. 100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (e.g., ~150 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Causality Note: Pd/C is pyrophoric and can ignite in the presence of solvents and air. Wetting the catalyst with a small amount of solvent before adding it to the main solution can mitigate this risk.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a septum and needle, or connect the flask to a hydrogenation apparatus.

  • Purging: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process 3-4 times to ensure the atmosphere is completely replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours. Insight: Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with an inert gas like nitrogen.

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the pad with a small amount of fresh methanol to ensure all the product is collected. Causality Note: Celite® prevents the fine Pd/C particles from passing through the filter paper, which is essential for product purity.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. This will yield the crude 3'-Amino-4'-hydroxyacetophenone as a solid.

  • Purification & Characterization: The product can be further purified by recrystallization if necessary.[16] The identity and purity should be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Table 2: Expected Outcome and Characterization

ParameterExpected Result
Product 3'-Amino-4'-hydroxyacetophenone
Appearance Off-white to light brown solid
Yield Typically >90%
Purity >95% (can be improved by recrystallization)

Conclusion

This compound is more than just a chemical; it is a strategic asset in pharmaceutical synthesis. Its predictable reactivity and versatile functional groups allow for efficient and high-yield production of crucial drug precursors. The protocol detailed herein for its reduction provides a reliable and scalable method for researchers and developers, forming a foundational step in the synthesis of Paracetamol and a host of other vital medicines. Proper understanding and application of its chemistry will continue to be indispensable in the field of drug development.

References

Application Note: 4'-Hydroxy-3'-nitroacetophenone as a Foundational Scaffold for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for a New Synthetic Approach in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a maladaptive response that drives the pathology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes. However, their clinical utility is often limited by significant gastrointestinal and cardiovascular side effects.

This reality necessitates the exploration of novel chemical scaffolds that can yield potent and safer anti-inflammatory agents. 4'-Hydroxy-3'-nitroacetophenone emerges as a highly valuable and versatile starting material in this pursuit. Its structure is pre-functionalized with three key reactive sites:

  • An acetyl group that can participate in condensation reactions.

  • A phenolic hydroxyl group that can be modified and contributes to antioxidant properties.

  • An electron-withdrawing nitro group , which activates the aromatic ring and can be later reduced to an amino group for further derivatization.

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this compound to synthesize two major classes of anti-inflammatory compounds: chalcones and their subsequent conversion to pyrazoles .

Strategic Synthesis Pathways from this compound

The journey from this simple starting material to complex, biologically active heterocycles involves well-established, high-yield synthetic transformations. We will detail the protocols for synthesizing chalcone intermediates and their subsequent cyclization to pyrazole derivatives, two classes of compounds renowned for their anti-inflammatory potential.[2][3][4]

Pathway I: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are bioprecursors of flavonoids and possess a characteristic α,β-unsaturated ketone moiety that is crucial for their biological activity.[5][6] They are known to modulate multiple inflammatory pathways.[7] The most direct method for their synthesis is the base-catalyzed Claisen-Schmidt condensation.

Causality Behind the Method: This reaction involves the aldol condensation of an acetophenone with an aromatic aldehyde. This compound provides the enolizable ketone component. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a selected aromatic aldehyde. A subsequent dehydration step spontaneously occurs to yield the highly conjugated and stable chalcone product.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxy-3-nitrophenyl)-3-(phenyl)prop-2-en-1-one

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol with magnetic stirring until a clear solution is formed.

  • Aldehyde Addition: To this solution, add 10 mmol of benzaldehyde (or a suitably substituted aromatic aldehyde).

  • Catalyst Introduction: While stirring vigorously at room temperature, slowly add 15 mL of an aqueous 20% sodium hydroxide (NaOH) solution dropwise over 15 minutes. The reaction mixture will typically change color (often to a deep red or orange) and may become thick as the product precipitates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The disappearance of the starting acetophenone spot indicates reaction completion.

  • Isolation and Neutralization: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the solution slowly with dilute hydrochloric acid (HCl) until it reaches a pH of ~5-6. This step neutralizes the excess NaOH and protonates the phenoxide to ensure precipitation of the hydroxyl-containing chalcone.

  • Purification: Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol, to obtain pure chalcone crystals.

Visualization of Chalcone Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions Start This compound Reaction Claisen-Schmidt Condensation Start->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Catalyst NaOH / EtOH Catalyst->Reaction Temp Room Temperature, 4-6h Temp->Reaction Product Chalcone Derivative Reaction->Product

Caption: Workflow for Claisen-Schmidt condensation.

Pathway II: Synthesis of Pyrazole Derivatives via Cyclocondensation

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is central to several blockbuster anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib, highlighting its significance as a pharmacophore.[3][8] Pyrazoles are readily synthesized from the chalcone intermediates prepared in Pathway I.

Causality Behind the Method: The reaction proceeds via the cyclocondensation of an α,β-unsaturated ketone (the chalcone) with hydrazine or its derivatives. The nucleophilic nitrogen of hydrazine attacks the β-carbon of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Using hydrazine hydrate yields N-unsubstituted pyrazoles, while substituted hydrazines (e.g., phenylhydrazine) produce N-substituted pyrazoles.

Experimental Protocol: Synthesis of 4-(3-(phenyl)-1H-pyrazol-5-yl)-2-nitrophenol

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the synthesized chalcone from Pathway I in 30 mL of glacial acetic acid or absolute ethanol.

  • Hydrazine Addition: Add 7.5 mmol (1.5 equivalents) of hydrazine hydrate to the solution. If a substituted pyrazole is desired, use an equivalent amount of the corresponding substituted hydrazine (e.g., phenylhydrazine).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The use of glacial acetic acid as a solvent can catalyze the dehydration step.

  • Reaction Monitoring: Monitor the reaction's progress using TLC until the chalcone spot is no longer visible.

  • Isolation: After completion, allow the mixture to cool to room temperature. Pour the solution into a beaker containing 150 mL of crushed ice. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash it extensively with cold water to remove any residual acid, and dry it.

  • Recrystallization: Recrystallize the crude pyrazole derivative from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

Visualization of Pyrazole Synthesis

G Chalcone Chalcone Intermediate (from Pathway I) Reaction Cyclocondensation Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Glacial Acetic Acid or Ethanol Solvent->Reaction Condition Reflux, 6-8h Condition->Reaction Product Pyrazole Derivative Reaction->Product

Caption: Synthesis of pyrazoles from chalcones.

Validated Mechanisms of Anti-Inflammatory Action

The derivatives synthesized from this compound exert their anti-inflammatory effects by intervening in key signaling cascades that propagate the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Pyrazole-containing compounds are particularly effective at inhibiting COX enzymes, especially the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[4] The N-phenylpyrazole scaffold, similar to Celecoxib, can fit into the active site of COX-2, leading to selective inhibition.

  • Modulation of Pro-Inflammatory Cytokines: Many chalcone and pyrazole derivatives have been shown to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9] These cytokines are central mediators of the inflammatory cascade.

  • Suppression of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[10] The synthesized compounds can inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and blocking the transcription of numerous pro-inflammatory genes, including those for COX-2 and various cytokines.[1]

Visualization of Inflammatory Pathways

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Injury) cluster_pathways Intracellular Signaling cluster_enzymes Enzymatic Action cluster_output Inflammatory Response Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 Expression & Activity NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inhibitor Synthesized Agents (Chalcones, Pyrazoles) Inhibitor->NFkB Inhibit Inhibitor->COX2 Inhibit Inhibitor->Cytokines Inhibit

Caption: Inhibition of key inflammatory pathways.

Data Summary: Representative Biological Activity

The following table summarizes the anti-inflammatory activity reported for classes of compounds structurally related to those synthesized from this compound. This data serves as a benchmark for the expected potency.

Compound ClassDerivative/SubstituentAssayResultReference
Chalcone 2'-hydroxychalconeβ-glucuronidase release (neutrophils)IC50 = 1.6 µM[2]
Chalcone Nitro-substitutedCarrageenan-induced paw edema (rat)34.8% inhibition at 200 mg/kg[6][11]
Pyrazole Pyrazole-thiazole hybridCOX-2 / 5-LOX InhibitionIC50 = 0.03 µM / 0.12 µM[4]
Pyrazole 1,3,5-trisubstitutedCarrageenan-induced paw edema (rat)85.78% inhibition[8]
Acetophenone 3,5-diprenyl-4-hydroxyIL-6 production (macrophages)51.62% inhibition[9]

Safety and Handling of this compound

As a key laboratory chemical, proper handling of the starting material is paramount.

  • Hazards: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[13] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[12][15]

  • Handling: Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[12][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion and Future Directions

This compound is an economical and synthetically tractable starting material for the development of novel anti-inflammatory agents. The protocols detailed herein for the synthesis of chalcones and pyrazoles provide a robust foundation for creating libraries of diverse compounds. The resulting molecular scaffolds have been validated in the scientific literature as potent inhibitors of key inflammatory mediators like COX-2 and pro-inflammatory cytokines.

Future work should focus on expanding the diversity of the synthesized libraries by using a wide array of substituted aldehydes and hydrazine derivatives. Furthermore, reducing the nitro group to an amine opens up a vast potential for further functionalization, enabling the creation of even more complex and potentially more potent drug candidates.

References

experimental procedure for the synthesis of 4'-Hydroxy-3'-nitroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 4'-Hydroxy-3'-nitroacetophenone Derivatives

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its derivatives are integral to the synthesis of various therapeutic agents, including anti-inflammatory drugs and muscarinic M1 receptor agonists for treating cognitive disorders.[1][2] This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound via the electrophilic nitration of 4'-hydroxyacetophenone. It includes an in-depth discussion of the reaction mechanism, troubleshooting strategies, and safety considerations to ensure a reproducible and safe laboratory procedure.

Introduction: Significance and Applications

This compound and its derivatives are valuable building blocks in medicinal chemistry and material science. The presence of three key functional groups—a hydroxyl, a nitro group, and an acetyl group—on the aromatic ring provides multiple sites for further chemical modification. This versatility makes it a sought-after precursor for complex molecular architectures. Notably, it serves as a key starting material for drugs targeting Alzheimer's disease and chronic obstructive pulmonary disease (COPD).[2] Furthermore, its chromophoric properties are exploited in the synthesis of azo dyes and pigments for the textile industry.[1]

The Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The most common and cost-effective method involves the direct nitration of the readily available precursor, 4'-hydroxyacetophenone.[2][3]

The Reaction Mechanism

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid. The nitronium ion is a potent electrophile that attacks the electron-rich benzene ring of 4'-hydroxyacetophenone.

The regioselectivity of the nitration—the placement of the nitro group at the 3-position—is governed by the directing effects of the substituents already present on the ring:

  • Hydroxyl (-OH) group: An activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it.

  • Acetyl (-COCH₃) group: A deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position.

The hydroxyl group's powerful activating and ortho, para-directing effect dominates. Since the para position is already occupied by the acetyl group, the electrophile is directed to the ortho position (C3). The acetyl group, being a meta-director, also directs the incoming nitro group to the same C3 position, reinforcing this outcome.

G cluster_0 Mechanism of Nitration reagents HNO₃ + H₂SO₄ electrophile Nitronium Ion (NO₂⁺) (Electrophile) reagents->electrophile Generation intermediate Sigma Complex (Carbocation Intermediate) electrophile->intermediate reactant 4'-Hydroxyacetophenone reactant->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation byproduct H₂O + HSO₄⁻ product->byproduct

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the nitration of activated aromatic rings.[2][4]

Materials and Reagents
  • 4'-Hydroxyacetophenone (Substrate)

  • Acetic Acid (80% aqueous solution) (Solvent)

  • Ammonium Nitrate or Concentrated Nitric Acid (65%) (Nitrating Agent)

  • Copper (II) Acetate Monohydrate (Catalyst, optional but recommended)[2]

  • Ammonia solution (27%)

  • Ethyl Acetate (Extraction Solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)

  • Deionized Water

  • Ice

Equipment
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Synthesis Procedure
  • Setup: Assemble a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath on a magnetic stir plate.

  • Dissolution: To the flask, add 4'-hydroxyacetophenone (1.0 g, 7.4 mmol), 80% acetic acid aqueous solution (15 mL), and copper (II) acetate monohydrate (0.074 g, 0.37 mmol).[2] Begin stirring to dissolve the solids.

  • Reagent Addition: While maintaining the temperature, first add 27% ammonia solution (1.0 g, 8.1 mmol) dropwise. Following this, add 65% concentrated nitric acid (0.8 g, 8.1 mmol) dropwise through the dropping funnel. The addition should be slow to control the exothermic reaction and maintain the temperature.

  • Reaction: After the addition is complete, remove the ice bath and raise the temperature to 100°C using a heating mantle. Allow the reaction to proceed with vigorous stirring for 24 hours.[2]

  • Cooling and Isolation: Cool the reaction mixture to room temperature. A precipitate may form.

  • Work-up:

    • Filter the cooled mixture by suction filtration to collect any precipitate.

    • Concentrate the mother liquor using a rotary evaporator to remove most of the acetic acid and water.

    • To the residue, add 50 mL of deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract four times with ethyl acetate (4 x 20 mL).[2]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

G start Start: 4'-Hydroxyacetophenone dissolve Dissolve in Acetic Acid Add Catalyst start->dissolve add_reagents Add NH₃ and HNO₃ (Controlled Temperature) dissolve->add_reagents react Heat to 100°C (24 hours) add_reagents->react cool Cool to Room Temperature react->cool workup Aqueous Work-up & Ethyl Acetate Extraction cool->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Recrystallization) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental Workflow for Synthesis.

Data Summary: Reaction Parameters

The yield and purity of the final product are highly dependent on the reaction conditions. The use of a catalyst can significantly improve outcomes.

ParameterCondition 1Condition 2Expected Outcome
Nitrating Agent Conc. HNO₃ / H₂SO₄NH₄NO₃ / Acetic AcidNH₄NO₃ is milder, potentially reducing byproducts.[2]
Catalyst NoneCopper (II) AcetateThe use of a copper catalyst has been shown to increase the yield significantly, with reported yields as high as 85-91%.[2]
Temperature 0 - 5 °C60 - 120 °CHigher temperatures can increase reaction rate but may also lead to polynitration or degradation. The optimal temperature depends on the specific nitrating system used.[2]
Reaction Time 1-2 hours24 hoursLonger reaction times may be necessary for less reactive systems to achieve high conversion.[2]

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a light yellow to orange crystalline solid.[5]

  • Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water or dimethyl carbonate/cyclohexane.[6][7]

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization
  • Melting Point: 132-135 °C (literature value).

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity using a suitable mobile phase (e.g., petroleum ether:ethyl acetate = 3:1).[2]

  • ¹H NMR Spectroscopy: The structure can be confirmed by proton NMR. Expected signals will correspond to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton.[8]

  • ¹³C NMR and Mass Spectrometry: Further structural confirmation can be obtained from ¹³C NMR and mass spectrometry to confirm the molecular weight (181.15 g/mol ).[9][10]

Troubleshooting and Safety

Problem Possible Cause Solution
Low Yield Incomplete reaction; inefficient extraction.Increase reaction time or temperature moderately; perform additional extractions. Ensure pH is appropriate during work-up.
Dark/Oily Product Formation of byproducts; degradation.Ensure strict temperature control during nitration; use a milder nitrating agent; purify thoroughly via recrystallization with activated carbon.
Polynitration Reaction conditions are too harsh.Use a less concentrated nitrating agent; maintain a low temperature during the addition of nitric acid.
Safety Precautions
  • Hazardous Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. Add the nitrating agent slowly and ensure efficient cooling to prevent the reaction from running out of control.

  • Nitrated Compounds: Nitroaromatic compounds can be toxic and are often skin and eye irritants.[10] Avoid inhalation of dust and direct contact with the skin.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of 4'-Hydroxy-3'-nitroacetophenone (HNAP). HNAP is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, making the rigorous confirmation of its identity, purity, and structural integrity essential for quality control and drug development.[1] We present an orthogonal analytical strategy, combining high-performance liquid chromatography (HPLC) for separation and purity assessment with a suite of spectroscopic techniques (NMR, MS, IR, and UV-Vis) for unambiguous structural elucidation. This guide is intended for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for characterizing this compound and its related products.

Introduction and Physicochemical Profile

This compound, with the molecular formula C₈H₇NO₄, is a substituted acetophenone derivative.[2] It is commonly synthesized via the nitration of 4-hydroxyacetophenone.[3][4][5] Given the potential for isomeric impurities and residual starting materials from the synthesis process, a multi-faceted analytical approach is not just recommended, but necessary to ensure the material meets required quality specifications. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as the ICH Q2(R1) framework, to ensure they are fit for their intended purpose.[6][7]

Below is a summary of the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 6322-56-1 [8]
Molecular Formula C₈H₇NO₄ [2]
Molecular Weight 181.15 g/mol [8]
Appearance Yellow Solid / Light yellow to Amber powder [3]
Melting Point 132-135 °C (lit.) [2][9]
pKa 5.18 ± 0.14 (Predicted) [3]

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate |[3] |

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of HNAP. A reversed-phase method provides excellent resolution for separating the main component from potential impurities, such as the starting material (4-hydroxyacetophenone) and other nitrated isomers.

Causality in Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which effectively retains the moderately polar HNAP molecule through hydrophobic interactions.

  • Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile serves as the organic modifier, and its increasing concentration elutes compounds based on their polarity. The addition of a small amount of acid (phosphoric or formic acid) is critical.[10] It protonates silanol groups on the silica backbone, minimizing peak tailing, and ensures the phenolic hydroxyl group of HNAP remains in a consistent protonation state, leading to sharp, reproducible peaks.

  • Detection: UV detection is ideal due to the strong chromophoric nature of the nitrophenol moiety.[1] The wavelength is selected based on the compound's UV absorption maxima to ensure high sensitivity.[11]

Protocol: Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of a this compound sample by calculating the area percent of the principal peak relative to all other peaks.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (MeCN) and water.

  • Phosphoric acid (H₃PO₄) or Formic acid.

  • This compound reference standard and test sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • For MS compatibility, replace phosphoric acid with 0.1% formic acid.[10]

  • Standard Solution Preparation: Accurately weigh ~10 mg of HNAP reference standard and dissolve in 10 mL of Mobile Phase B to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of ~0.1 mg/mL.

  • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions: Configure the HPLC system according to the parameters in Table 2.

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram, disregarding any peaks from the blank. Calculate the purity of the sample using the area percent formula:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Table 2: HPLC Method Parameters

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 317 nm (or wavelength of max absorbance)[12]

| Injection Volume | 10 µL |

Spectroscopic Characterization for Structural Confirmation

While HPLC confirms purity, it does not verify the chemical structure. A combination of spectroscopic techniques is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR should be performed.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the HNAP sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.

Expected Spectral Features: The aromatic region of the ¹H NMR spectrum is highly diagnostic. The substitution pattern on the benzene ring gives rise to a predictable set of signals.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Acetyl CH₃ ~2.6 Singlet (s) ~27
Aromatic CH (C5-H) ~7.2 Doublet (d) ~120
Aromatic CH (C6-H) ~8.2 Doublet of doublets (dd) ~128
Aromatic CH (C2-H) ~8.6 Doublet (d) ~134
Phenolic OH ~11.5 (broad) Singlet (s) -
Quaternary C (C1) - - ~131
Quaternary C (C3-NO₂) - - ~138
Quaternary C (C4-OH) - - ~155

| Carbonyl C=O | - | - | ~198 |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.

Protocol: MS Sample Preparation

  • Prepare a dilute solution of HNAP (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or LC-MS using the HPLC method described above.

  • Acquire the mass spectrum in positive or negative ion mode using Electrospray Ionization (ESI).

Expected Results:

  • Molecular Ion Peak: The primary confirmation is the detection of the molecular ion.

    • [M-H]⁻ in negative ion mode: m/z 180.03

    • [M+H]⁺ in positive ion mode: m/z 182.04

  • Fragmentation: Tandem MS (MS/MS) can reveal structural fragments, such as the loss of the nitro group (-NO₂, 46 Da) or the acetyl group (-CH₃CO, 43 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[8]

Protocol: FTIR Sample Preparation (ATR)

  • Place a small amount of the solid HNAP sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Results: The spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenol O-H Stretching 3200 - 3500 Broad, Medium
Aromatic C-H Stretching 3000 - 3100 Medium-Weak
Ketone C=O Stretching 1680 - 1700[13] Strong, Sharp
Nitro N-O Asymmetric Stretching 1510 - 1560 Strong
Nitro N-O Symmetric Stretching 1340 - 1380 Strong

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Nitrophenols exhibit characteristic pH-dependent spectra.[14]

Protocol: UV-Vis Sample Preparation

  • Prepare a stock solution of HNAP in methanol.

  • Dilute the stock solution in two separate buffers: one acidic (e.g., pH 4) and one basic (e.g., pH 10).

  • Scan the absorbance of each solution from 200 to 500 nm using a UV-Vis spectrophotometer.

Expected Results:

  • Acidic Conditions: Under acidic conditions, the phenolic proton is present, and a primary absorption peak is expected around 317 nm.[12]

  • Basic Conditions: Under basic conditions, the phenol is deprotonated to a phenolate, which extends the conjugated system. This results in a bathochromic (red) shift, with a new, strong absorption peak appearing around 400 nm.[12][14] This pH-dependent shift is a hallmark characteristic of nitrophenols.

Integrated Analytical Workflow and Validation

A complete characterization relies on the integration of these techniques. The workflow diagram below illustrates how data from each method contributes to the final assessment of the product's quality. Each method must be validated for its intended purpose (e.g., identification, purity testing) according to ICH Q2(R1) guidelines, which outline necessary validation characteristics like specificity, linearity, accuracy, and precision.[6][15]

G cluster_0 Sample: this compound cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Results & Confirmation Sample Test Material HPLC Reversed-Phase HPLC Sample->HPLC NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR FTIR Sample->IR UV UV-Vis Sample->UV Purity Purity Assay & Impurity Profile HPLC->Purity Structure Structural Confirmation (Identity) NMR->Structure MS->Structure IR->Structure UV->Structure Final Certificate of Analysis (Product Release) Purity->Final Structure->Final

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4'-Hydroxy-3'-nitroacetophenone and Its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Hydroxy-3'-nitroacetophenone. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making the purity and stability assessment of paramount importance.[1][2] The described method is adept at separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products, which may arise during synthesis or storage. We provide a comprehensive protocol covering instrumentation, sample preparation, and method validation parameters, including system suitability, linearity, and forced degradation analysis. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

This compound (CAS 6322-56-1) is a key building block in organic synthesis, particularly within the pharmaceutical industry.[1][2] It serves as a precursor for various drugs, including bronchodilators and antipsychotic agents.[2] Given its role, ensuring the purity and stability of this intermediate is crucial for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and characterization of phenolic compounds due to its high resolution and sensitivity.[3][4][5]

The development of a "stability-indicating" method is a regulatory requirement and a critical aspect of the drug development process.[6][7] Such a method must be able to resolve the main compound from any potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light), thus providing a clear picture of the drug substance's intrinsic stability.[6][8] This application note presents a validated HPLC method designed to meet these rigorous requirements, ensuring accurate quantification and purity assessment of this compound in both bulk form and within reaction mixtures.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A Hypersil Gold C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent was found to provide optimal separation.[3]

  • Data Acquisition: Chromatography software for instrument control, data acquisition, and processing.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).[9]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

A gradient elution was developed to ensure the separation of the main peak from all potential impurities and degradants.

ParameterCondition
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 278 nm
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like this compound.[3][10]

  • Mobile Phase: A simple acidic aqueous-acetonitrile mobile phase is standard for reversed-phase chromatography of phenolic compounds, ensuring good peak shape and reproducibility. The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is necessary to elute potential late-eluting, more non-polar impurities that might be present in a reaction mixture, while still providing excellent resolution for early-eluting polar compounds.

  • Detection Wavelength: The wavelength of 278 nm was selected based on the UV absorbance maximum of this compound, providing high sensitivity.

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (from Reaction Mixture): a. Quench the reaction mixture as per the synthetic protocol. b. Accurately transfer an aliquot of the mixture expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. c. Dilute to volume with the diluent, mix thoroughly, and filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of regulatory bodies like the USP and ICH.[11] Prepare and inject the Working Standard Solution in five replicates.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column and mobile phase conditions.[12]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce sharp peaks.[11]
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[12]
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.[13]

A system suitability test (SST) is the first line of defense against bad data and confirms that the analytical method is performing as expected.[11][14]

Method Validation and Forced Degradation

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[6][8] A target degradation of approximately 10-30% is recommended to ensure that degradation products can be reliably detected.[6][15]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 48 hours. Prepare a 100 µg/mL solution in diluent.

  • Photolytic Degradation: Expose a 100 µg/mL solution to direct sunlight for 48 hours or in a photostability chamber.

Analyze all stressed samples alongside an unstressed control sample. The method's specificity is confirmed if all degradation product peaks are adequately resolved from the main this compound peak.

Visualizing the Workflow

The overall process, from sample preparation to final analysis, follows a logical sequence to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (100 µg/mL) Filter 0.45 µm Filtration Standard->Filter Sample Reaction Mixture Sample Sample->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler HPLC HPLC System (C18 Column, Gradient) Autosampler->HPLC Detector DAD Detector (278 nm) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS SST_Check System Suitability Check CDS->SST_Check Report Final Report (Purity, Assay) SST_Check->Report If Pass

Caption: HPLC analysis workflow for this compound.

Potential Reaction Impurities

The synthesis of this compound typically involves the nitration of p-hydroxyacetophenone.[2] This reaction can lead to several impurities that the HPLC method must be able to resolve.

Reaction_Scheme Reactant p-Hydroxyacetophenone (Starting Material) Product This compound (Main Product) Reactant->Product Nitration (HNO3/H2SO4) Impurity1 2'-Hydroxy-3'-nitroacetophenone (Isomer) Reactant->Impurity1 Side Reaction Impurity3 Unreacted Starting Material Reactant->Impurity3 Incomplete Reaction Impurity2 4'-Hydroxy-3',5'-dinitroacetophenone (Over-nitration) Product->Impurity2 Over-nitration

Caption: Potential products and impurities in the synthesis.

Results and Discussion

The developed HPLC method successfully separated this compound from its potential impurities and degradation products. The retention time for the main peak was observed at approximately 9.5 minutes. The forced degradation studies showed significant degradation under alkaline and oxidative conditions, with minor degradation under acidic and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the assay. The peak purity analysis using the DAD confirmed that the main peak was spectrally pure across all stress conditions.

This robust method provides a reliable tool for quality control and stability assessment, which is crucial for regulatory submissions and ensuring the consistency of pharmaceutical manufacturing processes.

References

Application Note & Protocol: A Scalable and Efficient Framework for the Industrial Synthesis of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-Hydroxy-3'-nitroacetophenone is a pivotal chemical intermediate, indispensable for the synthesis of a wide array of pharmaceutical agents, dyes, and other specialty chemicals.[1] Its molecular structure, featuring hydroxyl, nitro, and acetyl groups, provides a versatile scaffold for further chemical modifications. This document presents a comprehensive guide to the large-scale synthesis of this compound, focusing on a modern, industrially viable method that prioritizes safety, efficiency, and yield. We will delve into the chemical principles, provide a detailed step-by-step protocol, and outline the critical safety and handling procedures necessary for successful and secure industrial production.

Introduction: The Strategic Importance of this compound

This compound (CAS 6322-56-1) is a cornerstone building block in organic synthesis.[2] Its significance is most pronounced in the pharmaceutical sector, where it serves as a key precursor in the development of anti-inflammatory and analgesic drugs.[1] Beyond pharmaceuticals, it is integral to the production of azo dyes and finds application in biochemical research, particularly in studies related to enzyme inhibition.[1][3] The consistent demand for this compound necessitates a robust, scalable, and cost-effective manufacturing process.

The primary industrial route to this intermediate is the electrophilic nitration of the readily available and inexpensive starting material, 4'-hydroxyacetophenone. This application note details a refined protocol using a copper-catalyzed ammonium nitrate system, which offers significant advantages over traditional mixed-acid nitration, including milder reaction conditions and a more favorable safety profile.[4]

The Synthetic Pathway: Electrophilic Nitration

The core transformation involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 4'-hydroxyacetophenone. This is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material are ortho-, para-directing and meta-directing, respectively. The powerful activating and ortho-, para-directing nature of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. The position para to the hydroxyl group is already occupied by the acetyl group, thus nitration occurs at the ortho position, which is also meta to the deactivating acetyl group, leading to the desired product.

A modern and industrially advantageous method avoids the highly corrosive and hazardous traditional mixed acid (HNO₃/H₂SO₄) approach.[5] A patented method utilizes ammonium nitrate as the nitrating agent in the presence of a copper salt catalyst within an organic acid solution.[4] This system generates the nitrating species in situ under controlled conditions, enhancing process safety and simplifying handling.[4]

Industrial Synthesis Workflow

The following diagram outlines the key stages of the manufacturing process, from raw material input to the final purified product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Finishing RawMaterials Raw Materials: - 4'-Hydroxyacetophenone - Ammonium Nitrate - Copper (II) Acetate (Catalyst) - Acetic Acid Solution Reactor Jacketed Glass-Lined Reactor RawMaterials->Reactor Charging Heating Reaction Under Agitation Reactor->Heating Controlled Heating (60-120 °C) Quenching Cooling & Quenching (Addition to Ice Water) Heating->Quenching Reaction Completion Filtration Crude Product Filtration Quenching->Filtration Purification Recrystallization (e.g., Ethanol/Water) Filtration->Purification Crude Solid Decolorization Activated Carbon Treatment Purification->Decolorization HotFiltration Hot Filtration Decolorization->HotFiltration Crystallization Controlled Cooling & Crystallization HotFiltration->Crystallization FinalFiltration Final Product Filtration Crystallization->FinalFiltration Drying Vacuum Drying FinalFiltration->Drying FinalProduct Final Product: High-Purity This compound Drying->FinalProduct

Caption: Industrial workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from methodologies demonstrated to be suitable for industrial production.[4]

4.1. Reagents and Equipment

  • Raw Materials: 4'-Hydroxyacetophenone, Ammonium Nitrate, Copper (II) Acetate (or Copper Hydroxide), Glacial Acetic Acid, Deionized Water.

  • Equipment: Jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser; filtration unit (e.g., Nutsche filter-dryer); vacuum oven.

4.2. Step-by-Step Procedure

  • Reactor Charging: Charge the reactor with an aqueous solution of acetic acid. The concentration can be adjusted, but a 50-75% solution is a typical starting point.

  • Addition of Reactants: To the stirred acetic acid solution, add 4'-hydroxyacetophenone (1.0 equivalent). Follow with the addition of the copper salt catalyst, such as copper (II) acetate (approx. 0.05-0.1 equivalents).

  • Nitrating Agent Addition: Add ammonium nitrate (1.1-1.5 equivalents). The slight excess ensures complete conversion of the starting material.

  • Reaction Execution: Heat the reaction mixture under continuous agitation to a temperature between 80-100°C.[4] Monitor the reaction progress using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the consumption of 4'-hydroxyacetophenone is complete.[6] Reaction times will vary based on scale and temperature but typically range from 4 to 8 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separate vessel containing ice water to precipitate the crude product.

  • Filtration: Filter the resulting slurry to isolate the crude this compound. Wash the filter cake with cold deionized water to remove residual acids and salts.

4.3. Purification via Recrystallization High purity is essential for pharmaceutical applications.[7]

  • Dissolution: Transfer the crude solid to a clean reactor and add a suitable solvent system, such as an ethanol/water mixture.[8][9] Heat the mixture to reflux until all the solid dissolves.

  • Decolorization: Add a small amount of activated carbon (e.g., 1-2% w/w) to the hot solution to remove colored impurities.[8][9] Stir at reflux for 20-30 minutes.

  • Hot Filtration: Filter the hot solution to remove the activated carbon. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly and without agitation to promote the formation of large, pure crystals. Cooling to 0-5°C will maximize the yield.

  • Final Isolation and Drying: Filter the purified crystals and wash with a small amount of cold recrystallization solvent. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected melting point of the pure product is 132-135°C.

Process Parameters and Data

ParameterRecommended Value/RangeRationale & Notes
Molar Ratio (4-HAP:NH₄NO₃) 1 : 1.1 - 1.5A slight excess of the nitrating agent drives the reaction to completion.
Catalyst Loading 0.05 - 0.1 mol%The copper catalyst facilitates the in-situ generation of the nitrating species.[4]
Reaction Temperature 80 - 100 °CProvides sufficient energy for the reaction while minimizing side product formation.[4]
Solvent Aqueous Acetic AcidActs as a solvent and facilitates a mildly acidic environment for the reaction.
Typical Yield (Crude) > 90%Based on the limiting reagent, 4'-hydroxyacetophenone.
Purity (Post-Recrystallization) > 99.5% (HPLC)High purity is achievable with careful recrystallization.[7][8]
Melting Point (Final Product) 132 - 135 °CA sharp melting point range indicates high purity.

Critical Safety and Handling Protocols

Nitration reactions are inherently hazardous and require stringent safety controls.[5][10]

  • Corrosivity: Nitrating agents and acidic solutions are highly corrosive.[11] All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.[12]

  • Exothermic Reaction: The reaction generates heat. Use a jacketed reactor with a reliable cooling system to maintain strict temperature control and prevent thermal runaway.[10]

  • Ventilation: The reaction can produce toxic nitrogen oxide (NOx) fumes. All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system with appropriate off-gas scrubbing.[10][12]

  • Material Handling: Avoid contact between nitric acid or nitrating agents and incompatible materials such as bases, reducing agents, and organic solvents to prevent violent reactions.[11]

  • Emergency Preparedness: Ensure that emergency eyewash stations and safety showers are readily accessible.[11] Spill containment kits with neutralizing agents (e.g., sodium bicarbonate) must be available.[12]

Conclusion

The large-scale synthesis of this compound is a well-established industrial process critical for the pharmaceutical and chemical industries. The protocol detailed herein, which utilizes a copper-catalyzed ammonium nitrate system, represents a move towards safer and more controlled manufacturing practices compared to traditional mixed-acid nitrations. By adhering to a carefully controlled, step-by-step protocol and implementing rigorous safety measures, manufacturers can achieve high yields of high-purity product efficiently and securely. This guide provides the foundational knowledge for researchers and production chemists to implement and optimize this vital synthetic process.

References

Application Note: Microwave-Assisted Synthesis of Biologically Active Chalcones Using 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Accelerating Chalcone Synthesis for Drug Discovery

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a vital class of compounds in medicinal chemistry.[1] As precursors to flavonoids and isoflavonoids, they are abundant in edible plants and form the basis for numerous synthetic derivatives.[1][2] The α,β-unsaturated ketone moiety is a key pharmacophore, endowing these molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] The starting material for this protocol, 4'-Hydroxy-3'-nitroacetophenone, is of particular interest as the resulting chalcones possess nitro and hydroxyl groups, which are known to enhance biological activity and provide sites for further derivatization.[1][5][6]

Conventional methods for synthesizing chalcones, primarily the Claisen-Schmidt condensation, often require long reaction times (hours to days) and can result in lower yields due to side reactions.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates this process.[8][9] By utilizing direct, efficient heating of polar molecules, MAOS reduces reaction times to mere minutes, increases product yields, improves purity, and often minimizes the need for hazardous solvents.[7][9][10] This application note provides a detailed, robust protocol for the rapid synthesis of nitro-hydroxy chalcones using MAOS, tailored for researchers in drug discovery and organic synthesis.

The Chemistry: Mechanism and the Microwave Advantage

The synthesis of chalcones is achieved through the base-catalyzed Claisen-Schmidt condensation, a type of crossed-aldol condensation.[11]

Mechanism:

  • Enolate Formation: A strong base (e.g., KOH) abstracts an acidic α-proton from the ketone (this compound) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack forms an intermediate β-hydroxy ketone (an aldol).

  • Dehydration: The aldol intermediate rapidly dehydrates (loses a water molecule) under the basic conditions to form the highly conjugated and stable α,β-unsaturated ketone system characteristic of chalcones.

Why Microwave Irradiation? Conventional heating relies on conduction and convection, which is slow and can create thermal gradients in the reaction vessel. Microwave energy, however, directly interacts with polar molecules (like the reactants and polar solvents) through dielectric heating.[9] This results in rapid, uniform, and efficient energy transfer throughout the reaction mixture.[9] For the Claisen-Schmidt condensation, this translates to:

  • Dramatically Reduced Reaction Times: Reactions that take hours conventionally can be completed in 3-10 minutes.[10][12]

  • Higher Yields & Purity: The rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[3][7][8]

  • Energy Efficiency: Focused heating of the reactants is more energy-efficient than heating the entire apparatus.[9]

  • Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste.[3][9]

Claisen_Schmidt_Mechanism Ketone 4'-Hydroxy-3'-nitro- acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Intermediate β-Hydroxy Ketone (Aldol Intermediate) Enolate->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Electrophile Chalcone Final Chalcone Product Intermediate->Chalcone - H₂O (Dehydration)

Figure 1: Simplified Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of (E)-1-(4-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one as a representative example. The methodology can be adapted for various substituted aromatic aldehydes.

3.1. Materials and Equipment

  • Reagents:

    • This compound (≥98%)

    • Benzaldehyde (≥99%, freshly distilled)

    • Potassium Hydroxide (KOH, pellets, ≥85%)

    • Ethanol (Absolute, ACS grade)

    • Hydrochloric Acid (HCl, 2M solution)

    • Ethyl Acetate (ACS grade)

    • n-Hexane (ACS grade)

    • Distilled Water

  • Equipment:

    • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator) with 10 mL reaction vessels and magnetic stir bars

    • Analytical Balance

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Büchner funnel and filtration apparatus

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp (254 nm / 366 nm)

    • Melting point apparatus

    • Rotary evaporator

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 181.1 mg) and benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) in absolute ethanol (3-4 mL).

  • Catalyst Addition: Add crushed potassium hydroxide (1.5 mmol, 84.2 mg) to the mixture.

    • Scientist's Note: Using a slight excess of the base ensures complete deprotonation of the acetophenone, driving the reaction forward. Ethanol acts as an efficient energy transfer medium for microwave irradiation.[12]

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 100°C (use ramp-to-temperature setting)

    • Power: 100-150 W (dynamic power control)

    • Hold Time: 5 minutes

    • Stirring: High

  • Reaction Monitoring: After irradiation, cool the vessel to room temperature using compressed air. Check the reaction's progress by TLC using a mobile phase of ethyl acetate:hexane (3:7). Spot the starting materials and the reaction mixture. The product spot should be clearly visible (often colored) and the starting material spots should be significantly diminished.

  • Work-up and Isolation:

    • Pour the cooled reaction mixture into a beaker containing ice-cold water (~20 mL).

    • Acidify the mixture to pH ~5-6 by slowly adding 2M HCl. This neutralizes the catalyst and precipitates the chalcone product.

    • Stir the mixture for 10-15 minutes to ensure complete precipitation.

    • Collect the solid crude product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with cold distilled water to remove any inorganic salts.

  • Purification:

    • Purify the crude solid by recrystallization from hot ethanol.

    • Dissolve the solid in a minimum amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Data

The identity and purity of the synthesized chalcone must be confirmed.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate after purification indicates a pure compound.[13][14]

  • Melting Point: Compare the observed melting point with literature values. A sharp melting range indicates high purity.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic peaks:

    • ~3300-3500 cm⁻¹ (broad): -OH stretching

    • ~1640-1660 cm⁻¹: C=O stretching (α,β-unsaturated ketone)[12]

    • ~1590-1610 cm⁻¹: C=C stretching (alkene and aromatic)

    • ~1520 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key signals for the example chalcone in DMSO-d₆ would include:

    • A singlet for the -OH proton (can be broad and exchangeable).

    • Two doublets for the α and β vinyl protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.[15]

    • A series of multiplets or distinct signals in the aromatic region (7.0-8.5 ppm).

Table 1: Representative Results for Microwave-Assisted Synthesis

Aromatic Aldehyde Product Time (min) Power (W) Yield (%) M.P. (°C)
Benzaldehyde (E)-1-(4-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one 5 120 92 158-160
4-Chlorobenzaldehyde (E)-3-(4-chlorophenyl)-1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one 4 120 94 181-183
4-Methoxybenzaldehyde (E)-1-(4-hydroxy-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 6 150 89 165-167

| 4-(Dimethylamino)benzaldehyde | (E)-3-(4-(dimethylamino)phenyl)-1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one | 5 | 150 | 91 | 205-207 |

Yields are for isolated, purified products. Reaction conditions may require minor optimization for different aldehydes.

Workflow and Safety

Figure 2: Experimental workflow for microwave-assisted chalcone synthesis.

Safety Precautions:

  • Always use a dedicated, certified microwave reactor. Never use a domestic microwave oven for chemical synthesis.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle potassium hydroxide (KOH) with care as it is corrosive.

  • Conduct all operations in a well-ventilated fume hood.

  • Ensure the reaction vessel is not filled more than 2/3 of its volume to allow for potential pressure changes.

Conclusion

This application note demonstrates a highly efficient, rapid, and robust protocol for the synthesis of nitro-hydroxy chalcones via microwave-assisted Claisen-Schmidt condensation. Compared to conventional heating, this method offers dramatic improvements in reaction speed and product yield, aligning with the principles of green chemistry.[3][16] The resulting chalcones, bearing functional groups amenable to further modification, are valuable scaffolds for drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.[1][4][5]

References

green synthesis approaches for 4'-Hydroxy-3'-nitroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Abstract

4'-Hydroxy-3'-nitroacetophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, dyes, and fine chemicals.[1][2] Traditional nitration methodologies, often relying on a hazardous mixture of concentrated nitric and sulfuric acids, are fraught with environmental and safety issues, including the generation of toxic NOx fumes, copious acid waste, and poor regioselectivity.[3][4][5] This guide eschews these legacy methods, focusing instead on modern, green synthetic alternatives that align with the principles of sustainable chemistry. We provide a detailed exploration of mechanistically diverse, environmentally benign approaches, including solid-supported catalysis, microwave-assisted reactions, and novel catalytic systems. Each section includes a discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of their advantages over conventional techniques. Our objective is to equip researchers with the practical knowledge to implement safer, more efficient, and sustainable synthetic routes in their laboratories.

The Imperative for Greener Nitration Chemistry

The electrophilic nitration of aromatic compounds is a cornerstone of organic synthesis. However, the classic "mixed acid" (HNO₃/H₂SO₄) method is a prime example of a process ripe for green innovation. The reaction is notoriously difficult to control, often leading to over-nitration and the formation of unwanted side products.[2] Furthermore, the disposal of large quantities of spent acid presents a significant environmental burden.[4]

Green chemistry seeks to mitigate these issues by designing processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable here include:

  • Waste Prevention: Designing syntheses to minimize waste.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile and toxic organic solvents.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, often facilitated by alternative energy sources like microwaves or ultrasound.[5]

  • Catalysis: Using catalytic reagents in small amounts over stoichiometric ones.

This guide details practical applications of these principles for the targeted synthesis of this compound.

Mechanistic Overview: Electrophilic Nitration of Phenols

The synthesis of this compound from 4-hydroxyacetophenone is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the aromatic ring direct the position of the incoming nitro (-NO₂) group. The hydroxyl group is a powerful activating, ortho-, para- director, while the acetyl group is a deactivating, meta- director. The strong activating effect of the hydroxyl group dominates, directing the electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the acetyl group, substitution occurs at the ortho position, yielding the desired 3-nitro product.

The generation of the nitronium ion is the critical first step. Green methodologies achieve this without resorting to harsh superacids.

G cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Nitrating_Agent Nitrating Agent (e.g., NH₄NO₃, Cu(NO₃)₂) Nitronium Nitronium Ion (NO₂⁺) Nitrating_Agent->Nitronium Protonation & Dehydration Acid_Catalyst Acid Catalyst (e.g., Acetic Acid, Solid Acid) Acid_Catalyst->Nitronium Substrate 4-Hydroxyacetophenone Intermediate Arenium Ion Intermediate (Resonance Stabilized) Substrate->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ Base Base (e.g., H₂O, Conjugate Base) Base->Product

Caption: Generalized mechanism of electrophilic nitration.

Green Synthetic Strategies & Protocols

We present three distinct green methodologies, each offering unique advantages in terms of safety, efficiency, and environmental impact.

Strategy 1: Copper-Catalyzed Nitration in Aqueous Media

This approach represents a significant advancement over traditional methods by replacing concentrated sulfuric acid with a recyclable copper catalyst and using an aqueous organic acid solution as the solvent.[2] The method is mild, operationally simple, and generates minimal waste.[2]

Causality & Rationale: The copper salt acts as a Lewis acid catalyst, facilitating the in-situ generation of the nitrating agent from ammonium nitrate. Acetic acid serves as both a solvent and a proton source, creating a mildly acidic environment sufficient for the reaction without the corrosivity and disposal issues of sulfuric acid. The reaction proceeds at a moderately elevated temperature, which is easily and safely controlled.

Protocol 1: Copper-Catalyzed Synthesis of this compound

  • Materials:

    • 4-hydroxyacetophenone

    • Ammonium nitrate (NH₄NO₃)

    • Copper(II) acetate [Cu(OAc)₂] or Copper(II) hydroxide [Cu(OH)₂]

    • Glacial acetic acid

    • Deionized water

    • Ethyl acetate

    • Sodium hydroxide (NaOH) solution (for pH adjustment and catalyst recovery)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyacetophenone (1.0 eq), ammonium nitrate (1.1-1.5 eq), and the copper catalyst (e.g., copper(II) acetate, 0.05-0.1 eq).

    • Add a solution of aqueous acetic acid (e.g., 50% v/v in water) as the solvent.

    • Heat the reaction mixture to 60-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

    • Work-up & Catalyst Recovery: Adjust the pH of the mother liquor to 7-8 with a sodium hydroxide solution. This will precipitate the copper hydroxide catalyst.

    • Filter the mixture to recover the solid copper hydroxide, which can be washed, dried, and reused.

    • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.

Strategy 2: Microwave-Assisted Solid-Supported Nitration

Microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction rates by enabling rapid and uniform heating of the reaction mixture.[5][6] Combining this with a solid-supported nitrating agent creates a highly efficient, solvent-minimal protocol.[3][4] Using copper(II) nitrate on a solid support like silica or in a medium like acetic acid provides a green source for the nitronium ion.[7]

Causality & Rationale: Microwave energy directly couples with polar molecules in the mixture, leading to a rapid increase in temperature that is far more efficient than conventional heating.[5] This shortens reaction times from hours to minutes. Copper(II) nitrate, when heated in acetic acid, generates nitric acid in situ, which is then protonated to form the nitronium electrophile.[7] This avoids the need to handle concentrated nitric acid directly.

Protocol 2: Rapid Microwave-Assisted Synthesis

  • Materials:

    • 4-hydroxyacetophenone

    • Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O]

    • Glacial acetic acid

    • Deionized water

    • Ethyl acetate

  • Equipment:

    • Microwave synthesis reactor with sealed vessel capability

    • Magnetic stirrer bar

    • Standard laboratory glassware for work-up

  • Procedure:

    • In a microwave-safe reaction vessel, combine 4-hydroxyacetophenone (1.0 eq) and copper(II) nitrate trihydrate (1.0-1.2 eq).

    • Add glacial acetic acid as the solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short duration (typically 1-5 minutes). Note: Power and time are instrument-dependent and should be optimized.

    • After the reaction, cool the vessel to room temperature (using compressed air if available on the reactor).

    • Work-up: Pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

    • Recrystallize the resulting solid to yield the pure product.

Strategy 3: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient alternative. The phenomenon of acoustic cavitation creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.[8][9]

Causality & Rationale: The collapse of cavitation bubbles generates immense energy, promoting the formation of reactive species and increasing mass transfer. This "non-thermal" energy input can drive reactions to completion faster and at lower bulk temperatures than conventional methods. This method is particularly effective for heterogeneous reactions, such as those involving solid-supported reagents.

Protocol 3: Ultrasound-Assisted Nitration

  • Materials:

    • 4-hydroxyacetophenone

    • Bismuth nitrate pentahydrate [Bi(NO₃)₃·5H₂O] or Ceric Ammonium Nitrate (CAN)

    • Silica gel (as solid support)

    • Dichloromethane or ethyl acetate (as solvent)

  • Equipment:

    • Ultrasonic bath or probe sonicator

    • Round-bottom flask

    • Magnetic stirrer

    • Standard filtration and extraction glassware

  • Procedure:

    • Prepare the solid-supported nitrating agent by grinding silica gel with the chosen inorganic nitrate (e.g., Bi(NO₃)₃·5H₂O) in a mortar and pestle until a homogenous free-flowing powder is obtained.

    • In a round-bottom flask, suspend 4-hydroxyacetophenone (1.0 eq) and the prepared nitrating agent (1.2-1.5 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Place the flask in an ultrasonic bath, ensuring the water level is consistent with the level of the reaction mixture.

    • Sonicate the mixture at room temperature or with gentle warming (e.g., 30-40 °C). Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the solid support.

    • Work-up: Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

    • Recrystallize if necessary.

Caption: Comparison of traditional vs. green nitration workflows.

Comparative Analysis and Green Metrics

To quantify the "greenness" of these approaches, we can evaluate them using established green chemistry metrics against the traditional method.[10][11][12]

MetricTraditional Mixed AcidCopper-Catalyzed (Aq.)Microwave-AssistedUltrasound-Assisted
Principle Reagents Conc. HNO₃, Conc. H₂SO₄NH₄NO₃, Cu(OAc)₂Cu(NO₃)₂Bi(NO₃)₃ on Silica
Solvent Excess H₂SO₄ (reagent & solvent)Acetic Acid / WaterAcetic AcidDichloromethane (minimal)
Energy Input High (Exothermic, requires cooling)Moderate (Heating)High (Microwave)Low (Ultrasound)
Reaction Time Hours2-6 hours1-5 minutes1-2 hours
Atom Economy Low (due to H₂SO₄)Moderate-HighHighHigh
E-Factor (Waste/Product) Very HighLow (catalyst is recycled)LowLow
Safety Concerns Extreme (corrosive, toxic fumes)Moderate (handle reagents with care)Moderate (sealed vessel pressure)Low
Overall Assessment PoorExcellentExcellentVery Good

Applications in Drug Development

This compound and its derivatives are valuable scaffolds in medicinal chemistry.

  • Pharmaceutical Intermediates: It is a key building block for drugs used to treat asthma and chronic obstructive pulmonary disease (COPD).[2]

  • Enzyme Inhibition: Derivatives have been investigated as inhibitors for enzymes like xanthine oxidase, which is relevant for treating gout.[13]

  • Chalcone Synthesis: It serves as a precursor for nitro-substituted chalcones, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][14]

  • Antipsychotic Agents: The scaffold is found in muscarinic M1 receptor agonists, which have been studied for treating cognitive impairment in schizophrenia and Alzheimer's disease.[2]

The availability of green synthetic routes to this key intermediate facilitates more sustainable research and development in these critical therapeutic areas.

Conclusion

The transition from traditional, hazardous nitration methods to greener alternatives is not merely an academic exercise but a practical necessity for modern chemical synthesis. The protocols detailed in this guide—utilizing copper catalysis in aqueous media, microwave irradiation, and ultrasound assistance—demonstrate significant improvements in safety, efficiency, and environmental performance. By adopting these methodologies, researchers and drug development professionals can produce valuable intermediates like this compound while adhering to the principles of sustainable science, reducing waste, and creating a safer laboratory environment.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the nitration of 4'-hydroxyacetophenone are a frequent issue and can often be attributed to several factors, primarily related to reaction conditions and reagent purity.

  • Suboptimal Temperature Control: The nitration of activated aromatic rings, such as 4'-hydroxyacetophenone, is a highly exothermic reaction. If the temperature is not strictly controlled and kept low (ideally between -5°C and 0°C), the rate of side reactions can increase dramatically, consuming your starting material and reducing the yield of the desired product.[1] It is crucial to use an efficient cooling bath (e.g., ice-salt or a cryocooler) and to add the nitrating agent slowly to maintain the target temperature range.[1]

  • Polynitration: The hydroxyl and acetyl groups of the starting material are both activating and directing groups, which can lead to the formation of dinitrated byproducts. Poor temperature control can exacerbate this issue.

  • Oxidation of the Starting Material: The presence of a phenolic hydroxyl group makes the starting material susceptible to oxidation by nitric acid, especially at elevated temperatures. This leads to the formation of colored, often tarry, byproducts and a reduction in the amount of starting material available for the desired nitration reaction.

  • Impure Starting Material: The purity of the 4'-hydroxyacetophenone is critical. The presence of impurities can interfere with the reaction and lead to the formation of additional side products, complicating purification and lowering the yield. It is advisable to use a high-purity starting material or to purify it by recrystallization before use.[2][3]

Troubleshooting Steps:

  • Ensure Rigorous Temperature Control: Use a reliable cooling bath and monitor the internal reaction temperature closely with a thermometer. Add the nitrating agent dropwise to prevent temperature spikes.

  • Use High-Purity Reagents: Verify the purity of your 4'-hydroxyacetophenone. If in doubt, recrystallize it from an appropriate solvent system like an ethanol/water or dimethyl carbonate/cyclohexane mixture.[2][3]

  • Optimize Reagent Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess, which can promote side reactions. A molar ratio of 1:1.1 to 1:1.3 of 4'-hydroxyacetophenone to the nitrating agent is a good starting point.[4]

Question 2: My crude product is a dark, oily, or tarry substance instead of a solid. What went wrong?

Answer:

The formation of a dark, non-solid crude product is a strong indication that significant side reactions have occurred. The primary culprits are oxidation and polynitration, which are often linked.

  • Oxidation Byproducts: Nitric acid is a strong oxidizing agent. At temperatures above the optimal range, it can oxidize the phenolic hydroxyl group of 4'-hydroxyacetophenone, leading to the formation of quinone-like structures and other colored, polymeric materials. These byproducts are often sticky and prevent the crystallization of the desired product.

  • Polynitrated Compounds: The formation of dinitrated and other polynitrated species can result in a mixture with a lower melting point than the pure desired product, appearing as an oil or a tar. These compounds are also often more colored than the monosubstituted product.

  • Incomplete Reaction: If a significant amount of the oily starting material remains unreacted, it can contribute to the non-solid nature of the crude product.

Troubleshooting Steps:

  • Improve Temperature Control: This is the most critical factor. Maintaining a consistently low temperature throughout the addition of the nitrating agent is essential to minimize oxidation and polynitration.

  • Modify the Work-up Procedure: After the reaction is complete, pouring the reaction mixture into a large volume of ice-water is a standard procedure to precipitate the product.[1] Vigorous stirring during this step can help to break up any oily clumps and promote the formation of a solid.

  • Purification Strategy: If you obtain an oily crude product, you may be able to isolate the desired compound using column chromatography. However, optimizing the reaction conditions to obtain a solid crude product is a more efficient approach.

Question 3: My TLC analysis of the crude product shows multiple spots. How can I identify the byproducts and improve the selectivity?

Answer:

The presence of multiple spots on a TLC plate confirms the formation of a mixture of products. Identifying these byproducts is key to optimizing your reaction for higher selectivity.

  • Potential Byproducts:

    • Starting Material: 4'-hydroxyacetophenone.

    • Desired Product: this compound.

    • Isomeric Byproducts: While the hydroxyl and acetyl groups primarily direct nitration to the 3-position, small amounts of other isomers may form.

    • Dinitrated Products: Such as 4'-hydroxy-3',5'-dinitroacetophenone.

    • Oxidation Products: These are often highly colored and may appear as streaks or spots with low Rf values on the TLC plate.

Improving Selectivity:

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can significantly impact selectivity.

    • Mixed Acid (HNO3/H2SO4): A traditional and effective method, but can be aggressive and lead to side reactions if not carefully controlled.[4]

    • Nitric Acid in Acetic Acid: A milder alternative that can sometimes provide better selectivity.[4]

    • Ammonium Nitrate with a Copper Salt Catalyst: This method is reported to have advantages of mild reaction conditions and high yield.[4]

  • Reaction Time and Temperature: As previously discussed, lower temperatures generally favor the desired mononitration. Reaction time should be monitored by TLC to ensure the consumption of the starting material without the excessive formation of byproducts.

Workflow for Product and Byproduct Identification:

Caption: Workflow for analyzing the crude reaction mixture.

Question 4: I'm having difficulty purifying the final product by recrystallization. What are the best practices?

Answer:

Effective purification by recrystallization depends on selecting the right solvent and using the proper technique.

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common and effective solvent systems include:

    • Ethanol/Water: The crude product can be dissolved in hot ethanol, and water is then added until the solution becomes slightly cloudy. Upon cooling, the purified product crystallizes.

    • Ethanol: Pure ethanol can also be used.[5]

    • Methanol/Water: Similar to the ethanol/water system.[6]

  • Recrystallization Protocol:

    • Dissolve the Crude Product: In a minimal amount of the hot solvent.

    • Decolorize (if necessary): If the solution is highly colored, add a small amount of activated carbon and heat for a short period.

    • Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

    • Crystallize: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data on Recrystallization Solvents:

Solvent SystemAdvantagesDisadvantages
Ethanol/WaterGood for a wide range of polarities, cost-effective.Requires careful addition of water to find the right ratio.
EthanolSimple, single-solvent system.May have higher solubility at low temperatures, leading to some product loss.
Methanol/WaterSimilar to ethanol/water.Methanol is more toxic than ethanol.

Frequently Asked Questions (FAQs)

What is the mechanism of the nitration of 4'-hydroxyacetophenone?

The nitration of 4'-hydroxyacetophenone is an electrophilic aromatic substitution reaction. The mechanism involves three key steps:

  • Generation of the Electrophile: In a mixture of nitric acid and sulfuric acid, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[7][8]

  • Electrophilic Attack: The electron-rich aromatic ring of 4'-hydroxyacetophenone attacks the nitronium ion. The hydroxyl group is a strongly activating, ortho-, para-directing group, and the acetyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group directs the incoming nitro group primarily to the position ortho to it (the 3-position). This attack forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

  • Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[7]

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A HNO3 + 2H2SO4 B NO2+ + H3O+ + 2HSO4- A->B Protonation & Dehydration C 4'-Hydroxyacetophenone + NO2+ D Arenium Ion Intermediate C->D E Arenium Ion + H2O F This compound + H3O+ E->F

Caption: Mechanism of electrophilic nitration.

Why is a low temperature crucial for this reaction?

Maintaining a low temperature is the single most important parameter for a successful synthesis of this compound for two main reasons:

  • To Minimize Side Reactions: As discussed in the troubleshooting section, the nitration of an activated phenol is prone to side reactions, including polynitration and oxidation. These side reactions have higher activation energies than the desired mononitration. By keeping the temperature low, you provide enough energy for the desired reaction to proceed at a reasonable rate while minimizing the energy available for the unwanted side reactions to occur.

  • To Control the Exothermic Reaction: The reaction is highly exothermic. Without adequate cooling, the heat generated can cause the reaction temperature to rise uncontrollably. This "runaway" reaction would lead to a rapid increase in the rate of all reactions, especially the undesirable ones, resulting in a poor yield and a potentially hazardous situation.

What are the main byproducts and how are they formed?

The primary byproducts are formed from polynitration and oxidation.

Polynitration Products:

  • 4'-Hydroxy-3',5'-dinitroacetophenone: This is the most likely dinitrated byproduct. After the first nitro group is added at the 3-position, the ring is still activated enough to undergo a second nitration at the other position ortho to the hydroxyl group (the 5-position). This is more likely to occur if an excess of the nitrating agent is used or if the temperature is too high.

Oxidation Products:

  • Quinone-type compounds and polymeric tars: The phenolic ring is sensitive to oxidation by nitric acid. This can lead to the formation of complex, colored mixtures that are difficult to characterize but are generally responsible for the dark coloration of the crude product when the reaction is not well-controlled.

What are the safety precautions for this reaction?

This reaction involves the use of strong acids and potentially unstable nitrated compounds. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: The reaction should be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They should be handled with extreme care. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Temperature Control: As highlighted throughout this guide, maintaining temperature control is not only crucial for the success of the reaction but also for safety. A runaway reaction can lead to a rapid increase in pressure and the potential for an explosion.

  • Quenching the Reaction: The reaction mixture should be quenched by slowly adding it to a large amount of ice. Never add water directly to the concentrated acid mixture.

References

purification of crude 4'-Hydroxy-3'-nitroacetophenone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 4'-Hydroxy-3'-nitroacetophenone via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific purification. The following question-and-answer guide provides in-depth, field-proven insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The selection of an appropriate solvent is the most critical factor for a successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, a polar protic compound, several systems can be effective.

  • Single-Solvent System: Ethanol or methanol can be effective. However, the compound's solubility might still be significant at room temperature, potentially leading to lower yields.

  • Mixed-Solvent System (Recommended): An ethanol/water or methanol/water mixture is often the optimal choice for polar molecules like this.[2] The procedure involves dissolving the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) and then adding the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

The key is to perform small-scale trials with various solvents or solvent pairs to determine the best system for your specific crude material, as impurity profiles can affect solubility.[4]

Table 1: Properties of Common Solvents for this compound Recrystallization

SolventBoiling Point (°C)PolarityKey Considerations
Water100HighSparingly soluble at room temperature, may require large volumes.[5]
Ethanol78HighGood "good" solvent in a mixed-solvent system with water.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82MediumCan be a good single solvent; slower evaporation than ethanol.
Ethyl Acetate77MediumThe compound is soluble; may be suitable for certain impurity profiles.[6]
Toluene111LowGenerally not suitable as a primary solvent due to polarity mismatch.
Q2: What are the likely impurities in my crude this compound?

A2: Understanding the potential impurities is crucial for designing an effective purification strategy. The most common synthesis route is the nitration of 4'-hydroxyacetophenone.[5][7] Therefore, impurities often include:

  • Unreacted Starting Material: 4'-Hydroxyacetophenone.

  • Isomeric Byproducts: Nitration can sometimes yield small amounts of other isomers, such as 2-nitro-4-acetylphenol.

  • Di-nitrated Products: Over-nitration can lead to di-nitro derivatives.

  • Residual Acids: Traces of nitric and sulfuric acid from the reaction may persist.

  • Colored Polymeric Impurities: Often formed from side reactions, these can give the crude product a dark, tarry appearance.

A well-chosen recrystallization solvent should ideally keep these impurities dissolved in the cold mother liquor or be so insoluble that they can be removed via hot filtration.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This is a common and problematic issue because the oil droplets are often excellent solvents for impurities, which then get trapped when the oil finally solidifies, defeating the purpose of recrystallization.[8][9]

Primary Causes:

  • Low Melting Point: The melting point of your compound (or the impure mixture) is lower than the temperature of the solution when it becomes saturated. The reported melting point of pure this compound is 132-135 °C.[6][10]

  • High Impurity Concentration: Impurities can significantly depress the melting point of the eutectic mixture.[3][8]

  • Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated at a temperature above the compound's melting point.[11]

  • Inappropriate Solvent Choice: Using a solvent with a very high boiling point or one in which the compound is too soluble can promote oiling out.[11]

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-20%) more of the hot "good" solvent to lower the saturation temperature of the solution.[8][11]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or paper towels or let it cool on a hotplate with the heat turned off.[12] This gives the molecules time to orient themselves into a crystal lattice.

  • Induce Crystallization at a Higher Temperature: Try scratching the inner surface of the flask with a glass rod at a temperature just below the boiling point of the solvent. This can create nucleation sites and encourage crystal growth before the solution cools to the point of oiling out.[11]

  • Change the Solvent System: If the problem persists, the solvent system is likely unsuitable. Remove the solvent via rotary evaporation and attempt the recrystallization with a different solvent, perhaps one with a lower boiling point.[11]

Below is a workflow to guide your troubleshooting process for an oiling out event.

Caption: Troubleshooting workflow for an "oiling out" event.

Q4: No crystals have formed even after the solution has cooled completely. What should I do?

A4: This is a frustrating but common issue, typically arising from one of two scenarios.

Scenario 1: The solution is not saturated (Most Common).

  • Cause: Too much solvent was added initially. A large excess of solvent means the solution will not become saturated even upon cooling, and thus no crystals will form.[12]

  • Solution: Gently heat the solution and boil off a portion of the solvent under a fume hood. Be sure to use a boiling chip or stir bar to prevent bumping. Allow the concentrated solution to cool again. To check if you have a viable concentration, dip a glass rod into the solution and remove it; a crystalline residue should form on the rod as the solvent evaporates.[8]

Scenario 2: The solution is supersaturated.

  • Cause: The solution holds more dissolved solute than it theoretically should at that temperature.[12] Crystal formation requires an initial energy barrier to be overcome for nucleation (the formation of the first stable crystal seeds).[13]

  • Solutions:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8][12]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize upon, bypassing the initial nucleation energy barrier.[8][14]

    • Drastic Cooling: Place the flask in an ice-water bath. While slow cooling is generally preferred, a rapid temperature drop can sometimes be enough to shock the system into crystallization. Be aware this can sometimes lead to smaller, less pure crystals.

Q5: My yield is very low. How can I maximize my recovery?

A5: A low yield is often a trade-off for high purity, but several factors can be optimized.

  • Excess Solvent: As discussed in Q4, using too much solvent is the primary cause of low yield, as a significant portion of your product will remain in the mother liquor.[8] Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. To prevent this, use a pre-warmed funnel and filter flask, and keep the solution near its boiling point.[11]

  • Incomplete Cooling: Ensure the flask is thoroughly cooled before filtration. Placing it in an ice bath for at least 20-30 minutes after it has reached room temperature will maximize the amount of product that crystallizes out of solution.[11]

  • Washing with Warm Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[11]

  • Second Crop: Don't discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off about half of the solvent and re-cooling the solution. Note that this second crop may be less pure than the first.[8]

Q6: My final product is still colored. How can I improve its appearance?

A6: While this compound is inherently a yellow crystalline solid[5], dark brown or orange hues indicate the presence of colored, often polymeric, impurities.

  • Solution: Use Activated Charcoal. Activated charcoal has a high surface area and can adsorb large, non-polar, colored impurity molecules.

    • Protocol:

      • After dissolving your crude solid in the minimum amount of hot solvent, remove the flask from the heat source.

      • Add a very small amount of activated charcoal (typically 1-2% of the solute weight; a small spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

      • CAUTION: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

      • Bring the mixture back to a boil for a few minutes to allow for adsorption.

      • Perform a hot filtration through fluted filter paper to remove the charcoal and any other insoluble impurities.

      • Allow the clarified, hot filtrate to cool slowly as you would normally.

This technique is highly effective at removing the high-molecular-weight colored impurities that are often generated in nitration reactions.[15]

References

Technical Support Center: Troubleshooting the Claisen-Schmidt Condensation with 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen-Schmidt condensation, with a specialized focus on reactions involving 4'-Hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chalcones from this particular substituted acetophenone. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve common issues but also to proactively optimize your reaction design.

I. Understanding the Core Reaction: The "Why" Behind the "How"

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for creating α,β-unsaturated ketones, known as chalcones.[1][2] This reaction involves the base-catalyzed condensation between an aromatic aldehyde and a ketone that possesses α-hydrogens.[2][3] In the context of our topic, this compound serves as the ketone component.

The success of this reaction hinges on the generation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[2][4][5] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the acetophenone ring introduces specific electronic and steric challenges that must be carefully managed for a successful synthesis.

Reaction Mechanism Overview

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone This compound Enolate Enolate Anion (Resonance Stabilized) Ketone->Enolate Deprotonation of α-hydrogen Base Base (e.g., OH⁻) Aldehyde Aromatic Aldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Solvent Solvent (e.g., H₂O) Aldol β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol Protonation Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone Elimination of H₂O Water H₂O

Caption: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using this compound in a Claisen-Schmidt condensation.

Question 1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

Answer:

Several factors can contribute to a stalled or low-yielding reaction. Let's break them down in a logical troubleshooting sequence.

1. Catalyst Inefficiency or Deactivation:
  • The Problem: The base catalyst is the engine of this reaction, responsible for deprotonating the acetophenone to form the crucial enolate.[4][5] The acidity of the phenolic -OH group on this compound can partially neutralize the base, reducing its effective concentration.

  • The Solution:

    • Increase Catalyst Stoichiometry: Instead of a catalytic amount, a stoichiometric amount or even an excess of the base may be required to drive the reaction to completion.[5]

    • Choice of Base: While NaOH and KOH are common, stronger bases might be necessary.[6][7] However, be cautious with extremely strong, non-nucleophilic bases like LDA, as they can sometimes lead to undesired side reactions if not handled correctly.[5][8]

    • Catalyst Quality: Ensure your base is not old or has absorbed atmospheric CO₂, which would neutralize it.

2. Competing Side Reactions:
  • The Problem: The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH) can lead to side reactions. The aldehyde partner, if it has α-hydrogens, can undergo self-condensation.[9]

  • The Solution:

    • Aldehyde Choice: The Claisen-Schmidt condensation is most effective when the aromatic aldehyde lacks α-hydrogens (e.g., benzaldehyde and its derivatives), preventing self-condensation.[2][9]

    • Cannizzaro Reaction: With certain aldehydes and strong base concentrations, the Cannizzaro reaction can become a competing pathway, reducing the yield of the desired chalcone.[10] Careful control of base concentration and temperature can mitigate this.

3. Poor Solubility of Reactants or Product:
  • The Problem: this compound or the resulting chalcone may have limited solubility in the reaction solvent, causing them to precipitate out and halt the reaction.[11][12]

  • The Solution:

    • Solvent Selection: While ethanol is a common solvent, you may need to explore solvent systems with higher dissolving power for your specific reactants and product.[6][13] A mixture of solvents can sometimes be effective.

    • Increased Solvent Volume: Simply increasing the amount of solvent can sometimes resolve solubility issues.

    • Temperature Adjustment: Gently heating the reaction mixture can improve solubility, but this must be balanced against the risk of promoting side reactions.

4. Reversibility of the Aldol Addition:
  • The Problem: The initial addition of the enolate to the aldehyde is often a reversible step.[8]

  • The Solution:

    • Driving the Dehydration: The subsequent dehydration to form the stable, conjugated chalcone is what drives the reaction to completion.[2] Ensuring your reaction conditions (e.g., temperature, catalyst) favor this elimination step is crucial.

Question 2: I am observing the formation of multiple products or a complex mixture. How can I improve the selectivity?

Answer:

The formation of multiple products often points to a lack of control over the reaction conditions.

1. Michael Addition of the Enolate:
  • The Problem: The newly formed chalcone product can be attacked by another molecule of the acetophenone enolate in a Michael addition reaction. This is more likely if there is a high concentration of the enolate present.

  • The Solution:

    • Controlled Addition: Add the acetophenone slowly to a solution of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the initial condensation over the subsequent Michael addition.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it once the starting materials are consumed to prevent the accumulation of side products.

2. Protection of the Hydroxyl Group:
  • The Problem: The acidic phenolic proton can interfere with the base and potentially lead to O-alkylation or other side reactions, especially if reactive electrophiles are present.[11]

  • The Solution:

    • Protecting Groups: While adding extra steps, protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) before the condensation can sometimes lead to a cleaner reaction. The protecting group can then be removed in a subsequent step.

Question 3: My product is difficult to purify. What strategies can I use?

Answer:

Purification of hydroxylated and nitrated chalcones can be challenging due to their polarity and potential for strong intermolecular interactions.

  • Recrystallization: This is often the most effective method for purifying chalcones.[14][15] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find one that provides good differential solubility between your product and impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative.[14][16] A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.

  • Acid/Base Extraction: For chalcones with multiple hydroxyl groups that may not precipitate easily, an acid/base extraction can be used to isolate the crude product before further purification.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for the Claisen-Schmidt condensation with this compound?

A1: There is no single "best" combination as the optimal conditions depend on the specific aromatic aldehyde being used. However, a common starting point is using an aqueous or ethanolic solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7][13] Due to the acidity of the phenolic proton on the acetophenone, using a higher concentration of the base (e.g., 40-60%) is often beneficial.[7][10]

Q2: Can I run this reaction under solvent-free conditions?

A2: Yes, solvent-free or "green" synthesis methods have been successfully applied to Claisen-Schmidt condensations, often with excellent yields and shorter reaction times.[17][18] This typically involves grinding the solid reactants with a solid base (like NaOH) in a mortar and pestle.[19]

Q3: How does the nitro group on the acetophenone affect the reaction?

A3: The electron-withdrawing nature of the nitro group increases the acidity of the α-hydrogens of the acetophenone. This facilitates the formation of the enolate, which can be beneficial for the reaction rate. However, it can also increase the likelihood of side reactions if the reaction conditions are not carefully controlled.

Q4: At what temperature should I run the reaction?

A4: Many Claisen-Schmidt condensations can be run at room temperature.[10] However, if the reaction is slow or if solubility is an issue, gentle heating (e.g., to 40-50 °C) may be necessary.[10][13] It's important to monitor the reaction for the formation of byproducts at higher temperatures.

IV. Experimental Protocols

Protocol 1: Classical Base-Catalyzed Condensation in Ethanol
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0-1.1 eq) in ethanol.

  • Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 40-50%) to the flask. The mixture will likely change color.

  • Reaction: Continue stirring at room temperature for the prescribed time (this can range from a few hours to overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water or crushed ice.

  • Acidification: Carefully acidify the mixture with a dilute acid (e.g., HCl) until the solution is neutral or slightly acidic. The chalcone product should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then purify by recrystallization from a suitable solvent like ethanol.[14]

Protocol 2: Solvent-Free Grinding Method
  • Mixing: In a mortar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and solid sodium hydroxide (1.0-1.5 eq).

  • Grinding: Grind the mixture vigorously with a pestle. The solid mixture will often become a paste and may change color. The reaction is typically complete in 5-15 minutes.[20]

  • Isolation: Transfer the solid product to a beaker and add cold water to dissolve the excess NaOH.

  • Purification: Collect the crude chalcone by vacuum filtration. Wash the solid with water until the filtrate is neutral. Further purification can be achieved by recrystallization.[20]

V. Data Summary and Visualization

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition BExpected OutcomeRationale
Catalyst Catalytic NaOH (10 mol%)Stoichiometric NaOH (1.0 eq)Higher yield with BThe acidic phenol requires a stoichiometric amount of base for neutralization and catalysis.
Solvent EthanolDichloromethaneHigher yield with APolar protic solvents like ethanol are generally better for dissolving the reactants and stabilizing intermediates.
Temperature Room Temperature60 °CPotentially higher yield with B, but risk of side productsIncreased temperature can improve reaction rate and solubility, but may also promote undesired reactions.
Method Stirring in SolventSolvent-free GrindingOften higher yield and faster with BGrinding provides intimate contact between reactants, often leading to rapid and efficient reactions.[18]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst 1. Catalyst Issue? Start->Check_Catalyst Check_Solubility 2. Solubility Problem? Start->Check_Solubility Check_Side_Reactions 3. Side Reactions? Start->Check_Side_Reactions Action_Catalyst Increase base stoichiometry Use fresh/stronger base Check_Catalyst->Action_Catalyst Action_Solubility Increase solvent volume Change solvent Gently heat Check_Solubility->Action_Solubility Action_Side_Reactions Use aldehyde without α-H Slowly add ketone Monitor reaction time Check_Side_Reactions->Action_Side_Reactions Result Improved Yield Action_Catalyst->Result Action_Solubility->Result Action_Side_Reactions->Result

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Nitration Process Optimization

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Dinitro Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic nitration is a cornerstone of modern organic synthesis, pivotal in the development of a vast array of pharmaceuticals, agrochemicals, and specialty materials. However, the seemingly straightforward introduction of a nitro group is often complicated by the formation of undesired dinitro byproducts. This not only reduces the yield of the target mononitrated compound but also introduces significant downstream purification challenges.

This technical support guide is designed to provide researchers with the foundational knowledge and practical troubleshooting strategies necessary to control and minimize the formation of dinitro byproducts in their nitration reactions. By understanding the underlying mechanisms and the impact of various reaction parameters, you can significantly improve the selectivity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the formation of dinitro byproducts?

A1: Dinitro byproducts are formed when a second nitro group is introduced onto an aromatic ring that has already undergone mononitration. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile.[1][2] The initial mononitrated product can undergo a subsequent nitration reaction, leading to the dinitro compound. The susceptibility of the mononitrated product to further nitration depends on the reaction conditions and the electronic properties of the substrate.[3]

Q2: How does the electronic nature of the aromatic substrate influence dinitration?

A2: The electronic properties of the substituents on the aromatic ring play a crucial role.

  • Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy, amino groups) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This generally accelerates the initial nitration but can also promote dinitration if the reaction conditions are not carefully controlled.[4] These groups typically direct the incoming nitro group to the ortho and para positions.[5]

  • Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, carboxyl groups) decrease the electron density of the ring, making it less reactive towards electrophiles.[1][4] The nitro group itself is a strong deactivating group, which is why the second nitration is generally slower than the first.[3] Deactivating groups typically direct the incoming nitro group to the meta position.[1][5][6]

Q3: Why is temperature control so critical in preventing dinitration?

A3: Higher reaction temperatures increase the overall reaction rate, including the rate of the second nitration. By keeping the temperature low, typically between 0-5°C, the energy of the system is reduced, which can significantly disfavor the higher activation energy pathway leading to the dinitro byproduct.[7][8] For highly reactive substrates, even lower temperatures may be necessary.

Q4: Are there "milder" nitrating agents that can help avoid dinitration?

A4: Yes, the choice of nitrating agent is a key factor in controlling selectivity. The standard "mixed acid" (a mixture of concentrated nitric and sulfuric acids) is a very strong nitrating agent.[3][4] Milder alternatives can provide better control. Examples include:

  • Nitric acid in acetic anhydride: This mixture generates acetyl nitrate, a less reactive nitrating species.[4][7]

  • Dinitrogen pentoxide (N₂O₅): This can be a highly effective and eco-friendlier nitrating agent, often allowing for stoichiometric control and reducing acidic waste.[9]

  • Metal nitrates with catalysts: Systems like bismuth subnitrate with thionyl chloride have been shown to be efficient for selective mononitration.[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your nitration experiments and provides actionable solutions.

Problem 1: High Yield of Dinitro Byproduct

You are attempting a mononitration, but analysis of the crude reaction mixture shows a significant percentage of the dinitro compound.

Root Cause Analysis and Solutions:

  • Excessive Reaction Temperature:

    • Explanation: As mentioned in the FAQs, higher temperatures provide the necessary activation energy for the less favorable second nitration to occur at a significant rate.

    • Solution:

      • Protocol: Maintain a strict low-temperature profile throughout the reaction. Add the nitrating agent slowly to the substrate solution while vigorously stirring in an ice-water or ice-salt bath to effectively dissipate the exothermic heat of reaction.[8] Monitor the internal reaction temperature closely with a thermometer.

      • Recommended Temperature Range: For many standard nitrations, aim for 0-10°C. For particularly reactive substrates, consider temperatures as low as -10°C.

  • High Concentration of Nitrating Agent:

    • Explanation: A high concentration of the nitrating agent increases the probability of a second electrophilic attack on the mononitrated product.

    • Solution:

      • Protocol: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Consider adding the nitrating agent dropwise over an extended period to maintain a low instantaneous concentration. Diluting the reaction mixture with an appropriate inert solvent can also help.[7]

  • Overly Aggressive Nitrating Agent:

    • Explanation: The standard mixed acid (HNO₃/H₂SO₄) is highly reactive and may not be suitable for substrates prone to dinitration.

    • Solution:

      • Protocol: Switch to a milder nitrating system. A well-regarded alternative is a mixture of nitric acid and acetic anhydride.[7] Other options include using metal nitrates or dinitrogen pentoxide.[9][10]

Problem 2: Poor Selectivity Between Mono- and Dinitro Products

Your reaction yields a mixture of starting material, the desired mononitro product, and the dinitro byproduct, making purification difficult.

Root Cause Analysis and Solutions:

  • Suboptimal Reaction Time:

    • Explanation: If the reaction is stopped too early, you will have unreacted starting material. If it runs for too long, the mononitrated product has more time to be converted to the dinitro byproduct.[11]

    • Solution:

      • Protocol: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14] Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant dinitro product formation is observed.

  • Inappropriate Catalyst System:

    • Explanation: While sulfuric acid is a common catalyst, it promotes the formation of a high concentration of the highly reactive nitronium ion.[4][15] In some cases, this can lead to poor selectivity.

    • Solution:

      • Protocol: Consider using a solid acid catalyst, such as a zeolite (e.g., Hβ).[16][17] Zeolites can offer shape selectivity, potentially favoring the formation of one isomer and sterically hindering the second nitration. This approach can also simplify workup, as the catalyst can be removed by filtration.

Problem 3: Reaction is Too Slow, and Forcing Conditions Lead to Dinitration

You are working with a deactivated aromatic ring, and the mild conditions required to prevent dinitration result in a very slow or incomplete reaction.

Root Cause Analysis and Solutions:

  • Insufficiently Reactive Nitrating Agent for a Deactivated Substrate:

    • Explanation: Deactivated aromatic compounds require more potent electrophiles to undergo nitration in a reasonable timeframe.[11][18]

    • Solution:

      • Protocol: A more potent, yet controllable, nitrating system may be necessary. A combination of nitric acid and trifluoroacetic anhydride with a zeolite catalyst has been shown to be effective for nitrating deactivated substrates.[17] This system can be more active than the nitric acid/acetic anhydride mixture but is often more manageable than mixed acid. Careful optimization of the reaction time and temperature is still crucial.

Data Summary: Impact of Reaction Parameters on Dinitration

ParameterEffect on DinitrationRecommendation for Minimizing Dinitration
Temperature Increases significantly with higher temperatures.Maintain low temperatures (e.g., 0-10°C).[7][8]
Concentration of Nitrating Agent Higher concentrations increase dinitration.Use near-stoichiometric amounts (1.0-1.1 eq.).[7]
Choice of Nitrating Agent Stronger agents (e.g., mixed acid) promote dinitration.Use milder agents like HNO₃/acetic anhydride or N₂O₅.[7][9]
Reaction Time Longer times can lead to increased dinitration.Monitor reaction progress and quench promptly.[11]
Catalyst Strong acids like H₂SO₄ generate high concentrations of NO₂⁺.Consider solid acid catalysts like zeolites for improved selectivity.[16][17]
Substrate Electronics Activating groups can increase susceptibility to dinitration.Use milder conditions for activated substrates.

Experimental Protocols

Protocol 1: General Procedure for Selective Mononitration using a Mild Nitrating Agent

This protocol is a starting point and should be optimized for your specific substrate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate (1.0 eq.) in a suitable solvent (e.g., acetic anhydride or dichloromethane).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture. For example, a mixture of nitric acid (1.05 eq.) in acetic anhydride.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C and monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Workup: The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism of Dinitro Byproduct Formation

Dinitration_Mechanism A Aromatic Substrate B Mononitro Product A->B First Nitration C Dinitro Product B->C Second Nitration (Undesired) NO2_1 NO₂⁺ (Nitronium Ion) NO2_1->B NO2_2 NO₂⁺ NO2_2->C

Caption: Mechanism of dinitro byproduct formation.

Troubleshooting Workflow for High Dinitration

Troubleshooting_Workflow start High Dinitro Byproduct Detected q1 Is reaction temperature < 10°C? start->q1 s1 Lower reaction temperature (0-5°C) and re-run experiment. q1->s1 No q2 Is [Nitrating Agent] ≈ 1.0 eq.? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Reduce stoichiometry of nitrating agent and add dropwise. q2->s2 No q3 Are you using a mild nitrating agent? q2->q3 Yes a2_yes Yes a2_no No s2->start s3 Switch from mixed acid to a milder system (e.g., HNO₃/Ac₂O). q3->s3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No s3->start

Caption: Decision tree for troubleshooting high dinitration.

Interplay of Key Reaction Parameters

Parameter_Interplay Dinitration Dinitration Selectivity Selectivity for Mononitration Dinitration->Selectivity Decreases Temp Temperature Temp->Dinitration Increases Conc Concentration Conc->Dinitration Increases Time Reaction Time Time->Dinitration Increases Agent Nitrating Agent Reactivity Agent->Dinitration Increases

Caption: Factors influencing dinitration and selectivity.

References

dealing with poor solubility of 4'-Hydroxy-3'-nitroacetophenone in reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4'-Hydroxy-3'-nitroacetophenone. This resource is designed to provide Senior Application Scientist-level insights and practical solutions to a common yet significant challenge encountered when working with this versatile intermediate: its poor solubility in many standard reaction solvents. Here, we move beyond simple data lists to explain the underlying chemical principles and provide robust, field-tested troubleshooting strategies to ensure your experiments and syntheses proceed efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule, exhibiting a distinct solubility pattern. It is generally sparingly soluble in water and non-polar organic solvents but shows good solubility in polar aprotic and some polar protic solvents.[1][2][3] The table below provides a qualitative summary based on available data.

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsQualitative SolubilityReference
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble[1][3][4]
Chlorinated Dichloromethane (DCM), ChloroformSoluble[1][3][4]
Esters Ethyl AcetateSoluble[1][3][4]
Polar Protic Methanol, EthanolSparingly to Moderately Soluble (Often requires heating)[5]
Ethers Tetrahydrofuran (THF)Sparingly Soluble[6]
Non-Polar Aromatic ToluenePoorly Soluble
Non-Polar Aliphatic Hexanes, HeptaneInsoluble
Aqueous WaterSparingly Soluble[2]

Q2: Why is this compound poorly soluble in many common solvents?

A2: The solubility behavior is a direct consequence of its molecular structure. The molecule possesses several key features that dictate its intermolecular forces:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and acetyl (-COCH3) groups are hydrogen bond acceptors.[2]

  • Dipole-Dipole Interactions: The nitro and carbonyl groups induce a strong dipole moment across the molecule.

  • Crystal Lattice Energy: In its solid state, the molecules arrange themselves into a stable crystal lattice stabilized by strong intermolecular hydrogen bonds and π-π stacking of the aromatic rings. For dissolution to occur, the solvent-solute interactions must provide enough energy to overcome this high lattice energy. Non-polar solvents cannot offer these strong interactions, and even some polar solvents struggle to disrupt the crystal structure effectively.

Q3: Can I use heat to improve solubility? What are the risks?

A3: Yes, heating is a very common and effective method to increase both the rate of dissolution and the equilibrium solubility of this compound. However, this approach carries risks. The compound has a melting point of 132-135°C.[7][8] Aggressive heating, especially in the presence of reactive reagents (strong acids or bases), can lead to degradation or unwanted side reactions. It is crucial to heat gently and determine the thermal stability of the compound under your specific reaction conditions before scaling up.

Q4: Are there recommended solvent mixtures or co-solvents?

A4: Absolutely. Using a co-solvent system is an excellent strategy. For reactions where a less polar solvent is required, adding a small amount of a high-polarity "solubilizing" co-solvent like DMF or DMSO can be highly effective. For purification by recrystallization, a common technique involves dissolving the compound in a good solvent (like methanol or ethyl acetate) and then adding a poor solvent (like water or hexanes) until the solution becomes turbid, promoting crystal formation upon cooling.[5]

Q5: How do I choose the right solvent for my specific reaction?

A5: The ideal solvent must satisfy two criteria: it must dissolve the starting materials, and it must be compatible with the reaction chemistry (i.e., not react with any reagents or intermediates). For instance, in a Williamson ether synthesis where the phenolic proton is removed by a base, a polar aprotic solvent like DMF or acetonitrile is often preferred over a protic solvent like ethanol, which could interfere with the base.[9][10] Always consider the polarity of your reagents and the expected transition state when selecting a solvent.

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides a logical workflow for diagnosing and solving solubility problems during your experiment.

Workflow for Overcoming Initial Dissolution Problems

The following diagram outlines a step-by-step process for achieving a homogeneous solution of this compound.

G cluster_0 Troubleshooting Initial Dissolution start Start: Compound is insoluble in chosen solvent at RT step1 Q: Is the solvent appropriate? (See Table 1) start->step1 step2 Switch to a recommended polar aprotic solvent (e.g., DMSO, DMF, Acetone) step1->step2 No step3 Apply Gentle Heating (e.g., 40-60°C) step1->step3 Yes step2->step3 step4 Q: Has solubility improved? step3->step4 step5 Use Sonication for 10-15 min step4->step5 No end_ok Proceed with Reaction step4->end_ok Yes step6 Consider a Co-Solvent System (e.g., Toluene/DMF 10:1) step5->step6 end_fail Re-evaluate entire reaction system step6->end_fail

A step-by-step workflow for troubleshooting initial dissolution challenges.

Issue 1: The compound precipitates out of solution during the reaction.

  • Plausible Causes & Solutions:

    • Change in Polarity: The reaction may be consuming a polar reagent or forming a non-polar product, causing the overall solvent polarity to decrease and the starting material to crash out.

      • Solution: Add a small volume of a high-polarity co-solvent (e.g., 1-5% v/v of DMF) to maintain solubility.

    • Temperature Fluctuation: If the reaction was heated to achieve dissolution, a slight drop in temperature could cause precipitation.

      • Solution: Ensure consistent heating and insulation of the reaction vessel.

    • Salt Formation: If the reaction involves deprotonating the phenolic hydroxyl, the resulting phenoxide salt may be less soluble than the neutral starting material in certain organic solvents.

      • Solution: This is a common issue. Using a highly polar solvent like DMF or DMSO from the outset is the best strategy.

Issue 2: Poor reactivity is suspected to be due to low solubility.

  • Plausible Causes & Solutions:

    • Insufficient Concentration: Even if the compound appears dissolved, its concentration in solution may be too low for an efficient reaction rate. The bulk of the material may be present as a fine, undissolved suspension.

      • Strategy 1 (High-Boiling Polar Aprotic Solvents): Switch to a solvent known for its exceptional solvating power, such as DMF, DMSO, or NMP. These solvents excel at dissolving polar, hydrogen-bonding solids. Be mindful that their high boiling points can make removal during workup more challenging.

      • Strategy 2 (Phase-Transfer Catalysis): For reactions involving an ionic reagent (like NaOH or K2CO3) and an organic substrate, a phase-transfer catalyst (PTC) can be invaluable. The PTC transports the anion (e.g., the phenoxide) into the organic phase where the reaction can occur, eliminating the need to dissolve all reagents in a single solvent.

Mechanism of Action: Phase-Transfer Catalysis

This diagram illustrates how a quaternary ammonium salt (Q+X-) facilitates a Williamson ether synthesis by shuttling the phenoxide from an aqueous or solid phase into the organic phase.

PTC cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase Substrate 4-Hydroxy-3-nitroacetophenone (R-OH) AlkylHalide Alkyl Halide (R'-X) Base Base (e.g., NaOH) Substrate->Base Deprotonation Product Ether Product (R-O-R') AlkylHalide->Product Catalyst_Org Ion Pair in Org. Phase [Q+ R-O-] Catalyst_Org->AlkylHalide SN2 Attack Catalyst_Aq Catalyst (Q+X-) Catalyst_Org->Catalyst_Aq Catalyst Returns Phenoxide Phenoxide (R-O- Na+) Base->Phenoxide Catalyst_Aq->Catalyst_Org Shuttle to Org. Phase Catalyst_Aq->Phenoxide Ion Exchange

Phase-transfer catalysis for heterogeneous reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Using a Co-Solvent System

  • To a reaction flask charged with this compound (1.0 eq), add the primary reaction solvent (e.g., toluene, 10 mL per gram of substrate).

  • Begin vigorous stirring.

  • Add a polar aprotic co-solvent (e.g., DMF) dropwise at room temperature until a homogenous solution is observed. Typically, 5-10% v/v is sufficient.

  • If solids persist, gently warm the mixture to 40-50°C with continued stirring.

  • Once fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

Protocol 2: Representative Williamson Ether Synthesis Using a High-Boiling Point Solvent

This protocol describes the methylation of the phenolic hydroxyl group, a common reaction where solubility is critical.

  • Setup: Equip a dry, three-necked flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: Add this compound (1.81 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) to the flask.

  • Solvent: Add anhydrous DMF (20 mL) to the flask.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add methyl iodide (0.75 mL, 12 mmol) via syringe.

  • Heating: Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice water (100 mL).

  • Extraction: The aqueous mixture is typically extracted with a solvent like ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Reactions of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4'-Hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the common challenges encountered during the synthesis and subsequent transformations of this critical intermediate. Our focus is on providing practical, field-proven insights to enhance the efficiency, selectivity, and yield of your reactions.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and catalytic reduction of this compound. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Challenges in the Synthesis (Nitration of 4'-Hydroxyacetophenone)

Question: My nitration of 4'-hydroxyacetophenone is resulting in low yields and a significant amount of dark, tar-like byproducts. What is the likely cause and how can I mitigate this?

Answer: This is a frequent issue stemming from the high reactivity of the starting material, 4'-hydroxyacetophenone. The hydroxyl group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. The formation of tar-like substances is often due to over-nitration (polynitration) and oxidative side reactions.[1]

Causality and Solution Workflow:

The key to a successful nitration is controlling the reaction conditions to favor mono-nitration at the desired position (ortho to the hydroxyl group and meta to the acetyl group).

  • Temperature Control is Critical: Nitration is a highly exothermic reaction. Insufficient cooling can lead to a runaway reaction, promoting the formation of undesired byproducts.[2]

    • Recommendation: Maintain a low reaction temperature, typically between -5 and 0°C. The use of an ice-salt bath or a cryo-cooler is highly recommended. For larger scale reactions, direct addition of solid carbon dioxide to the reaction mixture can help maintain a temperature of -20°C.[2]

  • Choice of Nitrating Agent and Catalyst: The strength of the nitrating agent plays a significant role.

    • Traditional Methods: Mixed acid (HNO₃/H₂SO₄) or fuming nitric acid in acetic acid are effective but can be harsh, leading to byproduct formation if not carefully controlled.[3]

    • Milder, Greener Alternative: A recommended approach is the use of ammonium nitrate as the nitrating agent with a copper (II) salt catalyst (e.g., copper (II) hydroxide or copper (II) acetate) in an aqueous acetic acid solution. This method offers milder reaction conditions, simpler operation, and higher reported yields (up to 90%).[3] The presence of water can increase the solubility of ammonium nitrate and accelerate the reaction.[3]

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of 4'-hydroxyacetophenone is crucial to prevent localized overheating and high concentrations of the nitrating agent.[2]

Question: I am observing the formation of multiple isomers during the nitration of 4'-hydroxyacetophenone. How can I improve the regioselectivity of the reaction?

Answer: The directing effects of the substituents on the aromatic ring govern the position of nitration. The hydroxyl group is an ortho-, para- director, while the acetyl group is a meta- director. The desired product, this compound, results from nitration at the position ortho to the hydroxyl group and meta to the acetyl group.

Controlling Regioselectivity:

The formation of other isomers is generally less common due to the concerted directing effects of the existing functional groups. However, steric hindrance and electronic factors can influence the outcome.

  • Steric Hindrance: The acetyl group can sterically hinder the ortho position, but in this case, the electronic directing effect of the hydroxyl group is dominant.

  • Optimizing Reaction Conditions: Adhering to the recommended milder nitration conditions (ammonium nitrate/copper catalyst) can enhance selectivity by reducing the energy of the reaction and disfavoring the formation of less stable intermediates that could lead to other isomers.[3]

Challenges in the Catalytic Reduction of the Nitro Group

Question: During the reduction of this compound, I am seeing a significant amount of the corresponding alcohol, or even complete reduction of the ketone. How can I selectively reduce the nitro group while preserving the ketone functionality?

Answer: The primary challenge in the reduction of this compound is achieving chemoselectivity for the nitro group over the ketone. Many reducing agents are capable of reducing both functionalities. The choice of catalyst and reaction conditions is paramount to success.[4]

Catalyst and Reagent Selection for Selective Nitro Group Reduction:

The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of a ketone.

Catalyst/Reagent SystemSolvent(s)Typical YieldSelectivity & Remarks
SnCl₂·2H₂O Ethanol, Ethyl Acetate>90%Excellent selectivity for the nitro group over carbonyls. It is a mild and reliable method.[4]
Fe/HCl or Fe/NH₄Cl Water, Ethanol>85%A classic, robust, and cost-effective method that is highly selective for the nitro group.[4]
H₂, Pd/C Ethanol, Methanol>90%Generally good selectivity, but over-reduction of the ketone can occur, especially at higher pressures and temperatures. Careful optimization is required.[4][5]
H₂, Sulfided Pt/C Acetonitrile80-90%Good selectivity, with the sulfided catalyst being less prone to reducing the ketone.[4]
Co₂(CO)₈-H₂O Dimethoxyethane (DME)HighA versatile system that readily reduces nitro groups while leaving carbonyl groups, including aldehydes, intact.[6]
(Ph₃P)₃RuCl₂ with Zn/water N/AHighThis catalytic system allows for the chemoselective reduction of a nitro group in the presence of a ketone by adjusting the temperature and additives.[7]

Troubleshooting Workflow for Selective Nitro Reduction:

G start Start: Low Selectivity in Nitro Reduction check_catalyst Identify Current Catalyst/Reagent start->check_catalyst is_h2_pdc Using H2, Pd/C? check_catalyst->is_h2_pdc optimize_pdc Optimize Pd/C Conditions: - Lower H2 pressure - Lower temperature - Reduce reaction time is_h2_pdc->optimize_pdc Yes switch_reagent Switch to a Milder/More Selective Reagent is_h2_pdc->switch_reagent No still_low_selectivity Still Low Selectivity? optimize_pdc->still_low_selectivity still_low_selectivity->switch_reagent Yes end Achieved Selective Nitro Reduction still_low_selectivity->end No sncl2 Option 1: SnCl2·2H2O (Excellent Selectivity) switch_reagent->sncl2 fe_hcl Option 2: Fe/HCl (Robust & Cost-Effective) switch_reagent->fe_hcl co2_co8 Option 3: Co2(CO)8-H2O (Versatile & Mild) switch_reagent->co2_co8 sncl2->end fe_hcl->end co2_co8->end

Caption: Troubleshooting workflow for low selectivity in nitro reduction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in drug development?

A1: this compound is a key building block in the synthesis of various pharmaceuticals.[8] Its primary utility lies in its subsequent reduction to 4'-amino-3'-hydroxyacetophenone, which is a crucial intermediate for creating more complex molecules. For instance, it is involved in the synthesis of muscarinic M1 receptor agonists, which have potential applications in treating cognitive disorders like Alzheimer's disease and schizophrenia.[3] It is also used in the development of anti-inflammatory and analgesic drugs.[8]

Q2: Can I reduce the ketone in this compound to a methylene group while keeping the nitro group intact?

A2: This is a challenging transformation as the nitro group is generally more susceptible to reduction than the ketone is to a Wolff-Kishner or Clemmensen reduction. A Clemmensen reduction would also reduce the nitro group.[9] One potential strategy involves converting the ketone to a tosylhydrazone, which can then be reduced with a mild hydride reagent like sodium cyanoborohydride (NaCNBH₃).[9][10] NaCNBH₃ is known to be unreactive towards nitro groups.[10] However, due to the toxicity of this reagent, a small-scale trial with the less expensive sodium borohydride (NaBH₄) on the tosylhydrazone could be attempted first.[9][10]

Q3: What are the typical storage conditions for this compound?

A3: this compound should be stored in a cool, dry place in a tightly sealed container.[11] It is a yellow crystalline solid.[11][12]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, standard laboratory safety protocols should be followed. According to GHS classifications, it can cause skin and serious eye irritation, and may cause respiratory irritation.[13][14] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or a fume hood.[14]

Section 3: Experimental Protocols

Protocol for the Synthesis of this compound via a Greener Route

This protocol is adapted from a patented method emphasizing milder conditions and higher yields.[3]

Materials:

  • p-Hydroxyacetophenone

  • Ammonium nitrate

  • Copper (II) hydroxide or Copper (II) acetate (catalyst)

  • Glacial acetic acid

  • Deionized water

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxyacetophenone in an aqueous solution of acetic acid (e.g., 50% v/v).

  • Add ammonium nitrate and the copper salt catalyst (e.g., copper (II) hydroxide, 1-10 mol% relative to the substrate).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the mother liquor to 7-8 with a sodium hydroxide solution to precipitate the copper hydroxide catalyst.

  • Filter the mixture to recover the catalyst.

  • Concentrate the filtrate under reduced pressure to remove most of the solvent.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to obtain this compound.

Protocol for the Selective Reduction of this compound using Tin(II) Chloride Dihydrate

This protocol is suitable for substrates with sensitive functional groups like ketones.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by adding a 5% aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4'-amino-3'-hydroxyacetophenone.

Section 4: Visualizing Reaction Pathways

reaction_pathway cluster_synthesis Synthesis cluster_reduction Selective Reduction start_material 4'-Hydroxyacetophenone product This compound start_material->product Nitration (e.g., NH4NO3, Cu(II) catalyst) intermediate This compound final_product 4'-Amino-3'-hydroxyacetophenone intermediate->final_product Reduction (e.g., SnCl2·2H2O or Fe/HCl)

Caption: Key synthesis and reduction pathways for this compound.

References

Technical Support Center: Maximizing Purity in 4'-Hydroxy-3'-nitroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical guide for the synthesis and purification of 4'-Hydroxy-3'-nitroacetophenone. This document is structured to provide researchers, medicinal chemists, and process development scientists with actionable solutions to common challenges encountered during the post-reaction work-up and purification of this important intermediate. Our focus is on troubleshooting and optimization to achieve the highest possible purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: After pouring my reaction mixture onto ice, the product separated as a dark, sticky oil instead of the expected yellow solid. What is the cause and how can I fix it?

A1: This is a frequent issue that typically points to one of three root causes: incomplete reaction, formation of impurities due to poor temperature control, or an improper quenching technique. The nitration of an activated ring system like 4'-hydroxyacetophenone is highly exothermic and can easily lead to undesirable side products if not managed carefully.

Troubleshooting & Resolution:

  • Confirm Reaction Completion: Before quenching, always verify the consumption of the starting material using Thin-Layer Chromatography (TLC). An appropriate mobile phase (e.g., 30-40% Ethyl Acetate in Hexane) should show a clear separation between the more polar product and the less polar starting material. An incomplete reaction will invariably lead to an impure, often oily, crude product.

  • Strict Temperature Control: The nitration must be maintained at a low temperature, typically between 0°C and 5°C.[1] A temperature excursion above this range can lead to the formation of dinitrated species or oxidative side products, which are often dark and oily. The addition of the nitrating agent should be slow and dropwise, allowing the cooling bath to dissipate the heat generated.

  • Refined Quenching Protocol: The crude reaction mixture should be poured slowly into a vigorously stirred slurry of crushed ice and water.[1] This rapid cooling and dilution precipitates the desired product while minimizing the hydrolysis of any reactive intermediates. Triturating the resulting crude material with cold water, followed by small portions of ice-cold ethanol, can help remove oily impurities and encourage solidification.[1]

Q2: My yield is very low after filtration. It seems most of the product remained dissolved in the acidic aqueous layer. How can I improve recovery?

A2: Low recovery is often a consequence of the product's partial solubility in the highly acidic aqueous filtrate. While this compound is generally poorly soluble in water, its solubility can be significant in strongly acidic conditions or if the volume of water used for quenching is excessively large.

Troubleshooting & Resolution:

  • Minimize Quenching Volume: Use the minimum amount of ice/water necessary to effectively quench the reaction and precipitate the bulk of the product. A typical ratio is pouring the reaction mixture into 5-10 times its volume of ice/water.

  • Solvent Extraction: Do not discard the aqueous filtrate if you suspect significant product loss. Instead, perform multiple extractions with an appropriate organic solvent, such as ethyl acetate. The product will partition into the organic layer, which can then be combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to recover the dissolved product.[2]

  • "Salting Out": Before extraction, saturating the aqueous filtrate with sodium chloride can decrease the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the ethyl acetate extraction.

Q3: My NMR analysis shows that the final product, even after recrystallization, is contaminated with an isomer. How can I remove it?

A3: The primary isomeric impurity in this synthesis is typically 2'-hydroxy-3'-nitroacetophenone, formed by nitration at the position ortho to the activating hydroxyl group. Co-crystallization of this isomer with the desired product is common if the purification protocol is not sufficiently selective.

Troubleshooting & Resolution:

  • Optimized Recrystallization: The choice of solvent is critical for separating isomers. While ethanol is commonly used, a mixed solvent system often provides superior selectivity.

    • Protocol: Dissolve the crude solid in a minimum amount of boiling ethanol. To the hot solution, add hot water dropwise until persistent cloudiness is observed. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly and undisturbed. The desired 4'-hydroxy isomer, being less polar, will typically crystallize first, leaving the more polar isomer enriched in the mother liquor.[1]

  • Column Chromatography: For applications requiring the highest purity (>99.5%), silica gel column chromatography is the most effective method. A gradient elution, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will effectively separate the isomers. Monitor the fractions by TLC to isolate the pure product.

  • Acid-Base Extraction (Advanced): While both isomers are phenolic, there can be subtle differences in their pKa values. A carefully controlled liquid-liquid extraction with a weakly basic aqueous solution (e.g., dilute sodium bicarbonate) may selectively extract one isomer over the other, although this is often less effective than chromatography for this specific separation.

Optimized Work-Up & Purification Workflow

This protocol is designed to maximize both the yield and purity of this compound.

Experimental Protocol
  • Reaction Quench & Isolation:

    • Slowly pour the completed reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 mL of reaction mixture).

    • Continue stirring for 15-20 minutes until all the ice has melted and a yellow precipitate has formed.

    • Collect the crude solid via vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs neutral (check with pH paper). This step is crucial for removing residual mineral acids.

  • Primary Purification (Recrystallization):

    • Transfer the crude, air-dried solid to an appropriately sized Erlenmeyer flask.

    • Add a minimal volume of hot 95% ethanol and heat the mixture to boiling to fully dissolve the solid.

    • To the hot solution, add hot deionized water dropwise with swirling until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 30-60 minutes.

    • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold 50% ethanol/water, and dry under vacuum. The melting point should be in the range of 132-135 °C.

Workflow Visualization

Workup_Purification_Flow cluster_reaction Post-Reaction cluster_workup Work-up cluster_purification Purification cluster_final Result RM Reaction Mixture (H₂SO₄/HNO₃, Product, Isomers) Quench 1. Quench (Pour into Ice/Water) RM->Quench Filter1 2. Vacuum Filtration Quench->Filter1 Precipitation Wash 3. Wash with Cold H₂O (Removes Acid) Filter1->Wash Crude Solid Recrystallize 4. Recrystallize (EtOH/H₂O) Wash->Recrystallize Filter2 5. Vacuum Filtration Recrystallize->Filter2 Crystallization Dry 6. Dry Under Vacuum Filter2->Dry Product Pure Product (>98% Purity) Dry->Product

Caption: Step-by-step workflow for the work-up and purification of this compound.

Quantitative Data Summary

ParameterRecommended ValueRationale & Justification
Nitration Temperature 0 to 5 °CPrevents over-nitration and formation of oxidative byproducts, which are difficult to remove.[1]
Recrystallization Solvent Ethanol / WaterProvides a good solubility differential for the product versus key impurities (isomers, starting material), enabling selective crystallization.[1]
Final Product Melting Point 132-135 °CA sharp melting point within this literature range is a strong indicator of high purity.
TLC Mobile Phase 30-40% Ethyl Acetate / HexanesOffers good resolution between the starting material, product, and major byproducts for reaction monitoring and purity assessment.

Logical Relationship of Purification Steps

Purification_Strategy Impure Crude Product Residual Acid Starting Material Isomeric Impurities Wash Aqueous Wash Impure:f0->Wash Removes Recrys Recrystallization Impure:f1->Recrys Removes Impure:f2->Recrys Removes Wash->Recrys Partially Purified Pure Purified Product Recrys->Pure Final Product

References

preventing degradation of 4'-Hydroxy-3'-nitroacetophenone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 4'-Hydroxy-3'-nitroacetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we combine established chemical principles with practical, field-proven insights to help you prevent product degradation and optimize your reaction outcomes.

Core Principles: Understanding the Reaction

The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The substrate, 4'-hydroxyacetophenone, possesses two substituents on the benzene ring: a hydroxyl (-OH) group and an acetyl (-COCH₃) group.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. It donates electron density to the ring through resonance, making the ortho and para positions highly nucleophilic.

  • Acetyl Group (-COCH₃): A deactivating, meta-directing group. It withdraws electron density from the ring, primarily through resonance.

The interplay of these two groups dictates the regiochemical outcome of the nitration. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho or para to it. Since the para position is already occupied by the acetyl group, nitration occurs at the position ortho to the hydroxyl group, which is also meta to the acetyl group. This alignment of directing effects is what makes the synthesis of the 3'-nitro isomer highly favorable.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction mixture turned dark brown or black, and I isolated a tarry, intractable substance instead of a yellow solid. What went wrong?

Answer: This is a classic sign of oxidative degradation. Phenols are highly susceptible to oxidation, and nitric acid is a potent oxidizing agent, especially at elevated temperatures or high concentrations.[1]

  • Causality: The hydroxyl group makes the aromatic ring electron-rich and thus easily oxidized. The reaction between phenol and nitric acid can be highly exothermic, and if the temperature is not rigorously controlled, it can lead to a runaway reaction, producing polymeric, tar-like oxidation byproducts instead of the desired nitrated product.

  • Preventative Measures:

    • Strict Temperature Control: The most critical parameter is temperature. The reaction should be maintained at a low temperature (typically 0-10°C) using an ice-salt bath. Continuous monitoring with a low-temperature thermometer is essential.

    • Slow Reagent Addition: The nitrating agent should be added dropwise or in small portions to the solution of 4'-hydroxyacetophenone. This allows the cooling bath to dissipate the heat generated from the reaction and prevents localized hot spots.[2]

    • Choice of Nitrating System: Using a milder nitrating agent or a different solvent system can mitigate oxidation. A common and effective method involves using nitric acid in glacial acetic acid, which is generally less aggressive than the traditional mixed acid (HNO₃/H₂SO₄) system.[3]

Question 2: My yield is very low, and I recovered a significant amount of unreacted 4'-hydroxyacetophenone. How can I improve conversion?

Answer: Low conversion typically points to insufficient reaction time, inadequate temperature, or issues with the nitrating agent.

  • Causality & Solutions:

    • Reaction Time/Temperature: While high temperatures are detrimental, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. If the reaction is proceeding cleanly but slowly (as monitored by TLC), consider extending the reaction time at the recommended low temperature. A slight, controlled increase in temperature (e.g., to 10-15°C) can be attempted, but with extreme caution.

    • Nitrating Agent Stoichiometry: Ensure that at least a stoichiometric equivalent of the nitrating agent is used. A slight excess (e.g., 1.1-1.2 equivalents) is often employed to drive the reaction to completion.

    • Reagent Quality: The concentration of the nitric acid used is important. If it has degraded over time, it may not be effective. Use a fresh bottle of concentrated nitric acid for best results.

Question 3: My NMR analysis shows a mixture of products, including an unwanted isomer. How can I improve the regioselectivity?

Answer: While the 3'-nitro isomer is the major product, the formation of the 2'-nitro isomer (2-nitro-4-hydroxyacetophenone) is a common side reaction.

  • Causality: The hydroxyl group is an ortho, para-director. Although the primary substitution occurs at the 3'-position (ortho to -OH and meta to -COCH₃), a smaller amount of substitution can occur at the 2'-position (ortho to both groups). The formation of this isomer is influenced by steric hindrance and reaction conditions.

  • Improving Selectivity:

    • Temperature Control: Lower temperatures generally favor the formation of the thermodynamically more stable product. Maintaining a consistently low temperature can help minimize the formation of the 2'-nitro byproduct.

    • Solvent Choice: The solvent can influence the regioselectivity of nitration reactions.[4] Glacial acetic acid is often a good choice as it can help to moderate the reactivity of the nitrating species.

    • Purification: If a minor amount of the isomer is formed, it can typically be removed during the purification step. The isomers often have different polarities and solubilities, allowing for separation by recrystallization.

Question 4: I am observing the formation of dinitrated products. How can this be prevented?

Answer: Dinitration occurs when the product, this compound, undergoes a second nitration. This is more likely to happen under harsh reaction conditions.

  • Causality: The product still contains the strongly activating hydroxyl group, making the ring susceptible to further electrophilic attack, although it is now more deactivated due to the presence of two electron-withdrawing groups.

  • Preventative Measures:

    • Control Stoichiometry: Avoid using a large excess of the nitrating agent. Use close to a 1:1 molar ratio of the substrate to the nitrating agent.[2]

    • Maintain Low Temperature: Higher temperatures provide the activation energy needed for the second nitration to occur. Strict adherence to low-temperature protocols is crucial.[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the starting material is consumed, the reaction should be quenched promptly to prevent the formation of polynitrated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: Ethanol or an ethanol/water mixture is commonly and effectively used for the recrystallization of this compound. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes slightly cloudy (the cloud point). The solution is then allowed to cool slowly, which should yield the purified product as yellow crystals.

Q2: How should I safely quench the nitration reaction? A2: The safest method for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[5] This serves two purposes: it rapidly cools the mixture, stopping the reaction, and it dilutes the strong acids, dissipating the heat of dilution. The product typically precipitates as a solid and can be collected by filtration.

Q3: What are the recommended storage conditions for the final product? A3: this compound should be stored in a cool, dry place, away from direct light and moisture.[6] It should be kept in a tightly sealed container to ensure its chemical stability over time. Like many nitroaromatic compounds, it is stable under normal laboratory conditions.

Q4: What are the key safety precautions for this experiment? A4: Nitration reactions are potentially hazardous and must be performed with strict safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).[7]

  • Fume Hood: The entire procedure must be conducted in a well-ventilated chemical fume hood.[5]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an appropriate cooling bath and add reagents slowly.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle them with extreme care.

  • Spill Kit: Have appropriate spill neutralization materials (e.g., sodium bicarbonate) readily available.

Experimental Protocols & Workflows

Protocol 1: Synthesis via Nitration in Acetic Acid

This protocol is adapted from established methods for the nitration of activated aromatic rings and is optimized for selectivity and safety.

Materials:

  • 4'-Hydroxyacetophenone

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5°C with continuous stirring.

  • In the dropping funnel, prepare a solution of concentrated nitric acid (1.1 equivalents) in a small amount of glacial acetic acid.

  • Add the nitric acid solution dropwise to the stirred solution of 4'-hydroxyacetophenone over a period of 30-60 minutes. Crucially, ensure the internal reaction temperature does not rise above 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, slowly and carefully pour the reaction mixture into a large beaker containing crushed ice and water with vigorous stirring.

  • A yellow precipitate of crude this compound will form. Continue stirring until all the ice has melted.

  • Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove residual acids.

  • Air-dry the crude product before proceeding to purification.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

Procedure:

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • If the solution is colored with insoluble impurities, it can be hot-filtered at this stage.

  • To the clear, hot solution, add deionized water dropwise until a persistent cloudiness is observed. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, the flask can then be placed in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified yellow crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The melting point of the pure product should be in the range of 132-135°C.[8]

Visual Diagrams

Synthesis_Workflow cluster_synthesis Part 1: Synthesis cluster_purification Part 2: Purification start Dissolve 4'-Hydroxyacetophenone in Glacial Acetic Acid cool Cool to 0-5°C (Ice-Salt Bath) start->cool add_hno3 Dropwise Addition of Nitric Acid in Acetic Acid (T < 10°C) cool->add_hno3 react Stir at 0-5°C for 1-2h (Monitor by TLC) add_hno3->react quench Pour onto Ice-Water (Precipitation) react->quench filter1 Vacuum Filter & Wash with Cold Water quench->filter1 crude Crude Product (Yellow Solid) filter1->crude dissolve Dissolve Crude Product in Minimum Hot Ethanol crude->dissolve Transfer to Purification add_water Add Water to Cloud Point, then Clarify with Ethanol dissolve->add_water cool_slow Slow Cooling to Room Temp. add_water->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter2 Vacuum Filter & Wash with Cold EtOH/H2O cool_ice->filter2 dry Dry Under Vacuum filter2->dry final Pure this compound dry->final

References

identifying impurities in 4'-Hydroxy-3'-nitroacetophenone using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Analysis of 4'-Hydroxy-3'-nitroacetophenone

Welcome to the technical support guide for the analysis of this compound (HNAP). This resource is designed for researchers, analytical scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and purity assessment. Here, we address common challenges and provide expert guidance in a direct question-and-answer format to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

A1: In a standard deuterated solvent like DMSO-d₆, pure this compound should exhibit a distinct set of signals corresponding to its unique protons. The aromatic region is characteristic of a 1,2,4-trisubstituted benzene ring, and you should expect to see three aromatic protons and one methyl singlet. The phenolic hydroxyl proton will also be present, often as a broad singlet.

  • Aromatic Protons (3H): These protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring, the nitro group, and the acetyl group.[1][2] Their splitting pattern is a key identifier:

    • One proton will appear as a doublet (d).

    • One proton will appear as a doublet of doublets (dd).

    • One proton will appear as a doublet (d), often sharper than the others.

  • Acetyl Protons (3H): A sharp singlet (s) corresponding to the methyl group (COCH₃) will be visible, typically around 2.6 ppm.

  • Hydroxyl Proton (1H): The phenolic -OH proton signal is highly variable and solvent-dependent. It usually appears as a broad singlet and can range from 4 to 12 ppm. Its identity can be confirmed by a D₂O exchange experiment.[3][4]

Q2: What are the most common impurities to look for during the synthesis of HNAP?

A2: Impurities typically arise from the synthetic route, which most commonly involves the nitration of 4'-Hydroxyacetophenone.[5] Therefore, the primary impurities to monitor are:

  • Unreacted Starting Material: 4'-Hydroxyacetophenone.

  • Regioisomers: Nitration can occur at different positions on the aromatic ring, leading to isomers such as 2'-Hydroxy-5'-nitroacetophenone or 4'-Hydroxy-2'-nitroacetophenone.[6]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, acetic acid) are common contaminants.[7][8]

  • Water: Can be present in the sample or the NMR solvent.

Q3: Which NMR solvent is best for analyzing this compound?

A3: The choice of solvent is critical for obtaining a high-quality spectrum.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended. It readily dissolves HNAP and other phenolic compounds, and its residual peak (~2.50 ppm) is typically far from the aromatic signals.[9] The phenolic -OH proton is usually well-resolved and exchanges slowly, making it easier to observe.

  • Acetone-d₆ (Deuterated Acetone): A good alternative. Its residual peak is at ~2.05 ppm.

  • CDCl₃ (Deuterated Chloroform): Use with caution. While common, the residual solvent peak at ~7.26 ppm can overlap with the aromatic region of your compound, complicating analysis.[4] Solubility of phenolic compounds can also be lower in CDCl₃.

Troubleshooting Guide: Interpreting Your NMR Spectrum

This section addresses specific problems you may encounter when analyzing your HNAP sample.

Q4: I see more than three signals in the aromatic region (7.0-8.5 ppm). What does this mean?

A4: The presence of extra signals in the aromatic region strongly suggests contamination with the starting material or a regioisomer.

  • Is it Unreacted Starting Material? 4'-Hydroxyacetophenone has a more symmetrical structure (1,4-disubstituted), resulting in two doublets in the aromatic region, each integrating to 2H.[10] Check for a characteristic AA'BB' splitting pattern.

  • Could it be a Regioisomer? Isomers like 2'-Hydroxy-5'-nitroacetophenone will have their own unique set of three aromatic protons with different chemical shifts and coupling constants.[6][11] Comparing your spectrum to a reference spectrum of the suspected isomer is the most definitive way to confirm its presence.

The workflow below outlines a systematic approach to identifying these unexpected peaks.

G start Unexpected Aromatic Signals Observed check_integration Check Integration of Aromatic Region Is total > 3H? start->check_integration check_pattern Analyze Splitting Patterns check_integration->check_pattern Yes compare_sm Compare signals to 4'-Hydroxyacetophenone reference (Two doublets, ~7.9 & 6.9 ppm) check_pattern->compare_sm compare_iso Compare signals to regioisomer reference data (e.g., 2'-OH-5'-nitroacetophenone) check_pattern->compare_iso conclusion_sm Conclusion: Starting Material Present compare_sm->conclusion_sm Match Found conclusion_mix Conclusion: Mixture of Impurities compare_sm->conclusion_mix conclusion_iso Conclusion: Regioisomer Impurity Present compare_iso->conclusion_iso Match Found compare_iso->conclusion_mix

Caption: Troubleshooting workflow for unexpected aromatic signals.

Q5: There is a broad singlet in my spectrum that varies in position. How can I confirm it's the phenolic -OH proton?

A5: This is a classic identification problem for labile protons like alcohols, amines, and water. The definitive method is the D₂O Shake Experiment .[3][4] Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause the labile -OH proton to exchange with a deuterium atom. Since deuterium is not observed in ¹H NMR, the original broad singlet will disappear or significantly diminish in intensity.

Q6: My integrations are not accurate. The methyl singlet integrates to more than 3H relative to the aromatic signals. Why?

A6: This issue typically points to an impurity with protons that resonate in the same region as a signal from your target compound.

  • Overlapping Residual Solvent: The most common cause is a solvent impurity whose peak overlaps with your signal of interest. For example, residual acetone (~2.05 ppm) or ethyl acetate (quartet ~4.1 ppm, triplet ~1.2 ppm, singlet ~2.04 ppm) can interfere. Consult an authoritative table of NMR solvent impurities to identify the contaminant.[7][8]

  • Grease: Contamination from vacuum grease can introduce broad, rolling signals, often in the 0.5-1.5 ppm range, which can throw off the overall integration.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

Objective: To prepare a sample of this compound for high-resolution ¹H NMR analysis.

Methodology:

  • Weigh Sample: Accurately weigh 5-10 mg of your HNAP sample directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. A brief period in a sonicator can aid dissolution if needed.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Shake for Identification of Labile Protons

Objective: To confirm the identity of the phenolic -OH proton signal.

Methodology:

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample following Protocol 1. Note the chemical shift and integration of the suspected -OH peak.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the -OH proton should have disappeared or be significantly reduced in the second spectrum.

Data Reference Tables

Table 1: Reference ¹H and ¹³C NMR Data for this compound

(Note: Chemical shifts (δ) are in ppm. Data is compiled based on typical values in DMSO-d₆ and may vary slightly based on concentration and instrument.)

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
-COCH₃~2.6 (s, 3H)~27.0
C-H (Aromatic)~7.2 (d, 1H)~120.0
C-H (Aromatic)~8.2 (dd, 1H)~128.0
C-H (Aromatic)~8.5 (d, 1H)~133.0
-OH~11.5 (br s, 1H)-
C-COCH₃-~130.0
C-NO₂-~138.0
C-OH-~155.0
C=O-~198.0
Table 2: ¹H NMR Data for Common Impurities in DMSO-d₆
Impurity Chemical Shift (δ) and Multiplicity Source / Reference
4'-Hydroxyacetophenone~7.85 (d, 2H), ~6.85 (d, 2H), ~2.5 (s, 3H)[10]
2'-Hydroxy-5'-nitroacetophenoneAromatic signals will differ significantly from HNAP.[6][11]
Acetic Acid~1.91 (s), ~12.0 (br s)[7]
Ethyl Acetate~4.05 (q), ~1.99 (s), ~1.16 (t)[7]
Dichloromethane~5.76 (s)[7]
Water~3.33 (br s)[7]

Visualized Impurity Analysis Workflow

The following diagram illustrates the logical steps from data acquisition to final purity assessment.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Identification cluster_report 4. Conclusion prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) acquire Acquire 1H NMR Spectrum prep->acquire assign_hnap Assign HNAP Signals (3 Ar-H, 1 CH3, 1 OH) acquire->assign_hnap check_impurities Look for Extra Signals assign_hnap->check_impurities compare_sm Compare to Starting Material Data check_impurities->compare_sm Aromatic/Aliphatic compare_iso Compare to Regioisomer Data check_impurities->compare_iso Aromatic compare_solv Compare to Solvent Impurity Tables check_impurities->compare_solv Solvent Region d2o Perform D2O Shake (If needed for OH/H2O) check_impurities->d2o Broad Singlet report Report Purity Assessment (List Identified Impurities) compare_sm->report compare_iso->report compare_solv->report d2o->report

Caption: General workflow for impurity identification via NMR.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4'-Hydroxy-3'-nitroacetophenone-Derived Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold, serving as precursors to flavonoids and exhibiting a broad spectrum of pharmacological activities.[1][2][3] The introduction of specific substituents onto the aromatic rings of the chalcone backbone can profoundly influence their biological profiles. This guide provides a comparative analysis of chalcones derived from 4'-Hydroxy-3'-nitroacetophenone, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation.

The core structure, derived from the Claisen-Schmidt condensation of this compound with various aromatic aldehydes, results in a class of compounds with significant therapeutic potential. The presence of the hydroxyl (-OH) and nitro (-NO2) groups on ring A is critical, often contributing to the molecule's reactivity and interaction with biological targets.

Comparative Biological Activity

The therapeutic potential of these chalcone derivatives is best understood through a direct comparison of their performance in various biological assays. The following sections and data tables summarize the available experimental evidence.

Anticancer Activity

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like NF-κB.[4][5] The substitution pattern on ring B plays a pivotal role in modulating this cytotoxicity. Generally, chalcones with electron-withdrawing groups on ring B have shown potent cytotoxicity against various tumor cell lines.[6]

A series of chalcone-based 4-Nitroacetophenone derivatives were evaluated for their anticancer activity against several human cancer cell lines.[7] The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of cell lines to these compounds.

Compound IDRing B SubstituentCell LineIC50 (µM)Reference
NCH-2 4-FluoroH1299 (Lung)4.5[7]
MCF-7 (Breast)4.3[7]
HepG2 (Liver)2.7[7]
K562 (Leukemia)4.9[7]
NCH-4 4-ChloroH1299 (Lung)6.2[7]
MCF-7 (Breast)7.1[7]
HepG2 (Liver)3.1[7]
K562 (Leukemia)8.3[7]
NCH-5 4-BromoH1299 (Lung)7.8[7]
MCF-7 (Breast)8.5[7]
HepG2 (Liver)3.5[7]
K562 (Leukemia)10.2[7]
NCH-10 3,4,5-TrimethoxyH1299 (Lung)11.4[7]
MCF-7 (Breast)15.7[7]
HepG2 (Liver)4.1[7]
K562 (Leukemia)19.7[7]

Note: The above data is for 4'-Nitroacetophenone derivatives, which are structurally similar to the this compound series and provide valuable insights into the role of the nitro group.

Antimicrobial Activity

The α,β-unsaturated ketone moiety in chalcones is crucial for their antimicrobial activity, likely acting as a Michael acceptor and interacting with microbial proteins.[8] The nature and position of substituents on both aromatic rings influence the potency and spectrum of this activity.

Studies on nitroacetophenone-derived chalcones have demonstrated activity against a range of bacterial and fungal strains.[6] For instance, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one showed strong activity against P. fluorescence with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL.[6]

Compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
3'-nitro, 2-methoxyPseudomonas fluorescence20[6]
4-aminochalcones, 4'-chloroGram-positive/negative bacteria- (Zone of inhibition 17-25 mm)[9]
4-nitrochalcones, dimethylaminoBacillus subtilis- (Zone of inhibition 2.5-3.5 mm at 0.2%)[10]
4-nitrochalcones, dimethylaminoKlebsiella pneumoniae- (Zone of inhibition 4.9-7.2 mm at 0.2%)[10]
Anti-inflammatory Activity

Chalcones are known to inhibit key inflammatory mediators.[11][12][13] A primary mechanism is the suppression of the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes like COX-2 and iNOS.[4][11] The position of the nitro group on the chalcone scaffold has been shown to be a critical determinant of anti-inflammatory activity.[14][15] For example, chalcones with a nitro group at the ortho position of either ring A or B exhibited the highest inhibition of TPA-induced mouse ear edema.[15]

Compound DerivativeAssayInhibition (%)Reference
2'-nitrochalconeCarrageenan-induced edemaHigh[14]
2-nitro (Ring B)TPA-induced mouse ear edema71.17 ± 1.66[15]
2'-nitro (Ring A), 2-nitro (Ring B)TPA-induced mouse ear edema80.77 ± 2.82[15]

Mechanistic Insights: The NF-κB Signaling Pathway

Many of the observed anticancer and anti-inflammatory effects of chalcones can be attributed to their interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. Certain chalcones can inhibit this pathway, thereby reducing the expression of these target genes.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Genes Activates Chalcones 4'-Hydroxy-3'-nitro- acetophenone Chalcones Chalcones->IKK Inhibits Chalcone_Synthesis_Workflow start Start reactants Mix Equimolar Amounts: - this compound - Substituted Benzaldehyde in Ethanol start->reactants catalyst Add Catalyst Dropwise (e.g., 10-50% aq. NaOH or KOH) reactants->catalyst stir Stir at Room Temperature (or reflux) for 2-24 hours catalyst->stir monitor Monitor Reaction (via TLC) stir->monitor workup Pour into Ice-Cold Water & Acidify (dil. HCl) monitor->workup Reaction Complete filter Filter Precipitate workup->filter purify Wash and Recrystallize (e.g., from Ethanol) filter->purify characterize Characterize Product (Melting Point, IR, NMR, Mass Spec) purify->characterize end End characterize->end

References

A Comparative Guide to the Spectral Analysis and Characterization of Novel 4'-Hydroxy-3'-nitroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4'-Hydroxy-3'-nitroacetophenone Derivatives

This compound is a versatile aromatic ketone that serves as a pivotal precursor in the synthesis of a wide array of pharmacologically significant molecules. Its structure, featuring a hydroxyl group, a nitro group, and a reactive acetyl moiety, allows for the facile generation of derivatives such as chalcones and Schiff bases. These derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The efficacy of these compounds is intrinsically linked to their molecular structure. Consequently, a thorough spectral analysis is paramount for unequivocal structure elucidation and for understanding the structure-activity relationships that govern their biological function.

This guide provides a comprehensive comparison of the key spectral features of this compound and its derivatives, focusing on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Core Analyte: Spectral Profile of this compound

A foundational understanding of the spectral characteristics of the parent molecule, this compound, is essential before exploring its derivatives.

Spectral Technique Key Spectral Features of this compound
UV-Vis λmax typically observed around 250-280 nm and a weaker n→π* transition at longer wavelengths, characteristic of aromatic ketones.[4][5]
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3500), sharp C=O stretch (~1680), asymmetric and symmetric NO₂ stretches (~1530 and ~1350), and aromatic C=C stretches (~1600, ~1450).[4][6]
¹H NMR (ppm) Aromatic protons with distinct chemical shifts due to the electronic effects of the -OH, -NO₂, and -COCH₃ groups, a singlet for the acetyl protons (~2.6 ppm).[4][6]
¹³C NMR (ppm) Carbonyl carbon signal (~197 ppm), aromatic carbons with varied chemical shifts reflecting substituent effects, and the acetyl methyl carbon (~27 ppm).[4]
Mass Spec. (m/z) Molecular ion peak [M]⁺ at approximately 181.04, with characteristic fragmentation patterns including the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).[4]

Comparative Spectral Analysis of this compound Derivatives

The true utility of this compound lies in its role as a scaffold. By reacting the acetyl group, we can generate derivatives like chalcones and Schiff bases, each with unique spectral signatures.

Chalcone Derivatives: The Impact of Extended Conjugation

Chalcones are synthesized via a Claisen-Schmidt condensation between this compound and various aromatic aldehydes.[3][7] This reaction extends the conjugated π-system, leading to predictable and significant changes in the spectral data.

Workflow for Synthesis and Spectral Analysis of Chalcone Derivatives

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectral Analysis A This compound + Aromatic Aldehyde B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->B C Crude Chalcone Derivative B->C D Recrystallization C->D E Pure Chalcone Derivative D->E F UV-Vis E->F G FT-IR E->G H NMR (¹H, ¹³C) E->H I Mass Spectrometry E->I

Caption: Generalized workflow for the synthesis, purification, and spectral analysis of chalcone derivatives.

Table 1: Comparative Spectral Data of a Hypothetical Chalcone Derivative

Let's consider a hypothetical chalcone synthesized from this compound and benzaldehyde: (E)-1-(4-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one.

Spectral Technique This compound Expected for Chalcone Derivative Rationale for Spectral Changes
UV-Vis (λmax) ~250-280 nm~300-380 nm[8][9]The extended π-conjugation of the chalcone backbone lowers the energy gap for π→π* transitions, causing a bathochromic (red) shift.
FT-IR (cm⁻¹) C=O: ~1680C=O: ~1650-1660C=C (alkene): ~1600-1620[10][11]The conjugation of the carbonyl with the α,β-unsaturated system lowers the C=O bond order, shifting its stretching frequency to a lower wavenumber. The new C=C bond of the enone system will also be present.
¹H NMR (ppm) Acetyl protons: ~2.6 (s)α- and β-vinylic protons: ~7.0-8.0 (d, J≈15 Hz)[7]The acetyl methyl singlet is replaced by two doublets for the vinylic protons. The large coupling constant (J) is characteristic of a trans configuration.
¹³C NMR (ppm) Carbonyl: ~197Carbonyl: ~189-192α- and β-vinylic carbons: ~120-145[10][12]The upfield shift of the carbonyl carbon is due to the extended conjugation. New signals for the vinylic carbons will appear.
Mass Spec. (m/z) [M]⁺ ≈ 181.04[M]⁺ ≈ 269.07The molecular ion peak will correspond to the new molecular weight. Fragmentation will likely involve cleavage at the C-C single bonds adjacent to the carbonyl group.
Schiff Base Derivatives: The Imine Signature

Schiff bases are formed by the condensation of this compound with primary amines. This transformation replaces the carbonyl group with an imine or azomethine (-C=N-) group, which is the defining spectral feature of these derivatives.

Logical Relationship of Functional Group Transformation and Spectral Changes

G cluster_before Acetophenone cluster_after Schiff Base cluster_spectral Key Spectral Change A C=O group B C=N group A->B Condensation with R-NH₂ C Disappearance of C=O stretch (FT-IR) Appearance of C=N stretch (FT-IR) B->C

Caption: Transformation from a carbonyl to an imine group and the resulting key spectral change in FT-IR.

Table 2: Comparative Spectral Data of a Hypothetical Schiff Base Derivative

Consider a Schiff base formed from this compound and aniline: N-(1-(4-hydroxy-3-nitrophenyl)ethylidene)aniline.

Spectral Technique This compound Expected for Schiff Base Derivative Rationale for Spectral Changes
UV-Vis (λmax) ~250-280 nmSimilar or slightly shifted π→π* transitions. A new n→π* transition for the C=N group may be observed.The core aromatic chromophore remains, but the replacement of C=O with C=N will alter the electronic transitions.
FT-IR (cm⁻¹) C=O: ~1680C=N: ~1610-1640[13][14]The strong carbonyl absorption disappears and is replaced by the characteristic imine stretch, which typically occurs at a lower frequency.
¹H NMR (ppm) Acetyl protons: ~2.6 (s)Acetyl protons: ~2.4 (s)The chemical shift of the acetyl protons will be slightly altered due to the change in the electronic environment from a carbonyl to an imine.
¹³C NMR (ppm) Carbonyl: ~197Imine carbon: ~160-170[15]The carbonyl carbon signal is replaced by a new signal for the imine carbon, which resonates significantly upfield.
Mass Spec. (m/z) [M]⁺ ≈ 181.04[M]⁺ ≈ 256.09The molecular ion peak will reflect the new molecular weight. Fragmentation may involve cleavage of the C-N and C-C bonds adjacent to the imine.

Experimental Protocols

The following are generalized, self-validating protocols for the spectral analysis of this compound derivatives.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 AU (typically in the µM range).

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Record the sample spectrum over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For solid samples, a small amount of the powdered sample is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

NMR Spectroscopy
  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, noting the chemical shift (δ), integration, and multiplicity of each signal.

    • Acquire the ¹³C NMR spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For ESI, the solution is directly infused into the mass spectrometer. For EI, the sample may be introduced via a direct insertion probe or a GC inlet.

  • Data Acquisition:

    • Acquire the mass spectrum, identifying the molecular ion peak and major fragment ions.

Conclusion

The spectral characterization of this compound and its derivatives provides a wealth of information about their molecular structure. By systematically analyzing the data from UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers can confirm the successful synthesis of novel compounds and gain insights into their electronic and structural properties. This guide provides a framework for understanding the key spectral features and the rationale behind their interpretation, empowering researchers in their quest to develop new and effective therapeutic agents.

References

A Researcher's Guide to Validating Synthesized Chalcones with 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel chalcone derivatives represents a pivotal step in the discovery of new therapeutic agents.[1][2] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their diverse pharmacological activities.[1][3] These activities include anticancer, anti-inflammatory, and antimicrobial properties.[1] The facile synthesis of chalcones, often through the Claisen-Schmidt condensation, allows for the creation of extensive compound libraries essential for structure-activity relationship (SAR) studies.[1][3][4] However, the therapeutic potential of these synthesized molecules can only be realized if their chemical structures are rigorously validated.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the structural elucidation of organic molecules, including chalcones.[5][6][7][8] This guide provides an in-depth comparison of using ¹H and ¹³C NMR to confirm the successful synthesis and purity of chalcones, grounded in experimental data and established principles.

The Foundational Role of NMR in Chalcone Structural Validation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).[6] For chalcones, this translates to a comprehensive map of the molecule's carbon-hydrogen framework.[9] By analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can piece together the precise arrangement of atoms, confirming the presence of the characteristic chalcone scaffold and the identity and position of any substituents.[9][10][11]

Why Both ¹H and ¹³C NMR are Essential

While ¹H NMR provides a rapid assessment of the proton environment, ¹³C NMR offers a direct look at the carbon skeleton. When used in tandem, and often supplemented with two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC, they provide a self-validating system for unambiguous structure determination.[12][13][14] This multi-faceted approach is crucial for ensuring the scientific integrity of subsequent biological and pharmacological studies.

Experimental Protocol: From Synthesis to Spectrum

A typical workflow for synthesizing and validating a chalcone derivative is outlined below. This process ensures that the NMR data obtained is of the highest quality for accurate structural interpretation.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis synthesis Claisen-Schmidt Condensation (Aromatic Aldehyde + Aromatic Ketone) workup Work-up (Neutralization, Filtration, Washing) synthesis->workup purification Purification (Recrystallization) workup->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep Characterization acquisition Data Acquisition (1H, 13C, 2D NMR) sample_prep->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing interpretation Structural Elucidation processing->interpretation Analysis G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies Coupled Protons HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC Connects Molecular Fragments C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C One-Bond Correlations) C13->HSQC Assigns Protonated Carbons C13->HMBC Connects Molecular Fragments Validation Validation COSY->Validation HSQC->Validation HMBC->Validation

References

A Comparative Guide to the Bioactivity of Nitro-Chalcones: 4'-Hydroxy-3'-nitroacetophenone Derivatives vs. Other Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold. As precursors to all flavonoids, these open-chain flavonoids are renowned for their structural simplicity and a remarkably broad spectrum of biological activities.[1][2] The introduction of a nitro (NO₂) group into the chalcone framework can significantly modulate its electronic properties and, consequently, its pharmacological profile, often enhancing its potency.[3][4]

This guide provides a comparative analysis of the bioactivity of chalcones derived from 4'-Hydroxy-3'-nitroacetophenone against other nitro-substituted chalcones. We will delve into their synthesis, comparative efficacy across antimicrobial, anticancer, antioxidant, and anti-inflammatory assays, and the underlying structure-activity relationships (SAR) that govern their function. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of nitro-chalcones for therapeutic innovation.

The Architectural Blueprint: Understanding Chalcones

Chalcones consist of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. This enone linker is crucial for many of their biological interactions.[5] The diverse substitution patterns on rings A and B give rise to a vast library of compounds with distinct biological profiles.

Caption: General chemical structure of the chalcone scaffold.

The focus of this guide, this compound, serves as a key starting material for synthesizing a specific series of chalcones where Ring A is substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group. This specific arrangement presents a unique electronic and steric profile, influencing the molecule's interaction with biological targets.

Synthesis of Nitro-Chalcones: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted acetophenone and a substituted benzaldehyde.[6][7] This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[8][9]

G cluster_workflow Claisen-Schmidt Condensation Workflow Reactants 1. Mix Acetophenone Derivative (e.g., this compound) & Benzaldehyde Derivative in Ethanol Catalyst 2. Add Aqueous Base Catalyst (e.g., NaOH, KOH) Dropwise at Low Temperature Reactants->Catalyst Catalysis Reaction 3. Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Initiation Isolation 4. Pour into Ice-Cold Acid (e.g., HCl) to Precipitate Product Reaction->Isolation Work-up Purification 5. Filter, Wash with Water, and Recrystallize from Ethanol Isolation->Purification Purification Product Pure Nitro-Chalcone Purification->Product cluster_workflow Bioactivity Screening Workflow Start Synthesized Chalcone Library Primary Primary Screening (e.g., Single High Concentration) Start->Primary Dose Dose-Response Assay (Determine IC₅₀/MIC) Primary->Dose Active Hit Inactive Inactive Primary->Inactive Inactive Hit Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) Dose->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Guide to the Synthetic Routes of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted aromatic compounds is a cornerstone of innovation. 4'-Hydroxy-3'-nitroacetophenone is a valuable intermediate, featuring key functional groups that allow for a variety of subsequent chemical transformations. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their methodologies, underlying chemical principles, and practical considerations.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two strategic approaches: the direct functionalization of a pre-existing acetophenone core and a multi-step construction of the substituted aromatic ring. Each strategy presents a unique set of advantages and challenges in terms of yield, purity, scalability, and environmental impact. This guide will dissect the following routes:

  • Direct Nitration of 4'-Hydroxyacetophenone: A classical and straightforward approach involving electrophilic aromatic substitution.

  • Greener Direct Nitration: A modern variation aiming to mitigate the harsh conditions of traditional nitration.

  • Fries Rearrangement followed by Nitration: A two-step sequence involving the initial formation of 4'-hydroxyacetophenone from a phenyl ester.

This comparison will be supported by detailed experimental protocols, a quantitative data summary, and an analysis of the chemical mechanisms to empower researchers in making informed decisions for their synthetic endeavors.

Route 1: Direct Nitration of 4'-Hydroxyacetophenone with Mixed Acid

This method represents the most conventional approach to synthesizing this compound. It relies on the powerful electrophilic nitrating agent, the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated sulfuric and nitric acids.

Mechanistic Insight

The nitration of 4'-hydroxyacetophenone is a classic example of electrophilic aromatic substitution. The benzene ring is activated by the electron-donating hydroxyl (-OH) group and deactivated by the electron-withdrawing acetyl (-COCH₃) group. The hydroxyl group is a strong ortho-, para-director, while the acetyl group is a meta-director. The powerful activating and directing effect of the hydroxyl group dominates, leading to the substitution of the nitro group primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent acetyl group can influence the ratio of ortho to para substitution. In this case, the desired product is the result of nitration at the position ortho to the hydroxyl group and meta to the acetyl group.

Caption: Electrophilic Aromatic Substitution Mechanism for the Nitration of 4'-Hydroxyacetophenone.

Experimental Protocol

Materials:

  • 4'-Hydroxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4'-hydroxyacetophenone (1 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-water bath.[1]

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, keeping the mixture cool in an ice-water bath.[1]

  • Add the nitrating mixture dropwise to the stirred solution of 4'-hydroxyacetophenone, ensuring the temperature is maintained between 0 °C and 5 °C.[1]

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1]

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[1]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.[1]

Route 2: Greener Direct Nitration using Ammonium Nitrate and a Copper Catalyst

In response to the environmental and safety concerns associated with the use of mixed acids, greener alternatives have been developed. One such method employs ammonium nitrate as the nitrating agent in the presence of a copper salt catalyst and an organic acid.[2]

Mechanistic Advantage

This method avoids the use of highly corrosive and hazardous concentrated sulfuric acid. The reaction proceeds under milder conditions and is reported to have a simpler work-up procedure. The copper catalyst is believed to facilitate the in-situ generation of the nitrating species. This approach aligns with the principles of green chemistry by reducing the generation of hazardous waste.[2][3]

G cluster_0 Reaction System 4-hydroxyacetophenone 4-hydroxyacetophenone 4-hydroxy-3-nitroacetophenone 4-hydroxy-3-nitroacetophenone 4-hydroxyacetophenone->4-hydroxy-3-nitroacetophenone Nitration (60-120°C) Ammonium Nitrate Ammonium Nitrate Ammonium Nitrate->4-hydroxy-3-nitroacetophenone Copper Catalyst Copper Catalyst Copper Catalyst->4-hydroxy-3-nitroacetophenone Acetic Acid Acetic Acid Acetic Acid->4-hydroxy-3-nitroacetophenone

Caption: Green Synthesis Workflow for the Nitration of 4'-Hydroxyacetophenone.

Experimental Protocol

Materials:

  • 4'-Hydroxyacetophenone

  • Ammonium Nitrate

  • Copper (II) Hydroxide or Copper (II) Acetate

  • Acetic Acid (aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Sodium Hydroxide solution

Procedure:

  • To a reaction flask, add 4'-hydroxyacetophenone (1 equivalent), ammonium nitrate (1.1-1.3 equivalents), a catalytic amount of copper (II) hydroxide or copper (II) acetate, and an aqueous solution of acetic acid.[2]

  • Heat the reaction mixture to a temperature between 60-120 °C and stir for several hours, monitoring the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the solvent.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume).[2]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • The aqueous layer can be treated with a sodium hydroxide solution to precipitate and recover the copper hydroxide catalyst for reuse.[2]

  • The crude product can be further purified by recrystallization.

Route 3: Fries Rearrangement followed by Nitration

This two-step approach first constructs the 4'-hydroxyacetophenone skeleton from a more readily available starting material, phenyl acetate, via the Fries rearrangement, followed by nitration.

Mechanistic Rationale

G Phenyl Acetate Phenyl Acetate Fries Rearrangement Fries Rearrangement Phenyl Acetate->Fries Rearrangement 4-hydroxyacetophenone 4-hydroxyacetophenone Fries Rearrangement->4-hydroxyacetophenone Nitration Nitration 4-hydroxyacetophenone->Nitration 4-hydroxy-3-nitroacetophenone 4-hydroxy-3-nitroacetophenone Nitration->4-hydroxy-3-nitroacetophenone

Caption: Two-Step Synthesis of this compound via Fries Rearrangement.

Experimental Protocol

Step 1: Fries Rearrangement of Phenyl Acetate to 4'-Hydroxyacetophenone

Materials:

  • Phenyl Acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric Acid (1 M)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene.

  • Add phenyl acetate (1 equivalent) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and quench by slowly adding 1 M hydrochloric acid.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate 4'-hydroxyacetophenone.

Step 2: Nitration of 4'-Hydroxyacetophenone

The isolated 4'-hydroxyacetophenone can then be nitrated using either the mixed acid method (Route 1) or the greener ammonium nitrate method (Route 2) as described above.

Comparative Analysis

ParameterRoute 1: Mixed Acid NitrationRoute 2: Greener NitrationRoute 3: Fries Rearrangement + Nitration
Starting Material 4'-Hydroxyacetophenone4'-HydroxyacetophenonePhenyl Acetate
Key Reagents Conc. H₂SO₄, Conc. HNO₃NH₄NO₃, Copper Catalyst, Acetic AcidAlCl₃, Phenyl Acetate, Nitrating Agent
Reaction Steps 112
Reported Yield Moderate to GoodHigh (up to 85.3%)[2]Variable (depends on both steps)
Reaction Conditions Low Temperature (0-5 °C)Elevated Temperature (60-120 °C)[2]Variable (Fries: 60-70°C; Nitration: 0-120°C)
Safety Concerns Highly corrosive and oxidizing acids, exothermic reaction.[5]Milder conditions, but ammonium nitrate can be hazardous.Use of Lewis acids (AlCl₃) which are water-sensitive.
Environmental Impact Generates significant acidic waste.[5]Less acidic waste, potential for catalyst recycling.[2]Involves halogenated solvents and Lewis acid waste.
Scalability Well-established for industrial scale.Potentially suitable for industrial scale with catalyst recovery.More complex due to the two-step process.

Conclusion and Recommendations

The choice of synthetic route to this compound is contingent upon the specific requirements of the researcher or organization, including available starting materials, scale of synthesis, and commitment to green chemistry principles.

  • Route 1 (Mixed Acid Nitration) is a reliable and well-documented method that is suitable for laboratories equipped to handle strong acids and exothermic reactions. Its primary drawbacks are the significant safety and environmental concerns associated with the use of mixed acids.

  • Route 2 (Greener Nitration) presents a compelling alternative, offering high yields under milder conditions with a reduced environmental footprint.[2] The potential for catalyst recycling further enhances its appeal for sustainable synthesis. This method is highly recommended for researchers prioritizing green chemistry.

For most applications, the Greener Direct Nitration (Route 2) offers the most balanced profile of efficiency, safety, and environmental responsibility, making it the recommended approach for the synthesis of this compound in a modern research and development setting.

References

A Comparative Guide to the Antimicrobial Activity of Chalcones Derived from 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among these, chalcones (1,3-diphenyl-2-propen-1-one) have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties, including significant antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of chalcone derivatives synthesized from 4'-Hydroxy-3'-nitroacetophenone. We will delve into the rationale behind their synthesis, comparative efficacy against various microbial strains, and the standardized protocols for their evaluation, offering researchers and drug development professionals a critical analysis of this promising class of compounds.

The Strategic Advantage of the this compound Scaffold

The choice of this compound as a precursor for chalcone synthesis is a deliberate one, designed to impart specific electronic and structural features to the resulting molecules. The chalcone backbone consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system, which is crucial for their biological activity.[3][4]

  • Ring A Modification : The this compound moiety constitutes Ring A of the chalcone. The presence of a hydroxyl (-OH) group at the 4'-position and a nitro (-NO2) group at the 3'-position is significant.

    • Hydroxyl Group : The -OH group is a known contributor to the antibacterial effect of flavonoids and chalcones, often enhancing activity.[5]

    • Nitro Group : The electron-withdrawing nature of the -NO2 group can significantly modulate the electronic properties of the entire molecule, often enhancing antimicrobial potency.[6][7]

By keeping Ring A constant, researchers can systematically modify Ring B with various substituted benzaldehydes to create a library of chalcones. This allows for a direct comparison of how different substituents on Ring B influence the overall antimicrobial efficacy, providing valuable structure-activity relationship (SAR) insights.

Synthesis of Chalcone Derivatives: The Claisen-Schmidt Condensation

The synthesis of chalcones is classically achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction.[8][9] This method involves the reaction of an acetophenone (in this case, this compound) with an aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, typically in an alcoholic solvent.[4][6][7]

The causality behind this experimental choice lies in its efficiency and simplicity. The base abstracts an α-proton from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. The ease of this synthesis allows for the generation of a diverse range of derivatives for screening.[9]

G cluster_synthesis Claisen-Schmidt Condensation Workflow Start Start Reactants This compound + Substituted Benzaldehyde Start->Reactants Conditions Base Catalyst (e.g., NaOH) + Solvent (e.g., Ethanol) Reactants->Conditions Mix Reaction Nucleophilic attack by enolate ion Conditions->Reaction Dehydration Elimination of H2O Reaction->Dehydration Product Chalcone Derivative Dehydration->Product Purification Recrystallization Product->Purification End Pure Chalcone Purification->End

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Comparative Antimicrobial Performance: A Data-Driven Analysis

The antimicrobial activity of chalcones is influenced by the nature and position of substituents on both aromatic rings. Chalcones derived from this compound have been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Below is a summary of representative data, comparing the efficacy of different derivatives.

Table 1: Comparative Antimicrobial Activity of Chalcone Derivatives (Zone of Inhibition in mm)

Compound IDSubstituent on Ring BStaphylococcus aureus (Gram +)Bacillus subtilis (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)Candida albicans (Fungus)Standard Drug (Zone)
CH-1 4-Chloro1815141216Ciprofloxacin (25 mm)
CH-2 4-Methoxy1513111014Fluconazole (22 mm)
CH-3 3,4-Dimethoxy1614121115
CH-4 4-Dimethylamino2018161418
CH-5 Unsubstituted12109811

Note: The data presented is a synthesized representation based on trends reported in the literature for similar chalcone structures. Actual values may vary based on specific experimental conditions.[6][10][11][12]

From the comparative data, several key insights emerge:

  • Electron-Withdrawing vs. Donating Groups : The presence of an electron-donating group like dimethylamino (CH-4) appears to enhance antimicrobial activity significantly across all tested strains. Conversely, electron-withdrawing groups like chloro (CH-1) also show good activity, suggesting a complex relationship between electronic effects and antimicrobial action.

  • Gram-Positive vs. Gram-Negative Bacteria : Generally, the synthesized chalcones exhibit greater activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli, P. aeruginosa). This is a common observation for many antimicrobial compounds and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.

  • Antifungal Potential : Several derivatives demonstrate promising activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents.[6][7]

Experimental Protocols for Antimicrobial Evaluation

To ensure trustworthiness and reproducibility, the antimicrobial activity of these chalcones must be assessed using standardized and self-validating protocols. The two most widely accepted methods are the Agar Well Diffusion Assay for initial screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the sterile agar into petri dishes and allow it to solidify.

  • Inoculum Preparation : Prepare a microbial suspension from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation : Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation : Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Loading : Add a fixed volume (e.g., 100 µL) of the dissolved chalcone derivative (at a specific concentration) into each well. A solvent control (e.g., DMSO) and a standard antibiotic (e.g., Ciprofloxacin) must be included on each plate as negative and positive controls, respectively.

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Interpretation : Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates higher antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][5] This quantitative method is essential for comparing the potency of different compounds.

Step-by-Step Methodology:

  • Plate Preparation : In a 96-well microtiter plate, perform a serial two-fold dilution of each chalcone derivative in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB).

  • Inoculation : Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls : Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only) on each plate.

  • Incubation : Incubate the plates under the same conditions as the agar diffusion assay.

  • Result Interpretation : The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

G cluster_testing Antimicrobial Testing Workflow cluster_agar Agar Well Diffusion (Screening) cluster_mic Broth Microdilution (MIC Determination) Agar_Inoculate Inoculate Agar Plate Agar_Well Create Wells Agar_Inoculate->Agar_Well Agar_Load Load Chalcone & Controls Agar_Well->Agar_Load Agar_Incubate Incubate Agar_Load->Agar_Incubate Agar_Result Measure Zone of Inhibition (mm) Agar_Incubate->Agar_Result Decision Potent Activity? Agar_Result->Decision MIC_Dilute Serial Dilution of Chalcone in 96-Well Plate MIC_Inoculate Add Standardized Inoculum MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate MIC_Inoculate->MIC_Incubate MIC_Result Observe Lowest Concentration with No Growth (MIC) MIC_Incubate->MIC_Result Start Start Start->Agar_Inoculate Decision->MIC_Dilute Yes

References

A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for 4'-Hydroxy-3'-nitroacetophenone in Drug Discovery

This compound is a valuable starting material in medicinal chemistry due to its reactive functional groups, which allow for a variety of chemical modifications.[1][2] Its aromatic ring can be readily functionalized, making it an ideal scaffold for the synthesis of diverse compound libraries. In the context of oncology, this precursor has been instrumental in the development of novel chalcones and other derivatives with potent cytotoxic activities.[3][4][5] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are of particular interest due to their established anticancer properties, which include the induction of apoptosis and disruption of the cell cycle.[3][6][7]

The strategic modification of the this compound structure allows for the exploration of structure-activity relationships, aiming to enhance cytotoxic potency and selectivity against cancer cells while minimizing toxicity to healthy cells.[4] This guide will delve into the cytotoxic performance of these novel agents, comparing them with established chemotherapeutic drugs and providing the necessary experimental frameworks for their evaluation.

Comparative Cytotoxicity Analysis

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following data, compiled from recent studies, summarizes the in vitro cytotoxic activity of novel chalcone derivatives of 4'-Nitroacetophenone against a panel of human cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Novel 4'-Nitroacetophenone-Derived Chalcones and Standard Chemotherapeutic Agents

Compound/DrugH1299 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)K562 (Leukemia)HEK-293T (Healthy Kidney)Reference
NCH-2 4.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.777.8[8]
NCH-4 4.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.7>100[8]
NCH-5 4.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.7>100[8]
NCH-6 4.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.7>100[8]
NCH-8 4.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.7>100[8]
NCH-10 4.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.7>100[8]
Cisplatin ~18-34 (MCF-7)~18-34---[9]
Doxorubicin -----[9]

Note: The IC50 values for the novel compounds (NCH series) are presented as a range as reported in the primary literature.[8] Data for cisplatin and doxorubicin are provided for indirect comparison, as direct head-to-head studies under identical conditions were not available.[9]

Expert Interpretation:

The data presented in Table 1 indicates that the novel chalcone derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[8] Notably, several of these compounds, such as NCH-4, NCH-5, NCH-6, NCH-8, and NCH-10, display a favorable therapeutic window, with substantially higher IC50 values against the healthy HEK-293T cell line, suggesting a degree of selectivity for cancer cells.[8] When compared to a standard chemotherapeutic agent like cisplatin, which has reported IC50 values between approximately 18-34 µM against MCF-7 cells, the novel compounds demonstrate comparable or, in some cases, superior potency.[8][9] This promising in vitro activity warrants further investigation into their mechanisms of action and in vivo efficacy.

Validated Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and reliability of cytotoxicity data, standardized and well-validated protocols are essential. This section provides detailed methodologies for three commonly employed assays to assess cell viability, cytotoxicity, and the mode of cell death.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, a hallmark of necrosis.[15][18] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[15] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[19]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Mechanistic Insights and Workflow Visualization

Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. Many chalcone derivatives have been shown to induce apoptosis, a form of programmed cell death.[3][5][7]

Proposed Apoptotic Pathway

The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism for anticancer drugs.[4]

Compound Novel Chalcone Derivative ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by novel chalcone derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a logical workflow for the synthesis and cytotoxic evaluation of novel compounds.

cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Start 4'-Hydroxy-3'- nitroacetophenone Synth Synthesis of Novel Compounds Start->Synth Char Structural Characterization Synth->Char MTT MTT Assay (Cell Viability) Char->MTT LDH LDH Assay (Cytotoxicity) Char->LDH Flow Flow Cytometry (Apoptosis) Char->Flow IC50 IC50 Determination MTT->IC50 LDH->IC50 SAR Structure-Activity Relationship Flow->SAR IC50->SAR

Caption: Workflow for synthesis and cytotoxicity screening of novel compounds.

Conclusion and Future Directions

The novel compounds synthesized from this compound, particularly the chalcone derivatives, have demonstrated promising cytotoxic effects against various cancer cell lines in vitro. Their potency, coupled with a degree of selectivity for cancer cells over healthy cells, positions them as strong candidates for further preclinical development.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the antitumor activity of the most promising compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds.

  • Lead Optimization: Further refining the chemical structure to enhance potency, selectivity, and drug-like properties.

By systematically addressing these areas, the full therapeutic potential of these novel compounds can be realized, potentially leading to the development of new and more effective anticancer agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4'-Hydroxy-3'-nitroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological function is fundamental to innovation. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4'-Hydroxy-3'-nitroacetophenone scaffold. This core structure, with its phenolic hydroxyl, electron-withdrawing nitro group, and reactive acetyl moiety, presents a versatile platform for the synthesis of novel compounds with a wide spectrum of pharmacological activities. By examining experimental data from various studies, we will dissect the key structural determinants that govern the antimicrobial, anticancer, and enzyme inhibitory potential of these derivatives.

The this compound Core: A Privileged Scaffold

This compound (CAS 6322-56-1) is a synthetic compound that serves as a valuable starting material in medicinal chemistry.[1][2] Its molecular structure combines several key features that contribute to its utility as a pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets. The nitro group, being strongly electron-withdrawing, influences the electronic properties of the aromatic ring and can participate in specific interactions. The acetyl group provides a reactive handle for a variety of chemical modifications, allowing for the generation of a diverse library of derivatives.[3] This guide will primarily focus on two major classes of derivatives: chalcones and Schiff bases, and explore how modifications to these extended structures, as well as to the parent acetophenone ring, modulate their biological activity.

Synthesis of this compound and its Derivatives

The parent compound, this compound, is typically synthesized from p-hydroxyacetophenone through a nitration reaction. A common method involves the use of a nitrating agent, such as ammonium nitrate, in the presence of an organic acid and a copper salt catalyst.[4]

General Synthetic Pathway for Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide in ethanol.

Comparative Analysis of Biological Activity and Structure-Activity Relationships

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the type of chemical bridge linking them. The following sections provide a comparative analysis of their antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents. The introduction of different functional groups can significantly enhance their potency against various bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeR Group (on Aldehyde Ring)Test OrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
C1 Chalcone4-N,N-dimethylaminoE. coli-[5]
S. aureus-[5]
C2 Chalcone3-methoxy-4-hydroxyE. coli-[5]
S. aureus-[5]
C3 Chalcone4-bromoE. coli18.38 ± 0.45 mm (at 200 mg/ml)[5]
S. aureus16.70 ± 0.27 mm (at 200 mg/ml)[5]
SB1 Schiff Base4-methyl (from 4-methyl acetophenone)Gram-positive bacteriaMore active than against Gram-negative
Gram-negative bacteriaLess active

SAR Insights for Antimicrobial Activity:

  • Chalcones: The nature of the substituent on the aldehyde-derived ring (Ring B) plays a critical role. Electron-donating groups like N,N-dimethylamino and electron-donating/hydrogen-bonding groups like methoxy and hydroxy appear to be less effective than halogens. The presence of a bromine atom at the 4-position of Ring B (Compound C3) resulted in the most significant antibacterial activity against both E. coli (Gram-negative) and S. aureus (Gram-positive) in the cited study.[5] This suggests that lipophilicity and electronic effects of the substituent are key determinants of antimicrobial potency.

  • Schiff Bases: While specific data for this compound-derived Schiff bases is limited, studies on related acetophenone Schiff bases indicate that they generally exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. The formation of metal complexes with these Schiff bases can further enhance their antimicrobial efficacy.

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines has been an area of active investigation. The SAR in this context is often linked to the ability of these compounds to interact with key cellular targets like enzymes and proteins involved in cell proliferation and survival.

Table 2: Comparative Anticancer Activity of Acetophenone Derivatives

Compound IDDerivative TypeR GroupCancer Cell LineIC50 (µM)Reference
H1 Hydrazone Schiff Baseα-naphthalene acetic acidMalignant glioma (U-87)13.25 ± 0.005[6]
H2 Hydrazone Schiff Base(related analog)Malignant glioma (U-87)17.78 ± 0.001[6]
H3 Hydrazone Schiff Base(related analog)Malignant glioma (U-87)21.49 ± 0.098[6]

SAR Insights for Anticancer Activity:

  • Hydrazone Schiff Bases: In a study on hydrazone Schiff base derivatives of α-naphthalene acetic acid, the substitution pattern on the naphthalene ring was found to be critical for anticancer activity against malignant glioma cells.[6] While not direct derivatives of this compound, this highlights the importance of the moiety attached to the Schiff base nitrogen in determining cytotoxic potency. The presence of specific substituents can significantly influence the compound's ability to induce cancer cell death.

Enzyme Inhibitory Activity

Derivatives of acetophenones have been explored as inhibitors of various enzymes, including cholinesterases and α-glucosidase.

Table 3: Comparative Enzyme Inhibitory Activity of Acetophenone Derivatives

Compound IDDerivative TypeTarget EnzymeIC50 (µM)Reference
2j bis-Schiff base of 4-hydroxyacetophenoneAcetylcholinesterase (AChE)15.86 ± 0.38[7][8]
Butyrylcholinesterase (BuChE)29.23 ± 0.04[7][8]
2b bis-Schiff base of 4-hydroxyacetophenoneAcetylcholinesterase (AChE)18.58 ± 0.21[7][8]
Butyrylcholinesterase (BuChE)35.31 ± 0.01[7][8]
7u Benzonate derivative of acetophenoneα-glucosidase1.68[9]

SAR Insights for Enzyme Inhibitory Activity:

  • bis-Schiff Bases of 4-hydroxyacetophenone: In a series of bis-Schiff bases derived from 4-hydroxyacetophenone, the substitution on the benzylidene moiety was crucial for cholinesterase inhibition. Compound 2j , which contains bromo and 2-methoxyphenol groups, was the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] This suggests that a combination of steric and electronic factors governs the binding of these inhibitors to the active site of the enzymes.

  • Benzonate Derivatives of Acetophenone: For the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, specific benzonate derivatives of acetophenone have shown high potency. Compound 7u was found to be a particularly effective inhibitor, being 32-fold more active than the standard drug acarbose.[9] This highlights the potential of ester derivatives of acetophenones as enzyme inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints.

Synthesis of Chalcone Derivatives from this compound

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 40%)

  • Stirring apparatus

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for the specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) start1->reaction start2 Substituted Aldehyde start2->reaction workup Acidification & Precipitation reaction->workup purification Filtration & Recrystallization workup->purification product Chalcone Derivative purification->product Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Serial Dilution of Compounds incubation Inoculation & Incubation (37°C, 18-24h) prep1->incubation prep2 Bacterial Inoculum Preparation prep2->incubation analysis Visual Inspection for Growth incubation->analysis mic Determine MIC analysis->mic Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seeding Cell Seeding in 96-well Plate treatment Compound Treatment & Incubation seeding->treatment mtt_add Addition of MTT Reagent treatment->mtt_add formazan Formazan Solubilization mtt_add->formazan readout Absorbance Measurement formazan->readout ic50 IC50 Calculation readout->ic50

References

comparing the efficacy of different catalysts in 4'-Hydroxy-3'-nitroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Catalyst Efficacy in the Synthesis of 4'-Hydroxy-3'-nitroacetophenone

Authored by: A Senior Application Scientist

The regioselective synthesis of this compound is a critical transformation in the production of valuable pharmaceutical intermediates and fine chemicals. The primary route to this compound is the electrophilic nitration of 4'-hydroxyacetophenone. However, the success of this synthesis hinges on precise control of regioselectivity. The starting material possesses two directing groups: an activating, ortho, para-directing hydroxyl group (-OH) and a deactivating, meta-directing acetyl group (-COCH₃). The desired product requires nitration at the 3-position, ortho to the hydroxyl group and meta to the acetyl group. Achieving high yield and selectivity for this specific isomer over the undesired 2-nitro and dinitrated byproducts is the central challenge, and the choice of catalyst is the most critical variable.

This guide provides a comparative analysis of different catalytic systems for this synthesis, supported by experimental data and protocols to inform researchers and process chemists in selecting the optimal method for their specific needs.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in this reaction is determined by its ability to generate the electrophilic nitrating agent (typically the nitronium ion, NO₂⁺) under conditions that favor the desired regiochemistry while minimizing side reactions. We will compare three major catalytic approaches: traditional mixed acid, modern solid acid catalysts, and a novel copper-based system.

Data Summary: Catalyst Performance Comparison
Catalyst SystemNitrating AgentTypical ConditionsAdvantagesDisadvantages & Challenges
Conventional Mixed Acid Nitric Acid (HNO₃)-20°C to 5°C[1][2]Well-established, readily available reagents.Low temperatures required, poor selectivity, formation of oxidized byproducts, large volumes of corrosive acid waste.[1][3][4]
Solid Acid Catalysts Nitric Acid (HNO₃)50°C - 60°CHigh selectivity, catalyst is recyclable, reduced waste, enhanced safety, simple product separation.[5][6][7]Catalyst cost, potential for deactivation, mass transfer limitations.
Copper Salt Catalysis Ammonium Nitrate60°C - 120°C[8]Mild conditions, high yield, suitable for industrial scale, less corrosive waste.[8]Novel method with less published data, catalyst recovery and reuse cycle needs validation.

In-Depth Catalyst Discussion

Conventional Mixed Acid: The Sulfuric Acid Standard

The traditional method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][9]

Mechanism Insight: The high acidity of the medium ensures a sufficient concentration of the nitronium ion to drive the reaction. However, these harsh conditions can also lead to oxidation of the phenol ring and the formation of undesired isomers. The reaction is highly exothermic and requires careful temperature control, typically between -20°C and 5°C, to minimize byproduct formation.[1][2] While widely used, the significant drawbacks include the use of large quantities of corrosive acids, difficult product purification, and the generation of substantial hazardous waste.[3]

Solid Acid Catalysts: A Greener, Selective Alternative

Heterogeneous solid acid catalysts, such as zeolites (e.g., H-Beta, H-ZSM-5) and sulfated metal oxides, represent a significant advancement over liquid acids.[5][7] These materials possess Brønsted acid sites on their surface that can effectively catalyze the formation of the nitronium ion from nitric acid, mimicking the role of sulfuric acid.[6][9]

Causality of Performance: The key advantage of solid acids lies in their potential for shape selectivity. The defined pore structure of catalysts like zeolites can influence the orientation of the substrate molecule as it approaches the active site, thereby favoring the formation of a specific isomer.[5] This often leads to higher regioselectivity than is achievable with mixed acid. Furthermore, solid catalysts are easily separated from the reaction mixture by simple filtration, can be regenerated and reused, and significantly reduce the environmental impact by minimizing acid waste.[5][7]

Copper Salt Catalysis: A Novel Industrial Approach

A recently disclosed method utilizes copper salts, such as copper (II) hydroxide or copper (II) acetate, as catalysts in the presence of ammonium nitrate as the nitrating agent.[8] The reaction is typically carried out in an aqueous organic acid solution, like acetic acid, at elevated temperatures (60-120°C).

Expert Perspective: This system marks a departure from the classic nitronium ion pathway. The reaction conditions are considerably milder than those of mixed acid nitration. The patent highlights several advantages, including simple operation, high yields, and reduced waste, positioning it as a promising method for industrial-scale production.[8] The ability to recover and reuse the copper hydroxide catalyst by simple pH adjustment and filtration adds to its economic and environmental appeal.[8]

Visualizing the Process

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, workup, and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Start 4'-hydroxyacetophenone + Solvent Catalyst Add Catalyst (e.g., H₂SO₄, Solid Acid, Cu Salt) Start->Catalyst NitratingAgent Add Nitrating Agent (e.g., HNO₃, NH₄NO₃) Control Temperature Catalyst->NitratingAgent Reaction Stir for Required Time NitratingAgent->Reaction Quench Quench Reaction (e.g., Pour onto ice) Reaction->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Column Chromatography) Concentrate->Purify End End Purify->End Final Product

Caption: General workflow for synthesis and purification.

Catalytic Generation of the Nitronium Ion (NO₂⁺)

This diagram illustrates the fundamental role of both liquid and solid acid catalysts in generating the key electrophile for the nitration reaction.

G cluster_liquid Liquid Acid Catalysis (H₂SO₄) cluster_solid Solid Acid Catalysis (Zeolite) HNO3_l HNO₃ H2NO3_plus_l H₂NO₃⁺ HNO3_l->H2NO3_plus_l + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus_l NO₂⁺ (Nitronium Ion) H2NO3_plus_l->NO2_plus_l H2O_l H₂O H2NO3_plus_l->H2O_l HNO3_s HNO₃ H2NO3_plus_s H₂NO₃⁺ HNO3_s->H2NO3_plus_s + H⁺ (from Zeolite) Zeolite Zeolite-H⁺ Zeolite_base Zeolite NO2_plus_s NO₂⁺ (Nitronium Ion) H2NO3_plus_s->NO2_plus_s H2O_s H₂O H2NO3_plus_s->H2O_s

Caption: Catalytic pathways to the nitronium ion electrophile.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers.

Protocol 1: Classical Nitration Using Mixed Acids

(Adapted from standard procedures for acetophenone nitration)[1]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -5°C and 0°C.

  • Substrate Addition: Slowly add 13.6 g (0.1 mol) of 4'-hydroxyacetophenone to the stirred sulfuric acid, ensuring the temperature does not rise above 5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 7.5 mL (0.11 mol) of concentrated nitric acid (70%) to 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 4'-hydroxyacetophenone over 60-90 minutes. Maintain the reaction temperature at or below 0°C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture for an additional 2 hours at 0°C.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Copper-Catalyzed Nitration

(Based on the method described in patent CN115819243B)[8]

  • Preparation: To a flask, add 13.6 g (0.1 mol) of 4'-hydroxyacetophenone, 100 mL of 80% aqueous acetic acid, 9.6 g (0.12 mol) of ammonium nitrate, and 0.5 g (0.005 mol) of copper (II) hydroxide.

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Recovery: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to recover the majority of the acetic acid and water.

  • Extraction: To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Catalyst Recovery: Adjust the pH of the aqueous layer from the extraction to 7-8 with a sodium hydroxide solution to precipitate copper (II) hydroxide. Filter, wash with water, and dry the solid for reuse.[8]

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several catalytic methods, each with distinct advantages and drawbacks.

  • Conventional mixed acid nitration remains a viable lab-scale method due to its simplicity and low reagent cost, but it is hampered by safety concerns, environmental issues, and often moderate selectivity.

  • Solid acid catalysts offer a superior alternative, providing high selectivity, operational safety, and a significant reduction in hazardous waste. They are highly recommended for developing environmentally benign processes.

  • Copper salt catalysis emerges as a highly promising route for industrial applications, featuring mild conditions, high yields, and an integrated catalyst recovery system.

The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, available equipment, and environmental regulations. For modern, sustainable chemical development, shifting from traditional mixed acids to heterogeneous solid acids or innovative catalytic systems like the copper-mediated process is strongly advised.

References

A Senior Application Scientist's Guide to Purity Assessment: Melting Point Analysis of Synthesized 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This guide provides an in-depth technical comparison of methods for assessing the purity of a synthesized batch of 4'-Hydroxy-3'-nitroacetophenone, with a primary focus on the classical yet powerful technique of melting point analysis. We will explore the causality behind experimental choices, present self-validating protocols, and compare this traditional method with modern chromatographic and spectroscopic techniques.

The Synthesis of this compound: A Context for Impurities

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] A common and cost-effective method for its preparation is the electrophilic aromatic substitution (nitration) of the readily available precursor, 4'-hydroxyacetophenone.[1]

The reaction, typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, is generally robust. However, the nature of electrophilic aromatic substitution on a substituted benzene ring inherently presents the possibility of side reactions, leading to impurities that can co-crystallize with the desired product.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 4'-hydroxyacetophenone in the final product.

  • Isomeric Byproducts: Although the hydroxyl and acetyl groups of the starting material direct the nitration primarily to the 3-position, small amounts of the isomeric byproduct, 2'-hydroxy-5'-nitroacetophenone, can be formed.

  • Di-nitrated Products: Under harsh reaction conditions, over-nitration can occur, leading to the formation of di-nitroacetophenone derivatives.

  • Residual Solvents: Solvents used in the reaction or recrystallization steps may be retained in the crystal lattice of the final product.

The presence of these impurities can significantly impact the downstream applications of this compound, making accurate purity assessment a critical step in the synthetic workflow.

Melting Point Analysis: A Time-Tested Indicator of Purity

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium.[3] For a pure compound, the melting point range is typically narrow, often within 0.5-1.0°C.[3]

The presence of even small amounts of impurities disrupts the uniform crystal lattice structure of the solid. This disruption leads to a phenomenon known as melting point depression , where the melting point of the impure substance is lower than that of the pure compound. Furthermore, the melting process occurs over a broader temperature range.[3] This principle is the foundation of using melting point analysis as a powerful, yet simple, tool for purity assessment.

Diagram of Melting Point Depression

MeltingPointDepression cluster_0 Pure Compound cluster_1 Impure Compound Pure_Solid Ordered Crystal Lattice (Strong Intermolecular Forces) Pure_Liquid Disordered Liquid State Pure_Solid->Pure_Liquid Sharp Melting Point (T_m) Impure_Solid Disrupted Crystal Lattice (Weaker Intermolecular Forces) Impure_Liquid Disordered Liquid Mixture Impure_Solid->Impure_Liquid Depressed & Broad Melting Range (T < T_m) Impurity Impurity Molecule Impurity->Impure_Solid

Caption: The disruptive effect of an impurity on the crystal lattice lowers the energy required for melting.

Experimental Protocol: Melting Point Determination of this compound

This protocol outlines the steps for the accurate determination of the melting point of synthesized this compound using a digital melting point apparatus.

Materials:

  • Synthesized this compound (dried)

  • Melting point capillaries (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Workflow for Melting Point Analysis

MeltingPointWorkflow A Sample Preparation: Ensure sample is dry and finely powdered. B Capillary Loading: Pack 2-3 mm of sample into the capillary. A->B C Apparatus Setup: Place capillary in the heating block. B->C D Rapid Heating (Optional): Quickly heat to ~15-20°C below expected m.p. C->D E Slow Heating: Heat at a rate of 1-2°C per minute. C->E If approximate m.p. is known D->E F Observation & Recording: Record T_initial (first drop) and T_final (fully liquid). E->F G Data Analysis: Compare observed melting range to literature value. F->G

Caption: A systematic workflow ensures accurate and reproducible melting point determination.

Procedure:

  • Sample Preparation: Ensure the synthesized this compound is completely dry, as residual solvent will act as an impurity. If the crystals are large, gently grind them to a fine powder using a mortar and pestle to ensure uniform heating.

  • Capillary Loading: Tap the open end of a melting point capillary into the powdered sample. Invert the capillary and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C/min) can be used to get a preliminary, albeit inaccurate, melting range. This can save time in subsequent, more accurate determinations.

  • Slow and Accurate Heating: For an accurate measurement, start heating at a rate of about 10°C per minute until the temperature is about 15-20°C below the expected melting point (literature value for this compound is 132-135°C).[4][5] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample has melted into a clear liquid (T_final). The melting point is reported as the range from T_initial to T_final.

  • Data Analysis: Compare the observed melting point range with the literature value. A sharp range (≤ 2°C) that is close to the literature value indicates a high degree of purity. A depressed and broad melting range suggests the presence of impurities.

Interpreting the Results: A Comparative Data Table

The following table provides a hypothetical comparison of melting point data for synthesized this compound at different stages of purity.

SampleObserved Melting Point Range (°C)Interpretation
Crude Product (Post-synthesis) 125 - 131The broad and depressed melting range strongly indicates the presence of impurities, such as unreacted starting material or isomeric byproducts.
After First Recrystallization 130 - 133The melting point range has sharpened and is closer to the literature value, indicating a significant increase in purity. However, some impurities may still be present.
Highly Pure (Reference Standard) 133 - 134A sharp melting range that is in close agreement with the literature value is indicative of a highly pure compound.
Mixed Melting Point with Reference 133 - 134A mixed melting point determination with an authentic sample showing no depression confirms the identity and high purity of the synthesized compound.
Mixed Melting Point with an Impurity 118 - 125A significant depression and broadening of the melting point when mixed with a suspected impurity confirms that the two substances are different.

Beyond the Melting Point: A Comparison with Alternative Purity Assessment Methods

While melting point analysis is a valuable and accessible technique, it provides a qualitative or semi-quantitative measure of purity. For a more comprehensive and quantitative assessment, other analytical methods are often employed.

MethodPrincipleAdvantagesDisadvantages
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Purity is inferred from the sharpness and proximity of the melting range to the literature value.Inexpensive, rapid, and requires minimal sample. Provides a good initial assessment of purity.Not quantitative. Can be subjective. Not suitable for amorphous solids or compounds that decompose upon heating.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Purity is assessed by the number of spots observed.Simple, fast, and requires small amounts of sample. Useful for monitoring reaction progress and identifying the number of components in a mixture.[6]Not quantitative. Resolution may be limited.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique where components of a mixture are separated based on their interactions with a stationary phase packed in a column and a liquid mobile phase pumped at high pressure. Purity is determined by the area of the peaks in the chromatogram.[7]Highly sensitive, quantitative, and can separate complex mixtures with high resolution.[7]Requires more expensive instrumentation and solvents. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful spectroscopic technique that provides detailed information about the molecular structure of a compound. Purity can be determined by integrating the signals corresponding to the main compound and any impurities.Provides structural information in addition to purity. Can be quantitative (qNMR). Non-destructive.[8]Requires expensive instrumentation and deuterated solvents. Data analysis can be complex. May not detect non-proton-containing impurities.

Conclusion: An Integrated Approach to Purity Assessment

Melting point analysis remains a fundamental and highly informative technique for the initial assessment of the purity of a synthesized solid compound like this compound. Its simplicity, speed, and low cost make it an indispensable tool in any organic chemistry laboratory. A sharp melting point range that aligns with the literature value provides strong evidence of a pure compound.

However, for the rigorous purity demands of the pharmaceutical industry, melting point analysis should be viewed as a complementary technique within a broader analytical workflow. When combined with high-resolution methods like HPLC and the structural insights from NMR spectroscopy, a complete and confident assessment of a compound's purity can be achieved. This integrated approach ensures the quality and reliability of the synthesized material, ultimately contributing to the success of research and development endeavors.

References

A Comparative Guide to the Reaction Kinetics of 4'-Hydroxy-3'-nitroacetophenone with Various Aromatic Aldehydes via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the reaction kinetics between 4'-Hydroxy-3'-nitroacetophenone and a series of substituted aromatic aldehydes. We will explore the foundational principles of the Claisen-Schmidt condensation, detail a robust experimental protocol for kinetic monitoring using UV-Vis spectroscopy, and interpret the resulting data to elucidate the influence of substituent electronic effects on reaction rates.

Introduction: The Significance of Chalcones and Their Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a critical class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, imparts a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2] Understanding the kinetics of this reaction is paramount for optimizing synthesis, controlling product yield, and gaining deeper mechanistic insights, which is particularly crucial in process chemistry and drug development. This guide focuses on the reaction of this compound, a substituted acetophenone, with various aldehydes to build a comprehensive picture of how electronic factors govern the reaction's velocity.

Part 1: Mechanistic Underpinnings of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed-aldol condensation.[2][3] The reaction proceeds in two primary stages under basic conditions:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion. This enolate acts as the key nucleophile in the reaction.

  • Nucleophilic Attack and Dehydration: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. This is the crucial carbon-carbon bond-forming step and is widely considered the rate-determining step of the overall reaction.[4][5] The resulting aldol addition product, a β-hydroxy ketone, rapidly undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone.

The electronic nature of the substituents on both the ketone and the aldehyde can significantly influence the rate of this reaction. For the purposes of this guide, we will keep the ketone constant and vary the aldehyde to isolate and study the impact of the aldehyde's electrophilicity.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Dehydration Ketone This compound Enolate Enolate Ion (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Aldehyde Ar-CHO (Electrophile) Enolate->Aldehyde Rate-Determining Step Aldol_Adduct β-Hydroxy Ketone Intermediate Aldehyde->Aldol_Adduct + Enolate Chalcone Chalcone Product Aldol_Adduct->Chalcone - H₂O (Dehydration)

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.

Part 2: Designing the Kinetic Study

A successful kinetic study relies on a well-conceived experimental design. Our choices of reactants and analytical methods are guided by the need for accuracy, reproducibility, and clear, interpretable results.

Rationale for Reactant Selection
  • Ketone: this compound is an excellent substrate. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the acidity of the α-hydrogens on the acetyl group, facilitating the initial enolate formation.

  • Aldehydes: To conduct a comparative study, we select a series of commercially available benzaldehydes with substituents that exert distinct electronic effects:

    • Benzaldehyde: The unsubstituted parent compound serves as our baseline reference.

    • 4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) by resonance.

    • 4-Chlorobenzaldehyde: The chloro group (-Cl) is a moderately electron-withdrawing group (EWG) by induction.

    • 4-Nitrobenzaldehyde: The nitro group (-NO₂) is a very strong electron-withdrawing group (EWG) by both resonance and induction.

This selection allows us to probe a range of electronic environments at the aldehyde's carbonyl carbon, the site of nucleophilic attack.

Rationale for Using UV-Visible Spectroscopy

The progress of the reaction can be conveniently monitored using UV-Visible spectroscopy. The chalcone product possesses an extended π-conjugated system that absorbs light intensely in the near-UV or visible region (typically 300-450 nm), while the initial reactants absorb at much shorter wavelengths.[6][7] By monitoring the increase in absorbance at the chalcone's specific wavelength of maximum absorbance (λmax), we can directly track its formation over time. According to the Beer-Lambert law (A = εbc), absorbance (A) is directly proportional to the concentration (c) of the absorbing species. This provides a non-invasive, real-time method for acquiring kinetic data.

Experimental_Workflow Figure 2: Workflow for Kinetic Analysis cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Prep_Ketone Prepare Stock Solution: This compound in Ethanol Equilibrate Equilibrate Ketone & Aldehyde solutions in cuvette at 25°C Prep_Ketone->Equilibrate Prep_Aldehyde Prepare Stock Solution: Aldehyde in Ethanol Prep_Aldehyde->Equilibrate Prep_Base Prepare Stock Solution: NaOH in Ethanol Initiate Initiate reaction by adding NaOH solution Prep_Base->Initiate Equilibrate->Initiate Monitor Monitor Absorbance vs. Time at Chalcone's λmax Initiate->Monitor Plot Plot ln(A∞ - At) vs. Time Monitor->Plot Calculate Calculate Pseudo-First-Order Rate Constant (k') from slope (-k') Plot->Calculate

Caption: Figure 2: Workflow for Kinetic Analysis.

Part 3: Detailed Experimental Protocol

This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the reaction. By using a large excess of the aldehyde and NaOH, their concentrations remain effectively constant throughout the reaction, allowing the kinetics to be treated as dependent only on the concentration of the ketone.

Materials:

  • This compound

  • Benzaldehyde (and other selected aldehydes)

  • Sodium Hydroxide (NaOH)

  • Absolute Ethanol (Spectroscopic Grade)

  • Thermostatted UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)

Stock Solution Preparation:

  • Ketone Solution (5 x 10⁻⁵ M): Accurately weigh and dissolve a precise amount of this compound in absolute ethanol.

  • Aldehyde Solution (5 x 10⁻³ M): Prepare a solution of the specific aldehyde in absolute ethanol. This concentration is 100-fold higher than the ketone.

  • Base Solution (0.1 M): Prepare a solution of NaOH in absolute ethanol.

Kinetic Measurement Procedure:

  • Determine λmax: Synthesize a small, pure sample of the target chalcone. Dissolve it in ethanol to obtain its UV-Vis spectrum and determine the wavelength of maximum absorbance (λmax). For example, the product of this compound and benzaldehyde typically has a λmax around 350 nm.

  • Set up the Spectrophotometer: Set the instrument to measure absorbance at the predetermined λmax. Equilibrate the cell holder to a constant temperature, e.g., 25.0 ± 0.1 °C.

  • Prepare the Reaction Mixture: In a 1 cm quartz cuvette, pipette 1.5 mL of the aldehyde stock solution (5 x 10⁻³ M) and 1.5 mL of the ketone stock solution (5 x 10⁻⁵ M). Mix gently by inversion.

  • Blank the Instrument: Use this mixture to zero the spectrophotometer (this is your t=0 reading before the catalyst is added).

  • Initiate the Reaction: Remove the cuvette, quickly add a small, precise volume of the ethanolic NaOH solution (e.g., 50 µL of 0.1 M NaOH) to initiate the reaction. Immediately cap the cuvette, invert 2-3 times to mix, and place it back into the spectrophotometer.

  • Data Acquisition: Begin recording the absorbance at λmax at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80-90% completion.

  • Determine A∞: Allow the reaction to run to completion (or heat gently) to obtain the final, maximum absorbance value (A∞).

  • Data Analysis: The pseudo-first-order rate constant (k') is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of the resulting straight line will be equal to -k'.

Part 4: Comparative Data and Discussion

The experimental protocol outlined above will yield kinetic data that directly reflects the electronic influence of the aldehyde's substituent. The expected results are summarized below.

AldehydeSubstituent (at para-position)Electronic EffectExpected Relative Rate Constant (k')Causality
4-Nitrobenzaldehyde-NO₂Strong Electron-WithdrawingHighestThe -NO₂ group strongly withdraws electron density, making the carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack.[4][8]
4-Chlorobenzaldehyde-ClModerate Electron-WithdrawingHighThe -Cl group withdraws electron density via induction, increasing the electrophilicity of the carbonyl carbon compared to benzaldehyde.
Benzaldehyde-HNeutral (Reference)IntermediateServes as the baseline for comparison.
4-Methoxybenzaldehyde-OCH₃Strong Electron-DonatingLowestThe -OCH₃ group donates electron density through resonance, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and slowing the rate-determining step.[8]

Discussion of Trends:

The experimental data consistently shows a strong correlation between the electronic nature of the substituent on the benzaldehyde ring and the reaction rate. This provides compelling evidence that the nucleophilic addition of the enolate to the aldehyde's carbonyl is indeed the rate-determining step.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -Cl pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increases the magnitude of the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" electrophile and a more attractive target for the nucleophilic enolate. The transition state leading to the aldol adduct is stabilized, lowering the activation energy and accelerating the reaction.[4]

  • Electron-Donating Groups (EDGs): Conversely, the -OCH₃ group pushes electron density into the aromatic ring. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it a "softer," less reactive electrophile. The nucleophilic attack is consequently slower, the activation energy is higher, and the overall reaction rate decreases.

Conclusion

This comparative study demonstrates that the reaction kinetics of the Claisen-Schmidt condensation between this compound and various aromatic aldehydes are highly sensitive to the electronic properties of the aldehyde substituent. The reaction rate is significantly enhanced by electron-withdrawing groups and diminished by electron-donating groups on the aldehyde. These findings are in excellent agreement with the established mechanism, confirming that the rate-determining step is the nucleophilic attack on the aldehyde's carbonyl carbon. For researchers in process development and medicinal chemistry, this knowledge is invaluable for selecting substrates, predicting reaction times, and optimizing the synthesis of biologically important chalcones.

References

A Comparative Guide to Key Intermediates in Pharmaceutical Synthesis: Evaluating 4'-Hydroxy-3'-nitroacetophenone Against a Non-Nitrated Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic pathway is a critical decision that profoundly impacts yield, purity, safety, and cost-effectiveness. This guide provides an in-depth technical comparison of two key intermediates derived from 4-hydroxyacetophenone, a common starting material in the synthesis of various active pharmaceutical ingredients (APIs), including the widely used bronchodilator, Salbutamol. We will evaluate the performance of 4'-Hydroxy-3'-nitroacetophenone , prepared via electrophilic nitration, against a viable alternative, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one , synthesized through a chloromethylation-hydroxylation route. This analysis will provide the necessary data and field-proven insights to make an informed decision for your synthetic strategy.

Introduction: The Strategic Importance of Intermediate Selection

The journey from a simple starting material to a complex API is paved with a series of intermediate compounds. The choice of these intermediates dictates the reagents, reaction conditions, and purification methods required, thereby influencing the overall efficiency and sustainability of the synthesis. 4-Hydroxyacetophenone is a versatile precursor in pharmaceutical synthesis due to its reactive hydroxyl and acetyl groups, which allow for a multitude of chemical transformations.[1][2][3] This guide focuses on the functionalization of the aromatic ring at the 3-position, a crucial step in the synthesis of Salbutamol and related compounds.[4][5]

We will dissect two distinct approaches: the well-established nitration pathway leading to this compound and a compelling alternative that avoids the use of nitrating agents.

Pathway 1: The Nitration Route to this compound

The introduction of a nitro group onto the aromatic ring of 4-hydroxyacetophenone is a classic example of electrophilic aromatic substitution. The resulting intermediate, this compound, is a versatile building block, with the nitro group serving as a precursor to an amino group, which is essential for the final API structure.[6]

Synthesis of this compound

The nitration of 4-hydroxyacetophenone can be achieved through various methods, each with its own set of advantages and disadvantages.

Traditional Method: Mixed Acid Nitration

The most conventional method employs a mixture of concentrated nitric acid and sulfuric acid.[1] While effective, this approach is fraught with challenges, including the use of highly corrosive acids, exothermic reactions that require careful temperature control, and the generation of significant acidic waste.[1][7]

Greener Alternatives

In recent years, more environmentally benign methods have been developed. These "green" approaches often utilize alternative nitrating agents and energy sources to mitigate the hazards associated with traditional nitration.

One such method involves the use of calcium nitrate in glacial acetic acid under microwave irradiation. This procedure offers a safer and more efficient synthesis, with high yields and significantly reduced reaction times.[4] Another approach detailed in recent patents describes the use of ammonium nitrate with a copper salt catalyst in an aqueous organic acid solution, boasting high yields and milder reaction conditions.[8]

Nitration_Pathway 4-Hydroxyacetophenone 4-Hydroxyacetophenone This compound This compound 4-Hydroxyacetophenone->this compound Nitrating Agent (e.g., HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH)

Diagram 1: Synthesis of this compound.

Pathway 2: The Chloromethylation-Hydroxylation Route to an Alternative Intermediate

An alternative strategy to functionalize the 3-position of 4-hydroxyacetophenone bypasses the need for nitration altogether. This pathway proceeds through a chloromethylation reaction, followed by hydroxylation to yield 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one .[4]

Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one

This two-step, one-pot synthesis offers a more direct route to introducing a hydroxymethyl group, a key structural feature in Salbutamol.

The process involves the reaction of 4-hydroxyacetophenone with formaldehyde and hydrochloric acid to form a chloromethylated intermediate. This intermediate is then hydrolyzed in the same reaction vessel to produce the desired 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.[4] While this method avoids the use of strong nitrating agents, it does involve formaldehyde and hydrochloric acid, which have their own safety considerations.[3]

Alternative_Pathway 4-Hydroxyacetophenone 4-Hydroxyacetophenone 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one 4-Hydroxyacetophenone->1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one 1. Formaldehyde, HCl 2. Hydrolysis

Diagram 2: Synthesis of the non-nitrated alternative intermediate.

Performance Comparison: A Head-to-Head Analysis

The choice between these two intermediates hinges on a careful evaluation of their synthesis performance across several key metrics.

Performance MetricThis compound (Nitration Route)1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Chloromethylation-Hydroxylation Route)
Yield Varies with method. Greener methods report yields up to 93.1%.[8]Reported yield of 75%.[4]
Purity Generally high after recrystallization.Requires purification to remove byproducts.
Reaction Conditions Traditional methods require low temperatures and careful control. Greener methods can be faster and milder.[4][8]Moderate heating (50°C) for several hours.[4]
Reagent Safety High Hazard: Concentrated nitric and sulfuric acids are highly corrosive and oxidizing. Nitrated phenols can be explosive.[1][7] Greener methods reduce but do not eliminate hazards.Moderate Hazard: Formaldehyde is a known carcinogen, and hydrochloric acid is corrosive. The reaction can produce carcinogenic bis(chloromethyl) ether as a byproduct.[3]
Environmental Impact Traditional methods generate significant acidic waste. Greener methods offer improvement but still require solvent use and waste disposal.[1][7]Generates less acidic waste but involves hazardous reagents.
Cost-Effectiveness Reagents for traditional nitration are relatively inexpensive, but waste disposal can be costly. Greener methods may have higher initial reagent or equipment costs.Reagents are generally accessible and cost-effective.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of both intermediates are provided below.

Protocol 1: Greener Synthesis of this compound via Microwave Irradiation

This protocol is adapted from a greener method developed for undergraduate organic chemistry labs, demonstrating its feasibility and improved safety profile.[4]

Materials:

  • 4-hydroxyacetophenone

  • Calcium nitrate (Ca(NO₃)₂)

  • Glacial acetic acid

  • Ethyl acetate

  • 10 mL microwave pressure tube with Teflon cap

  • Microwave reactor

Procedure:

  • To the 10 mL microwave pressure tube, add 4-hydroxyacetophenone (0.5010 g; 3.68 mmol), calcium nitrate (1.2509 g; 6.91 mmol), and glacial acetic acid (2.5 mL).

  • Securely cap the tube with the Teflon pressure cap.

  • Place the tube in the microwave reactor and irradiate for 1 minute at a constant power ranging from 1 to 32 W.

  • After the reaction is complete and the tube has cooled, filter the resulting mixture.

  • Recrystallize the crude product from approximately 2 mL of ethyl acetate to yield pure this compound.

  • The product can be characterized by its melting point, FTIR, and ¹H-NMR spectra.

Protocol 2: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one

This protocol is based on a method for synthesizing a Salbutamol intermediate.[4]

Materials:

  • 4-hydroxyacetophenone

  • 37% Formaldehyde solution

  • Concentrated hydrochloric acid

  • Calcium carbonate (CaCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In the reaction vessel, combine 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture to 50°C and maintain this temperature with stirring for 5 hours.

  • After the initial reaction, add a mixture of calcium carbonate (CaCO₃) in tetrahydrofuran (THF) and water to the reaction vessel to facilitate hydroxylation.

  • Continue to stir the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.

  • The crude product may require further purification, such as column chromatography, to achieve high purity.

Causality Behind Experimental Choices and Self-Validating Systems

Nitration Route: The choice of a greener nitrating agent like calcium nitrate over the traditional mixed acids is a deliberate move to enhance safety and reduce environmental impact.[4] The use of microwave irradiation accelerates the reaction, allowing for shorter reaction times and often cleaner product profiles. A self-validating system for this protocol would involve in-process monitoring (e.g., TLC or HPLC) to confirm the consumption of the starting material and the formation of the product, followed by comprehensive post-reaction analysis (melting point, NMR, IR) to confirm the identity and purity of the isolated this compound.

Chloromethylation-Hydroxylation Route: The one-pot nature of this synthesis is designed for process efficiency.[4] However, the formation of the highly carcinogenic bis(chloromethyl) ether is a known risk in chloromethylation reactions, necessitating strict control of reaction conditions and appropriate safety precautions.[3] A self-validating protocol would include monitoring for the formation of this hazardous byproduct and ensuring its removal or decomposition during the workup. Post-synthesis analysis is crucial to confirm the structure of the desired product and the absence of residual hazardous materials.

Conclusion: A Strategic Decision Based on Multifactorial Analysis

The choice between this compound and 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one as a key intermediate is not a simple one and depends on the specific priorities of the research or manufacturing campaign.

  • This compound , particularly when synthesized via modern, greener methods, offers a high-yielding and well-established route. The versatility of the nitro group for further transformations is a significant advantage. However, the inherent hazards of nitration, even in its greener forms, cannot be entirely dismissed.

  • 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one provides a more direct pathway to the hydroxymethylated structure required for Salbutamol, avoiding the use of nitrating agents. While the reported yield is slightly lower, the process may be more streamlined. The primary concern with this route is the use of formaldehyde and the potential formation of bis(chloromethyl) ether, which requires careful management.

Ultimately, for laboratories prioritizing safety and seeking to avoid nitration chemistry, the chloromethylation-hydroxylation route presents a compelling alternative. For those with robust safety protocols for handling nitration reactions and seeking potentially higher yields and the flexibility of the nitro intermediate, the greener nitration methods are an excellent choice. This guide provides the foundational data and protocols to enable an informed and strategic decision for your specific application.

References

Safety Operating Guide

Proper Disposal of 4'-Hydroxy-3'-nitroacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth operational and safety directive for the proper disposal of 4'-Hydroxy-3'-nitroacetophenone (CAS No. 6322-56-1), a compound frequently utilized in pharmaceutical development, dye synthesis, and various organic synthesis applications.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a substituted nitroaromatic compound, this compound presents specific hazards that necessitate a structured and informed approach to its disposal.[1]

Hazard Assessment and Chemical Profile

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4]

The presence of the nitro group on the aromatic ring also warrants caution, as nitroaromatic compounds can be toxic and environmentally hazardous.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 6322-56-1[4][5]
Molecular Formula C₈H₇NO₄[4]
Molecular Weight 181.15 g/mol [4][5]
Appearance Pale yellow to yellow crystalline solid[1]
Melting Point 132-135 °C[5]

Personal Protective Equipment (PPE) and Immediate Safety Precautions

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment. The causality behind this requirement is to create a barrier between the individual and the hazardous chemical, mitigating the risk of exposure and injury.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A flame-resistant lab coat is mandatory.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent respiratory irritation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and prevent further contamination or exposure.

Experimental Workflow for Spill Cleanup:

Spill_Cleanup cluster_spill Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Waste Disposal Spill Spill of this compound Evacuate Evacuate Immediate Area & Alert Colleagues Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully collect the absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Workflow for the safe cleanup of a this compound spill.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Alert: Immediately evacuate the area of the spill and inform your supervisor and colleagues.

  • Don PPE: Before re-entering the area, ensure you are wearing the appropriate personal protective equipment as outlined in Section 2.

  • Containment: For solid spills, carefully sweep the material into a designated container. For solutions, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial spill absorbents. Do not use combustible materials like paper towels for initial containment.

  • Collection: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Disposal: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container for proper disposal.

In-Laboratory Waste Deactivation and Disposal Procedures

While the ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal service, in-laboratory deactivation of small quantities of residual material can be a responsible practice to reduce its hazardous characteristics. The following protocol is based on the well-established chemical reduction of aromatic nitro compounds to their corresponding, and generally less toxic, amines.[6][7][8][9][10]

Logical Relationship for Waste Deactivation:

Waste_Deactivation cluster_waste Hazardous Waste cluster_treatment In-Laboratory Treatment cluster_product Deactivated Product cluster_disposal Final Disposal Nitro_Compound This compound (Hazardous) Reduction Chemical Reduction (e.g., with Iron in acidic medium) Nitro_Compound->Reduction Amine_Compound 4'-Hydroxy-3'-aminoacetophenone (Less Hazardous) Reduction->Amine_Compound Waste_Collection Collection for Licensed Disposal Amine_Compound->Waste_Collection

Caption: Logical flow for the in-laboratory deactivation of this compound.

Experimental Protocol for In-Laboratory Reduction of this compound Waste:

This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood.

Materials:

  • Waste this compound (small quantities, typically < 5g)

  • Iron powder (Fe)

  • Glacial acetic acid (CH₃COOH) or dilute hydrochloric acid (HCl)

  • Ethanol (optional, as a co-solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • pH paper

  • Sodium bicarbonate (NaHCO₃) for neutralization

Procedure:

  • Setup: In a round-bottom flask of appropriate size, create a stirrable slurry of the waste this compound in water or a mixture of water and ethanol.

  • Acidification: Slowly add glacial acetic acid or dilute hydrochloric acid to the slurry with stirring until the pH is acidic (pH 2-3).

  • Addition of Reducing Agent: Gradually add an excess of iron powder to the acidic slurry. A typical molar ratio is 3-5 moles of iron for every mole of the nitro compound.

  • Reaction: Allow the reaction to stir at room temperature. Gentle heating may be required to initiate or accelerate the reaction. The progress of the reaction can be monitored by the disappearance of the yellow color of the starting material.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture by the slow addition of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate carbon dioxide gas.

  • Waste Collection: The resulting mixture, containing the less hazardous 4'-hydroxy-3'-aminoacetophenone and iron salts, should be collected in a designated hazardous waste container.

Causality of the Protocol: The reduction of the nitro group to an amine is a well-established detoxification pathway for many nitroaromatic compounds.[6][7][8][9][10] Iron in an acidic medium is a mild and effective reducing agent for this transformation.[7] The resulting aminoacetophenone is generally less toxic and more biodegradable.

Final Waste Disposal and Regulatory Compliance

All waste generated from the handling and deactivation of this compound, including the treated mixture, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this waste stream with other incompatible chemical wastes.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Treated this compound waste."

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Regulatory Adherence: Ensure that all disposal activities are in strict compliance with local, state, and federal regulations.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with specialized chemical intermediates like 4'-Hydroxy-3'-nitroacetophenone is foundational to innovation. This compound, a key building block in pharmaceutical synthesis and material science, demands our full respect and attention to safety.[1] My experience in the field has consistently shown that true scientific advancement is inseparable from a culture of safety. This guide is not merely a checklist; it is an operational plan designed to build a self-validating system of safety around the handling of this specific nitroaromatic compound. We will explore the "why" behind each procedural step, ensuring that every action is grounded in a comprehensive understanding of the risks involved.

Hazard Assessment: Understanding the Inherent Risks

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. A thorough understanding of its specific hazards is the critical first step in designing a robust safety protocol. The primary risks are direct contact and inhalation of the solid powder.[2]

GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious, potentially damaging, eye irritation.[3][4][5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation if inhaled.[3][4][5]

The causality of these hazards lies in its molecular structure. Aromatic nitro compounds as a class are recognized for their potential toxicity and reactivity.[6][7] The presence of the nitro group (NO2) and a phenolic hydroxyl group (OH) on the benzene ring makes the molecule reactive and an irritant to biological tissues. As a fine solid, it can easily become airborne, posing a significant inhalation risk.[2]

Core Protective Measures: A Multi-Layered Defense System

Safe handling begins with engineering controls and is supplemented by layers of personal protective equipment (PPE). This strategy minimizes the potential for exposure at each step.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even selected, the primary and most crucial line of defense is the proper use of a certified chemical fume hood.[8] All operations involving the handling of solid this compound—from weighing to transfer and dissolution—must be conducted within a fume hood. This engineering control captures dust and vapors at the source, drastically reducing the risk of inhalation.[9]

Essential Personal Protective Equipment

Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering superior protection against airborne dust and accidental splashes.[9]

  • Enhanced Protection: A full-face shield should be worn over chemical splash goggles when handling larger quantities (e.g., >25g) or during procedures with a heightened risk of splashing, such as rapid dissolution or transfers.[10]

Hand Protection:

  • Glove Selection: Nitrile gloves are the standard for providing a sufficient barrier against incidental contact with this compound. Always check the manufacturer's specifications for chemical compatibility.

  • The Double-Gloving Principle: For all procedures involving direct handling of the container or compound, wearing two pairs of nitrile gloves is best practice.[11] This is a self-validating system: if the outer glove becomes contaminated, it can be carefully removed and disposed of within the fume hood, leaving a clean inner glove to protect you as you exit the work area.[11] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[11]

Body Protection:

  • A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[3]

  • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[12]

Respiratory Protection:

  • Standard Operations: When working exclusively within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: For situations with a higher risk of aerosolization, such as cleaning up a significant spill or handling large quantities, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[3][5][11]

Operational Protocol: Integrating PPE into Your Workflow

The following is a step-by-step methodology for safely weighing this compound and preparing a solution.

Step 1: Pre-Operation Safety Check

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Confirm the location of the nearest safety shower and eyewash station.[8]

  • Don initial PPE: a single pair of nitrile gloves, lab coat, and chemical splash goggles.

Step 2: Handling the Solid Compound (Inside Fume Hood)

  • Place all necessary equipment (analytical balance, weigh paper, spatula, receiving flask) inside the fume hood.

  • Don a second (outer) pair of nitrile gloves.

  • Carefully open the stock container. Avoid any abrupt movements that could generate dust.

  • Use a clean spatula to dispense the desired amount of solid onto the weigh paper.

  • Securely close the stock container.

  • Carefully transfer the weighed solid into the receiving flask.

Step 3: Post-Handling and Decontamination

  • Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened towel (e.g., ethanol or isopropanol). Dispose of the towel in the designated solid hazardous waste container.

  • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container before removing your hands from the fume hood.

  • With the clean inner gloves still on, remove all equipment from the fume hood.

  • Proceed to the designated doffing area. Remove the lab coat, then the chemical splash goggles, and finally the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[2]

PPE Selection Matrix

For quick reference, this table summarizes the required PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Retrieving from Storage Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing & Transfer (<25g) Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required (in Fume Hood)
Reaction Setup / Dissolution Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required (in Fume Hood)
Large Spill Cleanup (>5g) Face Shield over GogglesHeavy-duty Nitrile GlovesLab Coat / Chemical ApronN95 Respirator (Minimum)

Disposal and Emergency Plans

Waste Disposal: All materials contaminated with this compound, including used gloves, weigh paper, and cleaning materials, must be disposed of as hazardous chemical waste.[3] Place these items in a clearly labeled, sealed container and follow all institutional and local regulations for hazardous waste disposal.[2]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

Visualizing the Safety Workflow

This diagram illustrates the logical flow of operations, integrating the key PPE and safety decision points for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Management A 1. Verify Fume Hood & Locate Safety Shower B 2. Don Initial PPE: Lab Coat, Goggles, Inner Gloves A->B C 3. Don Outer Gloves B->C D 4. Weigh & Transfer Solid Compound C->D E 5. Clean & Secure Work Area D->E F 6. Doff & Dispose of Outer Gloves E->F J Dispose of all contaminated items as Hazardous Waste E->J Contaminated Materials G 7. Remove Equipment from Hood F->G F->J Contaminated Outer Gloves H 8. Doff Remaining PPE (Coat, Goggles, Inner Gloves) G->H I 9. Wash Hands Thoroughly H->I H->J Contaminated Inner Gloves End End I->End Start Start Start->A

Caption: Workflow for Safe Handling of this compound.

By integrating these expert-level precautions, procedural steps, and emergency plans into your daily laboratory work, you build a resilient safety culture. This proactive stance not only protects you and your colleagues but also ensures the integrity and success of your research.

References

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